molecular formula C10H14NiO4 B7757082 Nickel(II) acetylacetonate

Nickel(II) acetylacetonate

Cat. No.: B7757082
M. Wt: 256.91 g/mol
InChI Key: BMGNSKKZFQMGDH-FDGPNNRMSA-L
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Description

Nickel(II) acetylacetonate is a useful research compound. Its molecular formula is C10H14NiO4 and its molecular weight is 256.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

nickel(2+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGNSKKZFQMGDH-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NiO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Emerald-green solid, soluble in water; [Merck Index]
Record name Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Record name Nickel(II) acetylacetonate
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CAS No.

3264-82-2
Record name Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Record name Bis(pentane-2,4-dionato-O,O')nickel
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Record name NICKEL ACETYLACETONATE
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate (B107027), a coordination complex with the chemical formula Ni(C₅H₇O₂)₂, is a versatile compound widely utilized in various chemical applications, including as a catalyst and a precursor for the synthesis of nickel-based materials. Its structural properties are of fundamental importance, dictating its reactivity, stability, and physical characteristics. This technical guide provides a comprehensive overview of the core structural features of nickel(II) acetylacetonate, focusing on its anhydrous and hydrated forms.

Molecular Structure and Coordination Chemistry

This compound exhibits structural polymorphism, primarily existing in an anhydrous trimeric form and a hydrated monomeric form. The coordination environment of the nickel(II) ion is a key determinant of the overall structure.

Anhydrous this compound: A Trimeric Structure

In its anhydrous state, this compound adopts a trimeric structure with the formula [Ni(acac)₂]₃.[1] The three nickel atoms are arranged in a nearly linear fashion. Each pair of adjacent nickel atoms is bridged by two μ₂ oxygen atoms from the acetylacetonate ligands.[1] This bridging allows each nickel center to achieve a tetragonally distorted octahedral coordination geometry.[1] The trimeric structure is crucial for satisfying the coordination number of the nickel(II) ions in the absence of coordinating solvent molecules.[1]

Hydrated this compound: Monomeric Octahedral Complexes

In the presence of water, this compound forms a dihydrate, Ni(acac)₂(H₂O)₂, which is a blue-green solid.[1] In this form, the complex is monomeric, with the nickel(II) center in an octahedral coordination environment.[1] The coordination sphere is completed by two bidentate acetylacetonate ligands and two water molecules.[1] The dihydrate exists as both cis and trans isomers, with the trans isomer being more commonly observed.[1][2] In the trans isomer, the two water molecules occupy the axial positions of the octahedron.[2]

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through single-crystal X-ray diffraction studies. The following tables summarize the key crystallographic and bond metric data for the anhydrous trimer and the trans-dihydrate isomer. Data for the cis-dihydrate isomer is less commonly reported in detail.

Table 1: Crystallographic Data for this compound Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
[Ni(acac)₂]₃ (Anhydrous)--------
trans-[Ni(acac)₂(H₂O)₂]·H₂OOrthorhombic-------
trans-[Ni(acac)₂(py)₂]·2H₂OMonoclinicP2₁/c16.36214.4769.5439091.51090

Table 2: Selected Bond Lengths and Angles for this compound Complexes

ComplexBond/AngleLength (Å) / Angle (°)
[Ni(acac)₂]₃ (Anhydrous Trimer)
Average Ni-Ni Separation2.856
Ni-O (bridging)1.98 - 2.31
Average Ni-O-Ni Bridge Angle85.6
trans-[Ni(acac)₂(H₂O)₂] (Dihydrate)
Ni-O (equatorial, acac)1.997 - 2.026
Ni-O (axial, H₂O)2.140

Experimental Protocols

The characterization of the structural properties of this compound relies on several key experimental techniques.

Synthesis of this compound Dihydrate

A common method for the synthesis of Ni(acac)₂(H₂O)₂ involves the reaction of a nickel(II) salt with acetylacetone (B45752) in the presence of a base.[1]

Protocol:

  • A solution of a nickel(II) salt, such as nickel(II) nitrate (B79036) or nickel(II) chloride, is prepared in an aqueous or aqueous-ethanolic solution.

  • Acetylacetone is added to the nickel(II) salt solution.

  • A weak base, such as sodium acetate (B1210297) or sodium hydroxide, is added to facilitate the deprotonation of acetylacetone and promote complex formation.[2]

  • The reaction mixture is typically stirred and may be heated to ensure complete reaction.

  • The resulting blue-green precipitate of Ni(acac)₂(H₂O)₂ is collected by filtration, washed with water, and dried.

Synthesis of Anhydrous this compound

The anhydrous trimeric form is typically prepared by the dehydration of the dihydrate.[1]

Protocol:

  • The synthesized Ni(acac)₂(H₂O)₂ is placed in a suitable apparatus, such as one equipped with a Dean-Stark trap.

  • The complex is heated in a solvent that forms an azeotrope with water, such as toluene.

  • The water is removed by azeotropic distillation.[1]

  • Alternatively, the dihydrate can be heated under reduced pressure (e.g., 170–210 °C at 0.2–0.4 mmHg) to effect sublimation of the anhydrous complex.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: Single crystals of suitable size and quality (typically >0.1 mm in all dimensions) are grown by slow evaporation of a saturated solution or by slow cooling.[3]

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is recorded by a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the electron density map, and the structural model is refined to best fit the experimental data.[3]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

Methodology:

  • A small, accurately weighed sample of the complex is placed in a crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate.

  • TGA measures the change in mass as a function of temperature, indicating decomposition and dehydration events.

  • DSC measures the heat flow to or from the sample as a function of temperature, revealing endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) processes.

Spectroscopic Analysis (IR and UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the bonding and electronic structure of the complex.

Methodology:

  • IR Spectroscopy: A sample is prepared (e.g., as a KBr pellet or a Nujol mull) and placed in the path of an infrared beam. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds within the molecule, providing information about the coordination of the acetylacetonate ligand.

  • UV-Vis Spectroscopy: A solution of the complex in a suitable solvent (e.g., dichloromethane, ethanol) is prepared. The absorbance of the solution is measured as a function of wavelength. The resulting spectrum reveals electronic transitions within the d-orbitals of the nickel(II) ion and π-π* transitions within the acetylacetonate ligand.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Ni(II) Salt Ni(II) Salt Reaction Reaction Ni(II) Salt->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Base Base Base->Reaction Ni(acac)2(H2O)2 Ni(acac)2(H2O)2 Reaction->Ni(acac)2(H2O)2 Dehydration Dehydration Ni(acac)2(H2O)2->Dehydration SC-XRD SC-XRD Ni(acac)2(H2O)2->SC-XRD TGA/DSC TGA/DSC Ni(acac)2(H2O)2->TGA/DSC IR Spectroscopy IR Spectroscopy Ni(acac)2(H2O)2->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Ni(acac)2(H2O)2->UV-Vis Spectroscopy Anhydrous Ni(acac)2 Anhydrous Ni(acac)2 Dehydration->Anhydrous Ni(acac)2 Anhydrous Ni(acac)2->SC-XRD Anhydrous Ni(acac)2->TGA/DSC Anhydrous Ni(acac)2->IR Spectroscopy Anhydrous Ni(acac)2->UV-Vis Spectroscopy

Caption: Synthesis and Characterization Workflow for Ni(acac)₂.

Structural Relationship between Anhydrous and Hydrated Forms

The interconversion between the trimeric anhydrous form and the monomeric dihydrate is a key structural relationship.

G Anhydrous Trimer\n[Ni(acac)2]3 Anhydrous Trimer [Ni(acac)2]3 Monomeric Dihydrate\nNi(acac)2(H2O)2 Monomeric Dihydrate Ni(acac)2(H2O)2 Anhydrous Trimer\n[Ni(acac)2]3->Monomeric Dihydrate\nNi(acac)2(H2O)2 + 2H2O Monomeric Dihydrate\nNi(acac)2(H2O)2->Anhydrous Trimer\n[Ni(acac)2]3 - 2H2O (Dehydration)

Caption: Interconversion of Anhydrous and Hydrated Ni(acac)₂.

References

A Comprehensive Technical Guide to Nickel(II) Acetylacetonate (CAS 3264-82-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate (B107027), with the CAS number 3264-82-2, is an organometallic coordination complex of significant interest in various fields of research and development. This guide provides an in-depth overview of its chemical and physical properties, synthesis, applications, and safety considerations, tailored for a scientific audience. The anhydrous form of this compound exists as a trimeric molecule, [Ni(acac)₂]₃, where 'acac' is the acetylacetonate anion.[1] It is a green, crystalline solid that is soluble in many organic solvents, making it a versatile precursor and catalyst in numerous chemical transformations.[2][3]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of Nickel(II) acetylacetonate is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties
PropertyValueReference
CAS Number 3264-82-2[2]
Molecular Formula C₁₀H₁₄NiO₄[4]
Molecular Weight 256.91 g/mol [5][6]
Appearance Emerald-green crystals or powder[2][7][8]
Melting Point 230 °C (decomposes)[7][9]
Boiling Point 220 - 235 °C at 14 hPa[6]
Density 1.455 g/cm³ at 17°C[2]
Solubility Soluble in water, alcohol, chloroform, benzene, and toluene (B28343); Insoluble in ether.[2]
Vapor Pressure 2.7 hPa at 110 °C[6]
Structure Trimeric in the solid state for the anhydrous form.[2]
Spectroscopic Data

While specific peak values require direct experimental measurement, the following provides an overview of available spectroscopic information.

Spectrum TypeDescriptionReference
Infrared (IR) Spectrum Data available through the NIST WebBook.[4]
Mass Spectrum Electron ionization mass spectrum data is available through the NIST WebBook.[4]
UV-Vis Spectrum Not explicitly detailed in the provided search results.
NMR Spectrum Not explicitly detailed in the provided search results.

Synthesis and Experimental Protocols

This compound is typically synthesized in a two-step process involving the formation of the dihydrate followed by dehydration.

Synthesis of this compound dihydrate [Ni(acac)₂(H₂O)₂]

The dihydrate is prepared by the reaction of a soluble nickel(II) salt with acetylacetone (B45752) in the presence of a weak base.[2]

Experimental Protocol:

  • Dissolve a nickel(II) salt (e.g., nickel nitrate) in water.[1]

  • To this solution, add acetylacetone.[2]

  • Slowly add a weak base, such as sodium acetate, to promote the deprotonation of acetylacetone and subsequent coordination to the nickel(II) ion.[2]

  • The blue-green dihydrate complex, Ni(CH₃COCHCOCH₃)₂(H₂O)₂, will precipitate out of the solution.[1]

  • Collect the solid by filtration, wash with water, and air dry.[9]

Dehydration to Anhydrous this compound [Ni(acac)₂]₃

The anhydrous form is obtained by removing the coordinated water molecules from the dihydrate.

Experimental Protocol:

  • The dehydration can be achieved by heating the dihydrate at 50°C in a vacuum.[2]

  • Alternatively, azeotropic distillation using a Dean-Stark trap with a solvent like toluene can be employed to remove the water.[1][9]

  • Sublimation of the dihydrate at 170–210 °C under reduced pressure (0.2–0.4 mmHg) also yields the anhydrous form.[1]

Synthesis_Workflow cluster_step1 Step 1: Dihydrate Synthesis cluster_step2 Step 2: Dehydration A Nickel(II) Salt Solution D Reaction Mixture A->D B Acetylacetone B->D C Weak Base (e.g., Sodium Acetate) C->D E Ni(acac)₂(H₂O)₂ (Dihydrate) D->E F Heating in Vacuum (50°C) or Azeotropic Distillation E->F Input for Dehydration G [Ni(acac)₂]₃ (Anhydrous) F->G

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with a broad range of applications.

Catalysis

It serves as a catalyst or catalyst precursor in various organic transformations. These include hydrogenation and the oligomerization of alkenes.[2] It is also used in electrocatalysis for reactions such as hydrogen evolution, oxygen evolution, and CO₂ reduction.

Catalytic_Cycle_Example A [Ni(acac)₂]₃ Precatalyst B Active Ni(0) Species A->B Activation C Alkene Coordination B->C Substrate Binding D Oligomerization C->D E Product Release D->E F Regeneration of Active Species E->F F->B Catalyst Turnover

Caption: Generalized catalytic cycle for alkene oligomerization.

Materials Science

A significant application of this compound is as a precursor for the synthesis of nickel-containing materials. It is used in sol-gel and hydrothermal processes to produce nickel oxide (NiO) nanostructures and thin films.[5] These materials have applications in energy storage (supercapacitors, batteries) and gas sensors.[5] Furthermore, it is a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of high-purity nickel-containing films for electronic and magnetic devices.

Material_Synthesis_Workflow cluster_precursor Precursor cluster_methods Deposition/Synthesis Methods cluster_products Resulting Materials A Ni(acac)₂ B Sol-Gel A->B C Hydrothermal A->C D CVD/ALD A->D E NiO Nanostructures B->E F NiO Thin Films B->F C->E G High-Purity Ni Films D->G

Caption: Material synthesis pathways using this compound.

Organic Synthesis

Due to its solubility in organic solvents, it is used in the Grignard synthesis of nickelocene.[2][9]

Safety and Toxicology

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[10]

Hazard Identification
  • Acute Toxicity: Harmful if swallowed or inhaled.[10][11]

  • Skin Sensitization: May cause an allergic skin reaction.[10][11]

  • Carcinogenicity: May cause cancer.[10][11]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[10][11]

  • Hygroscopic: The compound is sensitive to moisture.[9][10]

Toxicological Data
TestSpeciesValueReference
LD50 Oral Rat (female)500 mg/kg[11]
LD50 Oral Rabbit587 mg/kg[11]
Handling and Storage
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid creating dust.[10] Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).[11]

  • Storage: Store in a tightly sealed container in a cool, dry place.[9] Protect from moisture.[10] Store locked up.[10][11]

Conclusion

This compound is a valuable and versatile compound for researchers in chemistry, materials science, and catalysis. Its well-defined properties and reactivity make it an important precursor and catalyst. Proper understanding of its characteristics, synthesis, and safety precautions is crucial for its effective and safe utilization in a laboratory setting. This guide has provided a comprehensive overview to support the endeavors of scientists and professionals in their research and development activities.

References

Synthesis of anhydrous Nickel(II) acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of anhydrous Nickel(II) acetylacetonate (B107027), designed for researchers, scientists, and drug development professionals.

Abstract

Nickel(II) acetylacetonate, Ni(acac)₂, is a coordination complex with significant applications as a catalyst and precursor in organic synthesis and materials science.[1][2][3] The anhydrous form, which exists as a trimer, [Ni(acac)₂]₃, possesses distinct physical and chemical properties compared to its hydrated counterpart, Ni(acac)₂(H₂O)₂. This guide provides a comprehensive overview of the synthesis of anhydrous this compound, detailing the preparation of the dihydrate precursor and subsequent dehydration methods. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to illustrate the process.

Introduction

This compound is a metal-organic compound where a central Nickel(II) ion is chelated by two acetylacetonate (acac) ligands. The anhydrous form is a dark green, paramagnetic solid, soluble in many organic solvents like toluene (B28343).[1] It is structurally distinct from the blue-green dihydrate, which is a monomer with two coordinated water molecules.[1][3] The anhydrous complex's unique trimeric structure, [Ni(acac)₂]₃, where three nickel atoms are bridged by oxygen atoms, allows each nickel center to achieve octahedral coordination.[1] This structural feature is crucial for its reactivity and applications, including its use as a precursor for catalysts like nickel bis(cyclooctadiene).[1][3]

The synthesis of the anhydrous complex is typically achieved through a two-step process: first, the preparation of the stable dihydrate, followed by its careful dehydration.

Synthesis Pathway Overview

The overall synthesis involves the formation of the hydrated complex from a nickel(II) salt, followed by the removal of water molecules to yield the anhydrous trimer.

Synthesis_Overview cluster_step1 Step 1: Hydrated Complex Formation cluster_step2 Step 2: Dehydration Ni_salt Nickel(II) Salt (e.g., NiCl₂·6H₂O) Reaction Aqueous Reaction Ni_salt->Reaction acacH Acetylacetone (B45752) (Hacac) acacH->Reaction Base Weak Base (e.g., NaOH, NaOAc) Base->Reaction Dihydrate [Ni(acac)₂]·2H₂O (Blue-Green Solid) Reaction->Dihydrate Precipitation & Isolation Dihydrate_ref [Ni(acac)₂]·2H₂O Dehydration Dehydration (Heat/Vacuum or Azeotropic Distillation) Anhydrous Anhydrous [Ni(acac)₂]₃ (Green Solid) Dehydration->Anhydrous Removal of H₂O Dihydrate_ref->Dehydration

Caption: General workflow for the synthesis of anhydrous this compound.

Experimental Protocols

Step 1: Synthesis of this compound Dihydrate ([Ni(acac)₂]·2H₂O)

This procedure involves the reaction of a soluble nickel(II) salt with acetylacetone in the presence of a base to facilitate the deprotonation of acetylacetone and subsequent complexation.

Method 1: Using Sodium Hydroxide (B78521)

  • Preparation of Reactant Solutions:

    • Prepare a solution of a soluble nickel salt, such as 10g of nickel chloride hexahydrate (NiCl₂·6H₂O) dissolved in 50kg of deionized water.[4][5]

    • Separately, prepare a solution of sodium hydroxide (NaOH) by dissolving 3.5kg of NaOH in 50kg of deionized water.[4][5]

  • Formation of Nickel Hydroxide:

    • In a reactor equipped with a stirrer, add the NaOH solution to the nickel salt solution under vigorous stirring at room temperature. This will precipitate blue-green nickel hydroxide (Ni(OH)₂).[4][5] The pH of the reaction mixture should be controlled to be between 7 and 10.[4][5]

  • Reaction with Acetylacetone:

    • To the nickel hydroxide suspension, add an excess of acetylacetone (approximately 25.2 kg for the quantities mentioned above).[5]

    • Heat the mixture to reflux temperature with vigorous stirring (e.g., 800 rpm) for approximately 10 hours.[5] During this time, light blue-green crystals of this compound dihydrate will form.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the crystalline product using suction filtration.

    • Wash the precipitate thoroughly with deionized water.

    • Dry the product under vacuum at 40°C to obtain the final dihydrate product.[5] A typical yield is greater than 95%.[4]

Method 2: Using Sodium Acetate

An alternative method uses a weaker base like sodium acetate.

  • Reaction Setup: Dissolve a nickel(II) salt in water.

  • Addition of Reagents: Add acetylacetone to the solution, followed by a solution of sodium acetate, which acts as a buffer and weak base.[2][6][7]

  • Isolation: The dihydrate complex, Ni(acac)₂(H₂O)₂, precipitates from the aqueous solution.[2][6][7] It can then be filtered, washed with water, and dried.

Step 2: Dehydration of [Ni(acac)₂]·2H₂O to Anhydrous [Ni(acac)₂]₃

The conversion of the dihydrate to the anhydrous form requires the removal of the two water ligands. This must be done carefully to avoid decomposition.

Method A: Heating Under Vacuum

  • Place the finely ground Ni(acac)₂(H₂O)₂ powder in a suitable flask.

  • Heat the sample at 50°C under vacuum.[2][6][7]

  • Alternatively, heating at 170–210 °C under reduced pressure (0.2–0.4 mmHg) will cause the anhydrous form to sublime, which can be an effective purification method.[1][8]

Method B: Azeotropic Distillation

  • Suspend the Ni(acac)₂(H₂O)₂ in toluene in a flask equipped with a Dean-Stark trap and a condenser.

  • Heat the mixture to reflux. The water forms an azeotrope with toluene and is collected in the Dean-Stark trap.[1][7]

  • Continue the distillation until no more water is collected.

  • The anhydrous product, which is soluble in hot toluene, can be isolated by concentrating the toluene solution and allowing the emerald-green crystals to form upon cooling.[7]

Data Presentation

Table 1: Physical and Chemical Properties
PropertyThis compound (Anhydrous)This compound (Dihydrate)
Formula C₃₀H₄₂Ni₃O₁₂ (Trimer) / C₁₀H₁₄NiO₄ (Monomer)C₁₀H₁₈NiO₆ / Ni(C₅H₇O₂)₂·2H₂O
Molar Mass 770.73 g/mol (Trimer) / 256.91 g/mol (Monomer)[1][8]292.94 g/mol
Appearance Emerald-green or dark green solid[1][6][7]Blue-green crystalline solid[1][9]
Melting Point 230 °C (decomposes)[6][7][8]Not applicable (dehydrates upon heating)
Density 1.455 g/cm³ at 17°C[2][6][7]Data not available
Solubility Soluble in toluene, benzene, chloroform, alcohol.[1][6][7]Soluble in water[6][7][8]
Structure Trimeric, [Ni(acac)₂]₃[1][6][7]Monomeric, octahedral with two water ligands[1]
Table 2: Dehydration Method Comparison
MethodTemperaturePressureNotes
Heating in Vacuo 50 °C[2][6][7]VacuumGentle method, suitable for small scale.
Sublimation 170 - 210 °C[1][8]0.2 - 0.4 mmHgAlso serves as a purification step.
Azeotropic Distillation Reflux temp. of Toluene (~111 °C)AtmosphericConvenient for complete water removal on a larger scale.[1][7]

Structural Transformation

The dehydration process involves a significant structural rearrangement from a mononuclear dihydrate complex to a trinuclear anhydrous complex.

Structural_Transformation cluster_dihydrate [Ni(acac)₂]·2H₂O (Monomer) cluster_anhydrous [Ni(acac)₂]₃ (Trimer) Dihydrate Ni(acac)₂(H₂O)₂ Anhydrous [Ni(acac)₂]₃ Dihydrate->Anhydrous + Heat - 6 H₂O (from 3 monomers) Dihydrate_desc Octahedral Ni(II) center with two water ligands. Exists as cis/trans isomers. Anhydrous_desc Three Ni(II) centers are bridged by oxygen atoms from acac ligands. Each Ni is octahedral.

Caption: Conversion from the monomeric dihydrate to the trimeric anhydrous form.

Applications in Research and Development

Anhydrous this compound is a valuable compound for professionals in research and drug development due to its role as:

  • A Catalyst: It is used in various organic reactions, including oligomerization, hydrogenation, and cross-coupling reactions.[2][6][8]

  • A Precursor: It is a key starting material for synthesizing other important nickel catalysts, such as Ni(COD)₂ (bis(cyclooctadiene)nickel(0)), which are fundamental in organometallic chemistry.[1][3][7]

  • Materials Synthesis: It serves as a precursor for depositing thin films of nickel oxide (NiO) using sol-gel techniques and for creating nickel-containing nanomaterials.[1][3]

Safety and Handling

  • Hazards: this compound is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer.[1]

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid exposure and obtain special instructions before use.[8]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, below +30°C.[2][6]

References

The Trimeric Structure of Bis(acetylacetonato)nickel(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of the trimeric form of bis(acetylacetonato)nickel(II), [Ni(acac)₂]₃. The document details its structural parameters, magnetic properties, and spectroscopic signature, along with protocols for its synthesis and characterization. This information is crucial for its application in catalysis, materials science, and as a precursor in organometallic chemistry.

Molecular Structure

Anhydrous bis(acetylacetonato)nickel(II) exists as a trimeric molecule, [Ni(acac)₂]₃.[1] The three nickel atoms are arranged in a nearly collinear fashion.[1] This trimeric structure is achieved through the sharing of oxygen atoms between adjacent nickel centers, allowing each nickel atom to attain a stable, octahedrally coordinated geometry.[1] Specifically, each pair of nickel atoms is bridged by two μ₂-oxygen atoms from the acetylacetonate (B107027) ligands.[1]

The coordination environment around each nickel atom is a tetragonally distorted octahedron.[1] This distortion arises from the difference in bond lengths between the bridging and non-bridging nickel-oxygen bonds.[1] The overall molecule is nearly centrosymmetric.[1]

Crystallographic Data

The crystal structure of [Ni(acac)₂]₃ was first determined by Bullen, Mason, and Pauling. The key structural parameters are summarized in the table below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁/c
a (Å)9.295(4)
b (Å)11.450(5)
c (Å)12.974(6)
β (°)92.854(7)
V (ų)1379.1(11)
Z4
Interatomic Distances
Ni-Ni (Å)2.882 - 2.896
Ni-O (bridging) (Å)~2.12
Ni-O (non-bridging) (Å)~2.01

Note: The crystallographic data presented is based on early structural determinations and may have been refined in subsequent studies.

Experimental Protocols

Synthesis of [Ni(acac)₂]₃

The synthesis of the trimeric nickel(II) acetylacetonate involves a two-step process: the preparation of the dihydrate monomer, followed by its dehydration.

Step 1: Synthesis of Bis(acetylacetonato)diaquanickel(II), [Ni(acac)₂(H₂O)₂]

A common method involves the reaction of a nickel(II) salt with acetylacetone (B45752) in the presence of a base.[1]

  • Materials:

  • Procedure:

    • Dissolve the nickel(II) salt in water or a water/alcohol mixture.

    • In a separate flask, dissolve acetylacetone and a base (e.g., sodium hydroxide) in a suitable solvent.

    • Slowly add the acetylacetone solution to the nickel(II) salt solution with constant stirring.

    • A blue-green precipitate of [Ni(acac)₂(H₂O)₂] will form.[1]

    • The precipitate is collected by filtration, washed with water, and air-dried.

Step 2: Dehydration to form the Trimer, [Ni(acac)₂]₃

The dihydrate complex is dehydrated to yield the anhydrous, dark green trimer.[1]

  • Method A: Azeotropic Distillation [1]

    • Suspend the [Ni(acac)₂(H₂O)₂] in a suitable solvent for azeotropic removal of water, such as toluene (B28343).

    • Set up a Dean-Stark apparatus and heat the mixture to reflux.

    • Water will be removed as an azeotrope with toluene and collected in the side arm of the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • The color of the solution will change from blue-green to the characteristic dark green of the trimer.

    • The trimer can be isolated by cooling the solution and collecting the precipitated crystals.

  • Method B: Heating under Reduced Pressure [1]

    • Place the [Ni(acac)₂(H₂O)₂] in a suitable flask.

    • Heat the sample to 170-210 °C under a reduced pressure of 0.2–0.4 mmHg.[1]

    • The anhydrous trimer will sublime and can be collected on a cold finger or the cooler parts of the apparatus.

Data Presentation

Magnetic Properties

The trimeric structure of [Ni(acac)₂]₃ leads to interesting magnetic behavior due to ferromagnetic exchange interactions between the three nickel(II) ions at low temperatures.[1] Each Ni(II) ion in the high-spin d⁸ configuration has two unpaired electrons.

Temperature (K)Effective Magnetic Moment (μB)
~803.2
4.34.1

The increase in the effective magnetic moment at low temperatures is indicative of ferromagnetic coupling.[1]

Spectroscopic Data

UV-Vis Spectroscopy: The ultraviolet spectrum of [Ni(acac)₂]₃ in non-coordinating solvents like dichloromethane (B109758) shows two main absorption bands.[2]

Wavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
~265~15200 - 23650π → π* transition
~300~8450 - 12400π → π* transition

The intensity ratio of these two bands is highly sensitive to the presence of water or other donor impurities in the solvent.[2] The higher energy band is associated with the trimeric structure, while the lower energy band becomes more prominent in the presence of coordinating species that can break up the trimer into monomers.[2]

Infrared (IR) Spectroscopy: The IR spectrum of metal acetylacetonates (B15086760) provides information about the coordination of the ligand. Key vibrational bands for [Ni(acac)₂]₃ are observed in the following regions:

Wavenumber (cm⁻¹)Assignment
1635-1655ν(C=O) stretching
1516-1605ν(C=C) stretching
1350-1354Asymmetrical stretching of ν(C=C=C)
1255-1275Symmetrical stretching of ν(C=C=C)

Visualizations

molecular_structure cluster_Ni1 Ni1 cluster_Ni2 Ni2 (Central) cluster_Ni3 Ni3 Ni1 Ni O1 O Ni1->O1 O2 O Ni1->O2 O3 O Ni1->O3 O4 O Ni1->O4 Ni2 Ni Ni1->Ni2 acac1 acac O1->acac1 O2->acac1 acac2 acac O3->acac2 O4->acac2 Ni2->O3 Ni2->O4 O5 O Ni2->O5 O6 O Ni2->O6 Ni3 Ni Ni2->Ni3 O7 O Ni2->O7 O8 O Ni2->O8 acac3 acac O5->acac3 O6->acac3 Ni3->O7 Ni3->O8 O9 O Ni3->O9 O10 O Ni3->O10 acac4 acac O7->acac4 O8->acac4 acac5 acac O9->acac5 O10->acac5

Caption: Molecular structure of the [Ni(acac)₂]₃ trimer.

synthesis_workflow start Ni(II) salt solution + Acetylacetone/Base reaction Precipitation of [Ni(acac)₂(H₂O)₂] start->reaction filtration Filtration and Washing reaction->filtration dihydrate [Ni(acac)₂(H₂O)₂] (Blue-green solid) filtration->dihydrate dehydration Dehydration dihydrate->dehydration trimer [Ni(acac)₂]₃ (Dark green solid) dehydration->trimer magnetic_interaction Ni1 Ni²⁺ (S=1) Ni2 Ni²⁺ (S=1) Ni1->Ni2 Ferromagnetic Coupling Ni3 Ni²⁺ (S=1) Ni2->Ni3 Ferromagnetic Coupling

References

A Guide to the Synthesis of Nickel(II) Acetylacetonate Dihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of nickel(II) acetylacetonate (B107027) dihydrate, a compound with applications in catalysis and as a precursor for various nickel-containing materials.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthetic workflow, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Nickel(II) acetylacetonate dihydrate, with the chemical formula Ni(C₅H₇O₂)₂·2H₂O, is a blue-green crystalline solid.[4][5] It is soluble in organic solvents like methanol (B129727), ethanol, chloroform, benzene, and toluene (B28343), and slightly soluble in water.[3][6] The compound serves as a common precursor for the synthesis of the anhydrous form, which exists as a trimer, [Ni(acac)₂]₃.[5][7] The dihydrate form, however, features a monomeric structure with the nickel(II) ion in an octahedral coordination environment, bonded to two bidentate acetylacetonate ligands and two water molecules.[5]

PropertyValue
Molecular Formula C₁₀H₁₈NiO₆[8]
Molecular Weight 292.94 g/mol [8]
Appearance Blue-green or emerald green crystals[4][6][7]
Melting Point 230-238 °C (decomposes)[6][9]
Density 1.455 g/cm³ at 17 °C[6]
Solubility Soluble in water, alcohol, chloroform, benzene, and toluene; insoluble in ether.[6]

Experimental Protocols

Several methods for the synthesis of this compound dihydrate have been reported. The most common approaches involve the reaction of a nickel(II) salt with acetylacetone (B45752) in the presence of a weak base, or the reaction of nickel oxide-hydroxide with acetylacetone. An electrochemical method has also been described.

Method 1: From Nickel(II) Salt and Acetylacetone

This is the most conventional method for preparing this compound dihydrate. It utilizes a soluble nickel(II) salt, such as nickel(II) chloride hexahydrate or nickel(II) sulfate (B86663) hexahydrate, which reacts with acetylacetone in the presence of a buffer, typically sodium acetate (B1210297).[6][7] The acetate acts to deprotonate the acetylacetone, facilitating its coordination to the nickel(II) ion.

Materials:

  • Nickel(II) salt (e.g., NiCl₂·6H₂O or NiSO₄·6H₂O)

  • Acetylacetone (Hacac)

  • Sodium acetate

  • Deionized water

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • Dissolve the nickel(II) salt in deionized water.

  • In a separate beaker, dissolve sodium acetate in deionized water.

  • Add acetylacetone to the sodium acetate solution and stir until it dissolves.

  • Slowly add the nickel(II) salt solution to the acetylacetone-sodium acetate solution with constant stirring.

  • A blue-green precipitate of this compound dihydrate will form.

  • Continue stirring the mixture for a period to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the product with deionized water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from methanol or by azeotropic distillation with toluene to yield the anhydrous form.[7]

Method 2: From Nickel Oxide-Hydroxide (NiO(OH))

This method provides a high-yield synthesis of this compound dihydrate without the need for a buffer.[4][10][11] The reaction is exothermic and proceeds rapidly.

Materials:

Procedure:

  • Prepare a suspension of NiO(OH) in a small amount of water.

  • Add acetylacetone to the suspension with constant, vigorous stirring. An exothermic reaction will occur almost immediately.[4]

  • Continue stirring until the black NiO(OH) is completely converted to a blue-green product, which takes approximately 15 minutes.[4]

  • Filter the resulting mixture.

  • Wash the product with acetone until the filtrate just begins to show a green-blue color.[4]

  • The resulting blue-green solid is high-purity this compound dihydrate.

Method 3: Electrochemical Synthesis

An alternative approach involves the electrochemical dissolution of a nickel anode in a solution containing acetylacetone.[12] This method can produce the complex in high yield.

Materials:

  • Nickel metal (for anode)

  • Platinum or another inert metal (for cathode)

  • Acetylacetone

  • Ethanol

  • Conductive additive (e.g., a quaternary ammonium (B1175870) salt)

Procedure:

  • Set up an electrochemical cell with a nickel anode and an inert cathode.

  • The electrolyte consists of a solution of acetylacetone and a conductive additive in ethanol.

  • Apply a constant current to the cell, leading to the dissolution of the nickel anode.

  • The Ni²⁺ ions generated react with the acetylacetone in the electrolyte to form the this compound complex.

  • The dihydrate can be obtained by direct hydrolysis of the electrolyte solution at a controlled temperature (e.g., 333 K).[12]

  • The product is then collected, washed, and dried.

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound dihydrate using Method 1.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation and Purification reactant_node reactant_node process_node process_node product_node product_node intermediate_node intermediate_node Ni_salt Dissolve Ni(II) Salt in Water Mixing Mix Solutions with Stirring Ni_salt->Mixing Acac_sol Dissolve Acetylacetone & Sodium Acetate in Water Acac_sol->Mixing Precipitate Blue-Green Precipitate Mixing->Precipitate Precipitation Filtration Filter Precipitate Washing Wash with Deionized Water Filtration->Washing Drying Dry the Product Washing->Drying Final_Product Ni(acac)₂(H₂O)₂ Drying->Final_Product Precipitate->Filtration

References

A Comprehensive Technical Guide to the Thermal Stability of Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of Nickel(II) acetylacetonate (B107027) (Ni(acac)₂), a compound of significant interest in various fields, including catalysis, materials science, and as a precursor in the synthesis of nickel and nickel oxide nanoparticles. This document details the thermal decomposition pathway, presents quantitative data from thermal analysis, and outlines the experimental protocols for its characterization.

Introduction to the Thermal Properties of Nickel(II) Acetylacetonate

This compound is an organometallic complex with the formula Ni(C₅H₇O₂)₂. Its thermal stability is a critical parameter for its application in processes such as chemical vapor deposition (CVD) and the synthesis of nanomaterials, where controlled decomposition is essential. Understanding the thermal behavior of Ni(acac)₂ is paramount for optimizing reaction conditions and ensuring the desired product formation. The anhydrous form of this compound is a green solid that typically exists as a trimer, [Ni(acac)₂]₃, in the solid state.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere. In an inert atmosphere, the decomposition yields metallic nickel and various organic fragments. However, in an oxidizing atmosphere, such as air, the final product is nickel(II) oxide (NiO).

A study by Nichio et al. (2003) on the thermal decomposition of bulk Ni(acac)₂ in an oxidizing atmosphere identified a three-stage decomposition process following an initial dehydration step.[1] The thermogravimetric thermogram of Ni(acac)₂ is stable up to 461 K.[2]

The overall decomposition reaction in an oxidizing environment can be summarized as:

Ni(C₅H₇O₂)₂(s) + O₂(g) → NiO(s) + CO₂(g) + H₂O(g) + other gaseous byproducts

Decomposition Pathway

The decomposition of this compound involves the sequential breaking of the coordination bonds and the fragmentation of the acetylacetonate ligands. While the exact intermediates are complex and can vary with experimental conditions, a generalized pathway can be proposed.

DecompositionPathway Decomposition Pathway of Ni(acac)₂ Ni_acac2 Ni(acac)₂ (s) Intermediate1 Intermediate Species 1 Ni_acac2->Intermediate1 Heat (Step 1) Intermediate2 Intermediate Species 2 Intermediate1->Intermediate2 Heat (Step 2) Gaseous_Products1 Gaseous Products (e.g., acetone, CO₂) Intermediate1->Gaseous_Products1 NiO NiO (s) Intermediate2->NiO Heat (Step 3) Gaseous_Products2 Gaseous Products (e.g., CO, H₂O) Intermediate2->Gaseous_Products2

Caption: Generalized decomposition pathway of this compound.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of Ni(acac)₂. The following tables summarize the key quantitative data obtained from the thermal analysis of bulk this compound in an oxidizing atmosphere.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Ni(acac)₂

Decomposition StepTemperature Range (°C)Peak Temperature (°C)Mass Loss (%)
Dehydration< 120-~10.4
Step 1 (P1)120 - 25020418.7
Step 2 (P2)250 - 35032751.8
Step 3 (P3)350 - 400360(Shoulder on P2)

Data sourced from Nichio et al. (2003).[1]

Table 2: Interpretation of Decomposition Steps

StepDescription
DehydrationLoss of adsorbed or coordinated water molecules.
Step 1Initial decomposition of the acetylacetonate ligands.
Step 2 & 3Further fragmentation of organic ligands and formation of NiO.

The total mass loss observed in the study was approximately 70.5%, which is in close agreement with the theoretical mass loss of 71% for the conversion of Ni(acac)₂ to NiO.[1]

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and reliable thermal analysis data.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the key parameters for conducting a TGA-DSC analysis of this compound.

4.1.1. Instrumentation

A simultaneous TGA-DSC instrument is recommended to obtain concurrent information on mass loss and heat flow.

4.1.2. Sample Preparation

  • Use anhydrous this compound powder.

  • Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

  • Ensure the sample is evenly distributed at the bottom of the crucible.

4.1.3. Experimental Conditions

  • Purge Gas: Dry air or a synthetic air mixture (e.g., 20% O₂ in N₂).

  • Flow Rate: 50-100 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass, temperature, and heat flow.

4.1.4. Data Analysis

  • Determine the onset and peak temperatures of each decomposition step from the TGA and DTG (Derivative Thermogravimetry) curves.

  • Calculate the percentage mass loss for each step.

  • Analyze the DSC curve to identify endothermic and exothermic events associated with decomposition.

Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of this compound.

ExperimentalWorkflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Processing & Interpretation Sample_Weighing Weigh Sample (5-10 mg) Crucible_Loading Load into Crucible Sample_Weighing->Crucible_Loading Instrument_Setup Set Experimental Parameters Crucible_Loading->Instrument_Setup Run_Analysis Perform TGA-DSC Scan Instrument_Setup->Run_Analysis Data_Collection Collect Mass Loss & Heat Flow Data Run_Analysis->Data_Collection Data_Analysis Analyze TGA/DTG/DSC Curves Data_Collection->Data_Analysis Report_Generation Generate Report Data_Analysis->Report_Generation

Caption: Workflow for the thermal analysis of Ni(acac)₂.

Conclusion

The thermal stability of this compound is a well-defined, multi-step process that can be accurately characterized using thermal analysis techniques such as TGA and DSC. In an oxidizing atmosphere, Ni(acac)₂ decomposes to form nickel(II) oxide, with the major decomposition events occurring between 200 °C and 400 °C. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important organometallic compound, enabling better control and optimization of processes that rely on its thermal decomposition.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure of Ni(acac)₂ Complex

Abstract

Bis(acetylacetonato)nickel(II), Ni(acac)₂, is a coordination complex that has garnered significant interest due to its versatile applications as a catalyst and precursor in materials science. A thorough understanding of its electronic structure is paramount for optimizing its utility in various chemical transformations and for the rational design of novel materials. This guide provides a comprehensive overview of the molecular structure, electronic properties, and spectroscopic signatures of the Ni(acac)₂ complex, drawing from both experimental and theoretical investigations. It details the synthesis and characterization protocols and presents key quantitative data in a structured format to facilitate analysis and comparison.

Molecular Structure and Coordination Geometry

The Ni(acac)₂ complex exhibits structural versatility, existing primarily in two forms: a green anhydrous trimer, [Ni(acac)₂]₃, and a blue-green monomeric dihydrate, Ni(acac)₂(H₂O)₂.[1]

  • Anhydrous Trimer ([Ni(acac)₂]₃): In the solid state, the anhydrous form adopts a trimeric structure where the three nickel atoms are nearly collinear.[1] Each nickel center is octahedrally coordinated. This is achieved through the sharing of oxygen atoms between adjacent nickel ions, with each pair bridged by two μ₂ oxygen atoms.[1][2] This arrangement results in a tetragonally distorted octahedral geometry for each Ni(II) ion.[1]

  • Dihydrate Monomer (Ni(acac)₂(H₂O)₂): In the presence of water, the complex exists as a monomeric dihydrate. The Ni(II) center maintains an octahedral coordination sphere, which is comprised of two bidentate acetylacetonate (B107027) ligands in the equatorial plane and two water molecules in the axial positions.[1][3] This dihydrate can exist as both cis and trans isomers.[1]

In solution with non-coordinating solvents, the trimeric structure is often maintained, while coordinating solvents can lead to the formation of monomeric adducts, such as trans-[Ni(acac)₂(pyridine)₂].[4]

Electronic Structure and d-Orbital Splitting

The electronic properties of the Ni(acac)₂ complex are dictated by the d⁸ electron configuration of the Nickel(II) ion within its ligand field.

  • Octahedral Field: In the common octahedral or distorted octahedral geometries of [Ni(acac)₂]₃ and Ni(acac)₂(H₂O)₂, the five degenerate d-orbitals of the Ni(II) ion split into two energy levels: a lower-energy, triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy, doubly degenerate eg set (dx²−y², dz²).[2][5]

  • Electron Configuration: For a d⁸ ion like Ni(II) in an octahedral field, the electrons fill these orbitals according to Hund's rule, resulting in a (t₂g)⁶(eg)² configuration. This configuration leaves two unpaired electrons in the higher-energy eg orbitals, rendering the complex paramagnetic.[2]

Density Functional Theory (DFT) calculations have been employed to provide a more detailed picture of the molecular orbitals (MOs), showing that there is significant mixing between the metal d-orbitals and the ligand π and n orbitals.[6] The Highest Occupied Molecular Orbital (HOMO) has been shown to have a substantial contribution from the metal dₓz orbital (approximately 28%).[6]

d_orbital_splitting cluster_0 cluster_1 d_orbitals dxy  dyz  dxz  dx²-y²  dz² eg eg (dx²-y², dz²) d_orbitals->eg Destabilization (+3/5 Δo) t2g t2g (dxy, dyz, dxz) d_orbitals->t2g Stabilization (-2/5 Δo)

d-orbital splitting for Ni(II) in an octahedral field.

Quantitative Data

Crystallographic and Geometric Data

The structural parameters of Ni(acac)₂ and its adducts have been determined by single-crystal X-ray diffraction and supported by computational geometry optimization.

Parameter[Ni(acac)₂]·0.5CH₃OH (Experimental)[7]Ni(acac)₂(H₂O)₂ (trans, Experimental)[1]Ni(acac)₂ (Theoretical, DFT)[6][8]
Crystal System Monoclinic--
Space Group P2₁/c--
a (Å) 9.295(4)--
b (Å) 11.450(5)--
c (Å) 12.974(6)--
β (deg) 92.854(7)--
V (ų) 1379.1(11)--
Ni-O (axial) (Å) -2.100-
Ni-O (equatorial) (Å) -2.008, 1.9961.85
O-C (Å) --1.30
C-C (ring) (Å) --1.40
∠O-Ni-O (deg) --93.18

Note: Theoretical values are for the gas-phase monomer and may differ from solid-state experimental values due to packing forces and intermolecular interactions.

Magnetic Properties

The magnetic behavior of Ni(acac)₂ is consistent with its electronic structure, confirming its paramagnetic nature.

Complex FormMagnetic Moment (μB)Temperature Dependence
[Ni(acac)₂]₃ (anhydrous) 3.2Remains constant down to ~80 K.[1]
Rises to 4.1At 4.3 K, due to ferromagnetic exchange interactions between the three Ni ions.[1]
Octahedral Ni(II) (general) 2.8 - 3.3The typical range for octahedral Ni(II) complexes with two unpaired electrons.[9]

Experimental Protocols

Synthesis

Protocol 4.1.1: Synthesis of Ni(acac)₂(H₂O)₂ [1]

  • Dissolve nickel(II) nitrate (B79036) (Ni(NO₃)₂·6H₂O) in water.

  • Separately, dissolve acetylacetone (B45752) in a suitable solvent (e.g., methanol).

  • Add the acetylacetone solution to the nickel nitrate solution with stirring.

  • Slowly add a base (e.g., sodium acetate (B1210297) or aqueous ammonia) to raise the pH and deprotonate the acetylacetone.

  • The blue-green precipitate of Ni(acac)₂(H₂O)₂ will form.

  • Isolate the product by filtration, wash with water, and air dry.

Protocol 4.1.2: Synthesis of Anhydrous [Ni(acac)₂]₃ [1]

  • Place the synthesized Ni(acac)₂(H₂O)₂ in a round-bottom flask with toluene.

  • Set up a Dean-Stark apparatus for azeotropic distillation.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene.

  • Continue the distillation until no more water is collected.

  • The color of the solid will change from blue-green to the dark green of the anhydrous trimer.

  • Isolate the green solid by filtration and dry under vacuum. Alternative Method: Heat Ni(acac)₂(H₂O)₂ at 170–210 °C under reduced pressure (0.2–0.4 mmHg) to sublime the anhydrous complex.[1]

Characterization Workflow

A typical workflow for the full characterization of the synthesized Ni(acac)₂ complex involves a combination of spectroscopic and analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Ni(II) Salt + Acetylacetone + Base reaction Precipitation start->reaction product1 Ni(acac)₂(H₂O)₂ (Blue-Green Solid) reaction->product1 dehydration Dehydration (Azeotropic Distillation) product1->dehydration xrd Single-Crystal X-Ray Diffraction product1->xrd product2 [Ni(acac)₂]₃ (Green Solid) dehydration->product2 structure Molecular Structure & Geometry xrd->structure ftir FT-IR Spectroscopy bonding Vibrational Modes (Ni-O, C=O, C=C) ftir->bonding uvvis UV-Vis Spectroscopy electronic d-d Transitions & Electronic Structure uvvis->electronic nmr NMR Spectroscopy (¹H, ¹³C) ligand_env Ligand Environment & Purity nmr->ligand_env mag Magnetic Susceptibility magnetic_prop Magnetic Moment & Paramagnetism mag->magnetic_prop dft DFT Calculations mo_theory MO Energies & Composition dft->mo_theory

Experimental workflow for Ni(acac)₂ synthesis and characterization.
Computational Analysis Protocol

Protocol 4.3.1: Density Functional Theory (DFT) Calculation [8]

  • Software: Utilize a quantum chemistry package such as Quantum Espresso, Gaussian, or ORCA.

  • Initial Geometry: Obtain initial atomic coordinates from experimental crystallographic data (e.g., a .cif file).[6]

  • Method: Select the Density Functional Theory (DFT) method.

  • Functional: Employ a suitable exchange-correlation functional, such as PBE (Perdew, Burke, and Ernzerhof) or B3LYP.[8]

  • Basis Set: Choose an appropriate basis set for all atoms (e.g., 6-31G(d) for lighter atoms and a suitable effective core potential basis set for Nickel).

  • Calculation Type:

    • Perform a geometry optimization to find the minimum energy structure.

    • Follow with a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.

    • Perform a single-point energy calculation on the optimized geometry to analyze molecular orbitals (energies, composition, and visualization).

  • Analysis: Analyze the output files to extract geometric parameters (bond lengths, angles), molecular orbital energies, and atomic charges.[6]

Conclusion

The electronic structure of the Ni(acac)₂ complex is characterized by a d⁸ Ni(II) center in a predominantly octahedral ligand field, leading to paramagnetism with two unpaired electrons. This fundamental electronic configuration is consistent across its trimeric anhydrous and monomeric dihydrate forms. The interplay between the metal d-orbitals and ligand orbitals, as revealed by spectroscopic data and DFT calculations, is crucial for its chemical reactivity and performance in catalytic applications. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to utilize or further investigate this important coordination complex.

References

The Hygroscopic Nature of Nickel(II) Acetylacetonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the hygroscopic properties of Nickel(II) acetylacetonate (B107027), a coordination complex widely utilized as a catalyst and precursor in organic synthesis and materials science. Understanding its interaction with atmospheric moisture is critical for ensuring reproducibility, maintaining catalytic activity, and guaranteeing the stability of resulting products. This document outlines the physicochemical differences between the anhydrous and hydrated forms, details experimental protocols for characterization, and offers guidance on proper handling and storage.

Introduction to Nickel(II) Acetylacetonate and its Hygroscopicity

This compound, commonly abbreviated as Ni(acac)₂, is a metal-organic compound that exists in two common forms: an anhydrous trimer, [Ni(C₅H₇O₂)₂]₃, and a hydrated monomer, Ni(C₅H₇O₂)₂(H₂O)₂. The anhydrous form is known to be hygroscopic, readily absorbing moisture from the atmosphere to form the dihydrate. This transformation is not merely a change in water content but involves a significant structural rearrangement and a corresponding change in its physical and chemical properties. For researchers and developers, particularly in fields like catalysis and drug development where precise reaction conditions are paramount, controlling the hydration state of Ni(acac)₂ is a critical parameter.

Physicochemical Properties of Anhydrous vs. Hydrated Forms

The absorption of water leads to distinct changes in the properties of this compound. The anhydrous form is a dark green solid, while the dihydrate typically appears as blue-green crystals. This color change is a direct consequence of the alteration in the coordination environment of the nickel ion.

PropertyAnhydrous this compoundDihydrate this compound
Chemical Formula [Ni(C₅H₇O₂)₂]₃Ni(C₅H₇O₂)₂(H₂O)₂
Molecular Weight 770.73 g/mol (Trimer)292.94 g/mol
Appearance Dark green solid/powderBlue-green crystalline solid
Structure Trimeric; three octahedral Ni(II) centers bridged by oxygen atoms.[1]Monomeric; octahedral Ni(II) center with two aqua ligands.[1]
Melting Point ~230 °C (decomposes)Dehydrates upon heating
Solubility Soluble in organic solvents (e.g., toluene, benzene, chloroform).[1]Slightly soluble in water and methanol (B129727); soluble in ethanol.

The Hydration Process: A Structural Transformation

The hygroscopic nature of Ni(acac)₂ is fundamentally a chemical process involving the coordination of water molecules to the nickel center. This process is reversible and can be controlled by managing environmental humidity and temperature.

Anhydrous Form ⇌ Dihydrate Form

The anhydrous compound exists as a trimer, [Ni(acac)₂]₃, where each nickel atom achieves an octahedral coordination by sharing oxygen atoms with neighboring nickel centers.[1] When exposed to moisture, the bridging oxygen bonds are broken, and water molecules coordinate to the nickel ions. This results in the formation of the monomeric dihydrate, Ni(acac)₂(H₂O)₂, where the coordination sphere of the nickel atom is completed by two water molecules.[1] This structural change is the primary reason for the observed differences in color, solubility, and reactivity.

G Anhydrous Anhydrous Trimer [Ni(acac)₂]₃ (Dark Green) Hydrated Dihydrate Monomer Ni(acac)₂(H₂O)₂ (Blue-Green) Anhydrous->Hydrated + 2H₂O (Hydration) Hydrated->Anhydrous - 2H₂O (Dehydration) (e.g., Heat, Vacuum)

Caption: Reversible hydration of this compound.

Experimental Characterization of Hygroscopicity

Several analytical techniques can be employed to quantify the water content and study the hygroscopic behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA is used to determine the amount of water in the hydrated complex by measuring the change in mass as a function of temperature. The dihydrate will show a distinct mass loss step corresponding to the removal of the two water molecules.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the Ni(acac)₂(H₂O)₂ sample into an appropriate TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., dry nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (~25 °C) to approximately 200 °C at a controlled rate, typically 10 °C/min. The dehydration of the dihydrate is expected to occur before the onset of ligand decomposition.[2]

  • Data Analysis: The mass loss corresponding to the dehydration step is used to calculate the number of water molecules per formula unit of Ni(acac)₂. For Ni(acac)₂(H₂O)₂, a theoretical mass loss of approximately 12.29% is expected for the removal of two water molecules. A study on supported nickel acetylacetonate showed a water loss of around 10.4% during the initial drying step up to 120°C (393K).[2]

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for the quantitative determination of water content. Both volumetric and coulometric methods can be applied depending on the expected water concentration.

Experimental Protocol (Volumetric):

  • Instrument: A calibrated volumetric Karl Fischer titrator.

  • Solvent: Use a suitable anhydrous solvent in which Ni(acac)₂ is soluble, such as anhydrous methanol or a specialized Karl Fischer solvent.

  • Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard or sodium tartrate dihydrate.[3]

  • Sample Analysis: a. Add a known volume of the anhydrous solvent to the titration vessel and titrate to a stable, anhydrous endpoint with the KF reagent. b. Accurately weigh and add a sample of Ni(acac)₂ (typically 50-100 mg) to the vessel. c. Titrate the dissolved sample with the standardized KF reagent to the electrometric endpoint.[3]

  • Calculation: The water content is calculated based on the volume of titrant consumed and its predetermined water equivalence factor.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the rate and extent of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature. This provides a detailed moisture sorption isotherm, which is characteristic of the material's hygroscopicity.

Experimental Protocol:

  • Instrument: A dynamic vapor sorption analyzer.

  • Sample Preparation: Place a known mass of anhydrous Ni(acac)₂ (typically 5-15 mg) onto the DVS sample pan.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the initial dry mass.

  • Sorption/Desorption Cycle: a. Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is monitored until it reaches equilibrium (i.e., when the rate of mass change is below a set threshold, e.g., <0.002% in 5 minutes).[4][5] b. After reaching the maximum RH, perform a desorption cycle by decreasing the RH in similar steps back to 0% RH.

  • Data Analysis: Plot the percentage change in mass against the RH to generate sorption and desorption isotherms. The shape of the isotherm and the total water uptake provide a comprehensive profile of the material's hygroscopic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The change in the coordination environment of the nickel ion upon hydration also affects its electronic transitions, which can be observed by UV-Vis spectroscopy. The UV spectrum of Ni(acac)₂ in a non-coordinating solvent like dichloromethane (B109758) is highly sensitive to the presence of water.[6]

Experimental Protocol:

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a solution of anhydrous Ni(acac)₂ in a dry, non-coordinating solvent (e.g., dichloromethane) of known concentration.

  • Spectral Measurement: Record the UV-Vis spectrum (e.g., from 250 nm to 400 nm). The anhydrous trimer in dry dichloromethane exhibits a strong absorption band around 265 nm.[6]

  • Effect of Water: The presence of water leads to the formation of the dihydrate, causing a decrease in the 265 nm peak and the growth of a new band around 300 nm.[6] By systematically adding known amounts of water to the solvent, a calibration can be established to qualitatively or semi-quantitatively monitor the hydration state.

G cluster_0 Sample Handling cluster_1 Analytical Characterization cluster_2 Data Analysis Receive Receive/Synthesize Ni(acac)₂ Store Store in Desiccator or Glovebox Receive->Store Weigh Weigh Sample (Controlled Atmosphere) Store->Weigh TGA TGA (Determine % Mass Loss) Weigh->TGA KF Karl Fischer Titration (Quantify Water Content) Weigh->KF DVS DVS (Generate Sorption Isotherm) Weigh->DVS Analyze Analyze Data & Classify Hygroscopicity TGA->Analyze KF->Analyze DVS->Analyze

Caption: Experimental workflow for hygroscopicity assessment.

Implications for Research and Drug Development

The hygroscopic nature of Ni(acac)₂ has significant implications:

  • Catalysis: The presence of coordinated water can alter the Lewis acidity and steric environment of the nickel center, potentially affecting catalytic activity, selectivity, and reaction kinetics. Using the anhydrous form is often crucial for reactions sensitive to water.

  • Precursor Stability: When used as a precursor for materials synthesis (e.g., nickel oxide thin films or nanoparticles), the hydration state can influence the decomposition pathway and the properties of the final material.

  • Reproducibility: Inconsistent hydration levels between batches of Ni(acac)₂ can lead to poor reproducibility in experimental results.

  • Formulation: In drug development, if a nickel-containing compound were being considered, its hygroscopicity would be a critical factor affecting its stability, formulation, and shelf-life.

Recommended Handling and Storage

To maintain the anhydrous state of this compound and ensure experimental consistency, the following handling and storage procedures are mandatory:

  • Storage: Store the compound in a tightly sealed container within a desiccator containing an active drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) or in an inert atmosphere glovebox.

  • Handling: When handling the material outside of a controlled atmosphere, minimize exposure time to ambient air. Weighing and transfers should be performed as quickly as possible, ideally in a low-humidity environment.

  • Drying: If the material has been exposed to moisture, it can be dehydrated by heating at 50°C under vacuum or by azeotropic distillation with a solvent like toluene.[1]

Conclusion

The hygroscopicity of this compound is a defining characteristic that governs its structure, properties, and utility in scientific applications. The reversible transition between the dark green anhydrous trimer and the blue-green dihydrate monomer necessitates careful control over environmental conditions. For researchers, scientists, and drug development professionals, a thorough understanding and characterization of this behavior using techniques such as TGA, Karl Fischer titration, and DVS are essential for achieving reliable, reproducible, and optimal results. Adherence to strict storage and handling protocols is paramount to preserving the integrity of this versatile reagent.

References

A Comprehensive Technical Guide to Nickel(II) Acetylacetonate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nickel(II) acetylacetonate (B107027), a versatile coordination complex with significant applications in research and industry. This document outlines its fundamental properties, common synonyms, and detailed experimental protocols for its use in catalysis and materials science.

Nomenclature and Identification

Nickel(II) acetylacetonate is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in identification and literature searches.

Synonym Reference
Ni(acac)₂[1][2]
Nickel(II) 2,4-pentanedionate[1]
2,4-Pentanedione nickel(II) derivative[1][3]
Acetylacetone Nickel(II) Salt[1]
Bis(2,4-pentanedionato)nickel(II)[1][4]
Bis(acetylacetonato)nickel(II)[4][5]
Bis[(Z)-4-oxopent-2-en-2-olato-κ2O,O′]nickel(II)[5]
Nickel acac[5]
Bis(4-hydroxypent-3-en-2-one);nickel[6]
Nickel bis(2,4-pentanedionate)[6]
Nickel bis(acetylacetonate)[6]
Nickel(II) acetoacetonate[6]
(2,4-pentanediono)nickel[1]
Nickel PENTANEDIONATE[7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its application in various experimental setups.

Property Value Reference
CAS Number 3264-82-2[1][5][7][8][9]
Molecular Formula C₁₀H₁₄NiO₄[1][2][7]
Molecular Weight 256.91 g/mol [7][8][9]
Appearance Light green powder or crystals[1]
Melting Point 230 °C (decomposes)[1][7]
Boiling Point 220 °C at 11 mmHg[7]
Density 1.455 g/cm³[5][7]
Solubility in Water 4.8 g/L[7][10]
EC Number 221-875-7[1][8][9]
Beilstein Registry Number 4157970[8][9]

Experimental Protocols

This compound is a widely used precursor and catalyst in a range of chemical transformations. This section provides detailed methodologies for some of its key applications.

Synthesis of Nickel Nanoparticles

This protocol details the solvothermal reduction of this compound to produce nickel nanoparticles (NiNPs).[9]

Materials:

  • This compound (Ni(acac)₂)

  • Oleylamine (OAm)

  • Dibenzyl ether (DBE)

  • Trioctylphosphine (TOP)

  • Acetone (B3395972)

  • Nitrogen gas (N₂)

Procedure:

  • In a 20 mL glass vial, add 0.25 mmol of Ni(acac)₂ to the desired volume of OAm. Adjust the total volume with DBE.

  • Degas the solution for 2 minutes by flushing with a stream of N₂.

  • Heat the solution to 100 °C and maintain for 10 minutes.

  • Add the desired amount of TOP (e.g., TOP/Ni ratio of 2).

  • Degas the solution again with an N₂ stream.

  • Heat the solution to 220 °C and maintain for 2 hours.

  • Cool the mixture to room temperature.

  • Add excess acetone to precipitate the nanoparticles.

  • Centrifuge the solution at 4000 rpm for 4 minutes and decant the supernatant.

  • The resulting NiNPs can be redispersed in a suitable solvent like n-hexane for further analysis.

Deposition of Nickel Oxide (NiO) Thin Films via Chemical Vapor Deposition (CVD)

This protocol describes the synthesis of NiO thin films using this compound as a precursor in a CVD process.

Materials:

  • This compound (Ni(acac)₂)

  • Substrate (e.g., conductive glass)

  • Oxygen (O₂)

  • Water vapor

Procedure:

  • Place the substrate in a CVD reactor.

  • Heat the substrate to the desired deposition temperature (e.g., 400 °C).

  • Introduce Ni(acac)₂ vapor into the reactor.

  • Introduce a flow of oxygen saturated with water vapor into the reactor.

  • Maintain the deposition conditions for a set period to achieve the desired film thickness.

  • Cool the reactor to room temperature and remove the coated substrate.

Nickel-Catalyzed Cross-Coupling of Aryl Halides with Grignard Reagents

This protocol outlines the use of this compound as a catalyst in the cross-coupling reaction between an aryl halide and a Grignard reagent.

Materials:

  • This compound (Ni(acac)₂)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Grignard reagent (e.g., phenylmagnesium bromide)

  • Anhydrous solvent (e.g., THF)

  • Ligand (e.g., bis-(2-diphenylphosphinophenyl)ether - DPE-Phos)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve Ni(acac)₂ and the phosphine (B1218219) ligand in the anhydrous solvent.

  • Add the aryl halide to the catalyst mixture.

  • Slowly add the Grignard reagent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC or GC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Visualized Workflow: Synthesis of Nickel Nanoparticles

The following diagram illustrates the experimental workflow for the synthesis of nickel nanoparticles from this compound.

G Workflow for Nickel Nanoparticle Synthesis cluster_prep Solution Preparation cluster_reaction Nanoparticle Formation cluster_isolation Product Isolation start Start mix Mix Ni(acac)₂, OAm, and DBE start->mix degas1 Degas with N₂ mix->degas1 heat100 Heat to 100°C for 10 min degas1->heat100 add_top Add TOP heat100->add_top degas2 Degas with N₂ add_top->degas2 heat220 Heat to 220°C for 2 hours degas2->heat220 cool Cool to Room Temp. heat220->cool precipitate Add Acetone to Precipitate cool->precipitate centrifuge Centrifuge & Decant precipitate->centrifuge end Redisperse NiNPs centrifuge->end

Caption: A flowchart illustrating the key steps in the synthesis of nickel nanoparticles.

References

Health and safety hazards of Nickel(II) acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Hazards of Nickel(II) Acetylacetonate (B107027)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate, a coordination complex with the formula Ni(C₅H₇O₂)₂, is a widely utilized catalyst and precursor in organic synthesis and materials science. Its utility, however, is juxtaposed with significant health and safety concerns that necessitate a thorough understanding for professionals handling this compound. This guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and safe handling procedures for this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to assessing its hazard potential and implementing appropriate safety measures.

PropertyValueReference
Chemical Formula C₁₀H₁₄NiO₄[1][2]
Molar Mass 256.91 g/mol [1]
Appearance Light green or emerald-green solid/orthorhombic crystals[1][2][3]
Melting Point 230 °C (decomposes)[1][2]
Boiling Point 220 °C at 11 mmHg[1][4]
Density 1.455 g/cm³ at 17 °C[2][3]
Solubility Soluble in water (4.8 g/L), ethanol, chloroform, benzene, and toluene; Insoluble in ether.[1][2][3]
Vapor Pressure 2.7 hPa at 110 °C[1]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[3][5]

Toxicological Profile

This compound exhibits a range of toxic effects, including acute toxicity, skin and respiratory sensitization, and carcinogenicity. The toxicity is primarily attributed to the bioavailability of the nickel(II) ion.

Acute Toxicity

The acute toxicity of this compound has been determined through oral and dermal exposure routes in animal models.

RouteSpeciesLD₅₀GHS CategoryReference
OralRabbit587 mg/kgCategory 4[1][3][6]
OralRat (female)500 mg/kgCategory 4[6]
IntraperitonealMouse125 mg/kg-[7]
3.1.1. Experimental Protocol: Acute Oral Toxicity (OECD 425 Up-and-Down Procedure)

The acute oral toxicity of this compound is typically determined using a method like the OECD Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

Methodology:

  • Test Animals: Healthy, young adult female rats are commonly used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

  • Dose Administration: The test substance is administered as a single dose by gavage. The volume administered is typically limited to 1 mL/100g body weight for non-aqueous solutions.

  • Dose Selection (Up-and-Down Procedure):

    • The first animal is dosed at a level estimated to be just below the expected LD₅₀.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Skin and Respiratory Sensitization

This compound is a known skin and respiratory sensitizer.[5][7]

  • Skin Sensitization: May cause an allergic skin reaction, leading to dermatitis and urticaria (hives) upon re-exposure.[5]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

Carcinogenicity

Nickel compounds, including this compound, are classified as carcinogenic to humans (IARC Group 1).[3][5] It is also listed as a carcinogen by the National Toxicology Program (NTP) and under California's Proposition 65.[5] The carcinogenicity is primarily associated with inhalation exposure.[7]

ClassificationAgencyDetailsReference
Group 1 Carcinogen IARCSufficient evidence of carcinogenicity in humans (as Nickel compounds).[5]
Known Carcinogen NTP(as Nickel compounds)[5]
Carcinogen California Proposition 65(as Nickel compounds)[5]
3.3.1. Signaling Pathways in Nickel-Induced Carcinogenesis

Nickel's carcinogenic effects are mediated through the disruption of several key cellular signaling pathways.

Nickel exposure induces the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, activates pro-inflammatory and survival pathways such as NF-κB and MAPK, contributing to cellular damage and promoting tumorigenesis.

Oxidative Stress and Inflammatory Response This compound This compound ROS Generation ROS Generation This compound->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress NF-κB Activation NF-κB Activation Oxidative Stress->NF-κB Activation MAPK Activation MAPK Activation Oxidative Stress->MAPK Activation DNA Damage DNA Damage Oxidative Stress->DNA Damage Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Cell Proliferation & Survival Cell Proliferation & Survival MAPK Activation->Cell Proliferation & Survival Carcinogenesis Carcinogenesis Pro-inflammatory Cytokines->Carcinogenesis Cell Proliferation & Survival->Carcinogenesis DNA Damage->Carcinogenesis

Caption: Nickel-induced oxidative stress and inflammatory signaling.

Reproductive and Developmental Toxicity

Prolonged or repeated exposure to this compound may cause adverse reproductive effects.[5] Nickel compounds can cross the placental barrier and have been shown to be transplacental initiators of tumors in animal studies.

Health and Safety Hazards

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Sensitization1H317: May cause an allergic skin reaction.
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.
Carcinogenicity1AH350: May cause cancer.
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure.
Exposure Limits
OrganizationLimitValueNotes
NIOSHTWA0.015 mg/m³as Ni, excluding Nickel carbonyl
NIOSHIDLH10 mg/m³as Ni, except Nickel carbonyl
OSHAPEL1 mg/m³as Ni, soluble compounds

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for dusts and organic vapors if ventilation is inadequate or exposure limits are exceeded.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Facilities should be equipped with an eyewash station and a safety shower.

Handling and Storage
  • Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed.[5] The compound is hygroscopic and should be protected from moisture.[3][5]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of milk or water. Get immediate medical attention.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

Accidental Release Measures
  • Spills/Leaks: Wear appropriate PPE. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Provide ventilation.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a chemical like this compound.

Toxicity Assessment Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Animal Models) Cell Viability Assays Cell Viability Assays Genotoxicity Assays Genotoxicity Assays Cell Viability Assays->Genotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Genotoxicity Assays->Mechanism of Action Studies Acute Toxicity (e.g., OECD 425) Acute Toxicity (e.g., OECD 425) Mechanism of Action Studies->Acute Toxicity (e.g., OECD 425) Dermal & Inhalation Toxicity Dermal & Inhalation Toxicity Acute Toxicity (e.g., OECD 425)->Dermal & Inhalation Toxicity Sensitization Studies Sensitization Studies Dermal & Inhalation Toxicity->Sensitization Studies Carcinogenicity Bioassay Carcinogenicity Bioassay Sensitization Studies->Carcinogenicity Bioassay Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Carcinogenicity Bioassay->Reproductive & Developmental Toxicity Hazard Identification & Classification Hazard Identification & Classification Reproductive & Developmental Toxicity->Hazard Identification & Classification Test Substance: this compound Test Substance: this compound Test Substance: this compound->Cell Viability Assays Risk Assessment Risk Assessment Hazard Identification & Classification->Risk Assessment Safe Handling Guidelines Safe Handling Guidelines Risk Assessment->Safe Handling Guidelines

Caption: General workflow for toxicity assessment.

Conclusion

This compound is a valuable chemical with significant health and safety hazards that demand careful management. Its toxicity profile is characterized by acute toxicity, sensitization, and carcinogenicity, primarily driven by the action of the nickel(II) ion on key cellular pathways. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate the associated risks. A thorough understanding of its hazardous properties is essential for its safe and responsible use in research and development.

References

Methodological & Application

Application Notes and Protocols for Nickel(II) Acetylacetonate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate (B107027), Ni(acac)₂, is a versatile and cost-effective catalyst precursor for a wide range of organic transformations.[1][2] Its solubility in organic solvents and relative stability in air make it a convenient source of nickel for in situ catalyst generation.[2][3] This document provides detailed application notes and experimental protocols for the use of Ni(acac)₂ in several key catalytic reactions, including cross-coupling reactions, ethylene (B1197577) oligomerization, and thioetherification. The quantitative data from cited literature is summarized in tables for easy comparison, and key mechanistic pathways and workflows are visualized using diagrams.

Kumada-Tamao-Corriu Cross-Coupling

The Kumada coupling is a powerful method for forming carbon-carbon bonds between Grignard reagents and organic halides, catalyzed by nickel or palladium complexes.[4][5] Ni(acac)₂ serves as an effective pre-catalyst for this transformation, particularly for the coupling of aryl and alkyl halides with alkyl or aryl Grignard reagents.[6][7]

Application Notes:
  • Ligand Effects: While some Kumada couplings catalyzed by Ni(acac)₂ can proceed without a supporting ligand, the addition of ligands such as N-heterocyclic carbenes (NHCs) or phosphines can significantly improve reaction efficiency and substrate scope.[2][8]

  • Additives: For the cross-coupling of alkyl halides, the use of 1,3-dienes like 1,3-butadiene (B125203) as an additive has been shown to be crucial for achieving high yields by minimizing side reactions.[6][7]

  • Reaction Conditions: Reactions are typically run under inert atmosphere (e.g., argon or nitrogen) in ethereal solvents like THF or diethyl ether at temperatures ranging from -10 °C to room temperature.[7][8]

General Experimental Protocol: Kumada Coupling of Aryl Bromides with Alkyl Grignard Reagents

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Aryl bromide

  • Alkyl Grignard reagent (e.g., in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ligand (e.g., IMes·HCl for in situ NHC generation)

  • Base (e.g., NaOtBu for NHC generation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Ni(acac)₂ (e.g., 5 mol%) and the appropriate ligand (if applicable).

  • Add anhydrous THF and stir the mixture.

  • If generating an NHC ligand in situ, add the imidazolium (B1220033) salt and a base like NaOtBu, and stir for the prescribed time at room temperature.

  • Cool the mixture to the desired temperature (e.g., -10 °C).

  • Slowly add the Grignard reagent to the reaction mixture and stir for a few minutes.

  • Add the aryl bromide to the mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically 1-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data for Ni(acac)₂-Catalyzed Kumada Coupling
EntryAryl HalideGrignard ReagentLigand/AdditiveTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisolet-BuMgClIPr-101869[2][8]
2n-Decyl bromiden-BuMgCl1,3-Butadiene25392[9]
34-ChlorotoluenePhMgBrIMes·HCl/NaOtBu80199
41-Naphthyl bromidet-BuMgClIPr-101885[8]
54-Bromobenzonitrilet-BuMgClIPr-101891[8]

Catalytic Cycle for Kumada Coupling

Kumada_Coupling cluster_cycle Catalytic Cycle Ni(II) Pre-catalyst Ni(II) Pre-catalyst Ni(0)L_n Ni(0)L_n Ni(II) Pre-catalyst->Ni(0)L_n Reduction (e.g., by Grignard) Ar-Ni(II)-X Ar-Ni(II)-X Ni(0)L_n->Ar-Ni(II)-X Oxidative Addition (Ar-X) Ar-Ni(II)-R Ar-Ni(II)-R Ar-Ni(II)-X->Ar-Ni(II)-R Transmetalation (R-MgX) Ar-Ni(II)-R->Ni(0)L_n Ar-R Ar-R Ar-Ni(II)-R->Ar-R Reductive Elimination

Caption: Catalytic cycle for the Ni-catalyzed Kumada cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

While palladium catalysts are prevalent for Suzuki-Miyaura couplings, nickel-based catalysts, including those derived from Ni(acac)₂, have emerged as a powerful alternative, especially for activating more challenging substrates.[10]

Application Notes:
  • Green Solvents: Ni(acac)₂-based catalytic systems have been successfully employed in greener solvents like 2-Me-THF and t-amyl alcohol.[11]

  • Ligand Importance: The choice of ligand is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) are often effective.[11]

  • Substrate Scope: This methodology is applicable to a range of aryl halides and phenol-derived electrophiles, including heterocyclic substrates.[11]

General Experimental Protocol: Suzuki-Miyaura Coupling in Green Solvents

Materials:

Procedure:

  • In a glovebox or under a stream of inert gas, add Ni(acac)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to a reaction vessel.

  • Add the degassed green solvent (2-Me-THF or t-amyl alcohol).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the mixture with water and brine, then dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash chromatography.

Quantitative Data for Ni(acac)₂-Catalyzed Suzuki-Miyaura Coupling
EntryElectrophileBoronic AcidLigandSolventTemp (°C)Yield (%)Reference
14-Bromo-N,N-dimethylanilinePhenylboronic acidPCy₃2-Me-THF12085[11]
22-BromopyridinePhenylboronic acidPCy₃t-Amyl alcohol12091[11]
34-ChlorotoluenePhenylboronic acidPCy₃2-Me-THF12078[11]
41-Naphthyl nonaflatePhenylboronic acidPCy₃2-Me-THF10095[11]
52-ChloroquinolinePhenylboronic acidPCy₃t-Amyl alcohol12088[11]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Ni(II) Pre-catalyst Ni(II) Pre-catalyst Ni(0)L_n Ni(0)L_n Ni(II) Pre-catalyst->Ni(0)L_n Reduction Ar-Ni(II)-X Ar-Ni(II)-X Ni(0)L_n->Ar-Ni(II)-X Oxidative Addition (Ar-X) Ar-Ni(II)-Ar' Ar-Ni(II)-Ar' Ar-Ni(II)-X->Ar-Ni(II)-Ar' Transmetalation (Ar'B(OR)3-) Ar-Ni(II)-Ar'->Ni(0)L_n Ar-Ar' Ar-Ar' Ar-Ni(II)-Ar'->Ar-Ar' Reductive Elimination Base Base Ar'B(OH)2 Ar'B(OH)2 Base->Ar'B(OH)2 Activation

Caption: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura cross-coupling.

Ethylene Oligomerization

Ni(acac)₂ in combination with organoaluminum compounds, such as diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC), forms a highly active Ziegler-Natta type catalyst for the oligomerization of ethylene to linear alpha-olefins.[1][3]

Application Notes:
  • Co-catalyst: The choice and ratio of the organoaluminum co-catalyst significantly impact the catalyst's activity (Turnover Frequency, TOF) and productivity (Turnover Number, TON).[1]

  • Solvent and Water Content: The reaction is typically carried out in aromatic solvents like toluene (B28343). The presence of trace amounts of water can have a notable effect on the catalytic performance.[1]

  • Product Distribution: The catalyst system primarily produces butenes, with smaller amounts of hexenes and other oligomers. The product distribution can be influenced by the reaction conditions.[1]

General Experimental Protocol: Ethylene Oligomerization

Materials:

  • This compound (Ni(acac)₂)

  • Diethylaluminum chloride (DEAC) or Ethylaluminum sesquichloride (EASC)

  • Anhydrous toluene

  • High-purity ethylene gas

  • A pressure reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

  • Thoroughly dry and purge the reactor with an inert gas.

  • Introduce a specific volume of anhydrous toluene into the reactor.

  • Add the Ni(acac)₂ solution in toluene to the reactor.

  • Introduce the organoaluminum co-catalyst (DEAC or EASC) at the desired Al/Ni ratio.

  • Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature (e.g., 12 °C).

  • Stir the reaction mixture for the specified duration.

  • After the reaction, vent the excess ethylene and quench the catalyst by adding a small amount of ethanol (B145695) or acidic water.

  • Analyze the liquid and gas phases by gas chromatography to determine the product distribution and yield.

Quantitative Data for Ethylene Oligomerization

Effect of Al/Ni Ratio on Catalytic Activity [1]

SystemAl/Ni RatioTOF (min⁻¹)TON (mol C₂H₄/mol Ni)
Ni(acac)₂-DEAC12.5801885
Ni(acac)₂-DEAC25.01803421
Ni(acac)₂-DEAC50.02463822
Ni(acac)₂-EASC12.51471488
Ni(acac)₂-EASC25.03303340
Ni(acac)₂-EASC50.04564615

Product Distribution for Ni(acac)₂-DEAC System [1]

ProductC₄ (%)C₆ (%)C₈+ (%)
Butenes85-908-122-3

Proposed Mechanism for Ethylene Oligomerization

Ethylene_Oligomerization cluster_initiation cluster_propagation cluster_termination Ni-H [L_nNi-H]+ Ni-Et [L_nNi-Et]+ Ni-H->Ni-Et Insertion Ni-Bu [L_nNi-Bu]+ Ni-Et->Ni-Bu Insertion Ni-Hex [L_nNi-(CH2)5CH3]+ Ni-Bu->Ni-Hex Insertion Butene 1-Butene Ni-Bu->Butene β-Hydride Elimination Hexene 1-Hexene Ni-Hex->Hexene β-Hydride Elimination C2H4_1 C2H4 C2H4_1->Ni-H C2H4_2 C2H4 C2H4_2->Ni-Et C2H4_3 C2H4 C2H4_3->Ni-Bu Butene->Ni-H Hexene->Ni-H

Caption: Simplified mechanism of ethylene oligomerization catalyzed by a nickel hydride species.

C-S Cross-Coupling (Thioetherification)

Ni(acac)₂ can catalyze the formation of C-S bonds between aryl halides and thiols, a valuable transformation in medicinal chemistry and materials science. Mechanochemical conditions (ball milling) have been shown to enhance this reaction.

Application Notes:
  • Mechanochemistry: The use of a mixer mill can accelerate the reaction and in some cases, enable couplings that are difficult under conventional solution-phase conditions.[12]

  • Ligand Selection: Flexible bidentate phosphine ligands like DPEphos are effective for coupling sterically demanding substrates.[12]

  • Catalyst Loading: Low catalyst loadings (e.g., 2.5 mol %) are often sufficient for high yields.[12]

General Experimental Protocol: Mechanochemical C-S Cross-Coupling

Materials:

  • This compound (Ni(acac)₂)

  • DPEphos ([oxydi(2,1-phenylene)]bis(diphenylphosphane))

  • Aryl bromide

  • Thiol

  • Triethylamine (B128534) (NEt₃)

  • Zinc powder

  • Stainless steel (SS) milling jar and balls

  • Mixer mill

Procedure:

  • To a stainless steel milling jar, add Ni(acac)₂ (2.5 mol %), DPEphos (2.5 mol %), the aryl bromide (1.0 equiv), the thiol (1.05 equiv), triethylamine (1.1 equiv), and zinc powder (0.5 equiv).

  • Add the stainless steel balls.

  • Seal the jar and place it in the mixer mill.

  • Mill the reaction mixture at a specified frequency (e.g., 30 Hz) for the required time (e.g., 1.5 hours).

  • After milling, open the jar and dissolve the contents in an appropriate organic solvent.

  • Filter the mixture to remove solid residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for Ni(acac)₂-Catalyzed C-S Cross-Coupling
EntryAryl BromideThiolLigandCatalyst Loading (mol %)Yield (%)Reference
14-Bromobenzonitrile4-tert-ButylbenzenethiolXantphos2.590[12]
22-Bromonaphthalene4-tert-ButylbenzenethiolDPEphos2.585[12]
31-Bromo-3,5-difluorobenzene4-tert-ButylbenzenethiolDPEphos2.592[12]
42-Bromo-6-methoxynaphthaleneCyclohexanethiolDPEphos2.578[12]

Experimental Workflow for Mechanochemical C-S Coupling

Mechanochemical_Workflow start Start reagents Add Reagents to Milling Jar: - Ni(acac)2 - Ligand - Aryl Halide - Thiol - Base - Zinc start->reagents milling Ball Milling (e.g., 30 Hz, 1.5 h) reagents->milling workup Work-up: - Dissolve in Solvent - Filter milling->workup extraction Extraction and Washing workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for mechanochemical C-S cross-coupling.

Conclusion

This compound is a highly effective and economical catalyst precursor for a variety of important chemical transformations. By carefully selecting ligands, additives, and reaction conditions, researchers can achieve high yields and selectivities in cross-coupling, oligomerization, and other catalytic reactions. The protocols and data presented in these notes provide a solid foundation for the application of Ni(acac)₂ in both academic and industrial research settings.

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) using Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate (B107027), Ni(acac)₂, is a versatile and widely utilized precursor for the deposition of nickel-containing thin films and nanomaterials via Chemical Vapor Deposition (CVD). Its favorable properties, including good volatility and thermal stability, make it an excellent candidate for the fabrication of high-purity nickel (Ni), nickel oxide (NiO), and nickel silicide (NiSix) films. These materials have diverse applications in electronics, catalysis, and the biomedical field, including drug delivery and the development of advanced medical devices.

This document provides detailed application notes and experimental protocols for the CVD of various nickel-containing films using Ni(acac)₂ as a precursor. The information is intended to guide researchers, scientists, and drug development professionals in the successful synthesis and application of these materials.

Applications of Ni(acac)₂ in CVD

The primary applications of Nickel(II) acetylacetonate in CVD processes revolve around the synthesis of:

  • Nickel (Ni) Thin Films: These films are of significant interest for their magnetic and conductive properties, finding use in microelectronics, magnetic recording media, and as catalytic layers.

  • Nickel Oxide (NiO) Thin Films and Nanoparticles: NiO is a p-type semiconductor with a wide bandgap, making it suitable for applications in gas sensors, electrochromic devices, solar cells, and as an antimicrobial agent.[1] In the realm of drug development, NiO nanoparticles are being explored for their potential in targeted drug delivery and as antimicrobial coatings on medical devices.[1]

  • Nickel Silicide (NiSix) Thin Films: Nickel silicides are crucial materials in the microelectronics industry for forming low-resistance contacts on silicon devices.

Data Presentation: Quantitative Deposition Parameters

The following tables summarize typical experimental parameters for the deposition of nickel, nickel oxide, and nickel silicide films using Ni(acac)₂ in CVD systems.

Table 1: Typical Parameters for Pulsed Spray Evaporation CVD of Nickel (Ni) Films

ParameterValueReference
PrecursorThis compound (Ni(acac)₂)[2][3]
SolventEthanol (B145695), Methanol, or n-propanol[2]
Precursor Concentration2.5 mM - 5.0 mM[2][3]
Substrate Temperature220 - 300 °C[4]
Deposition PressureLow Pressure[2]
Carrier GasNitrogen (N₂)[2]
Pulse Width15 ms (B15284909)[5]
Pulsing Frequency2 Hz[5]
Resulting Film PropertiesHexagonal polycrystalline Ni, <30 nm roughness, Resistivity ~150 µΩ·cm[4]

Table 2: Typical Parameters for CVD of Nickel Oxide (NiO) Films and Nanoparticles

ParameterValueReference
PrecursorThis compound (Ni(acac)₂)[6][7]
Oxidizing AgentOxygen (O₂), Oxygen + Water Vapor[6][7]
Precursor Vaporization Temp.120 °C (for Ni(thd)₂TMEDA, a related precursor)[7]
Substrate Temperature250 - 500 °C[8]
Deposition Pressure10.0 mbar[7]
Carrier GasOxygen (O₂) or Argon (Ar)[7]
O₂ Flow Rate100 sccm[7]
Resulting Film PropertiesPolycrystalline cubic NiO, (111) and (200) orientations[7]

Table 3: Proposed Parameters for CVD of Nickel Silicide (NiSix) Films

ParameterValueReference
Nickel PrecursorThis compound (Ni(acac)₂)[9]
Silicon PrecursorSilane (B1218182) (SiH₄)[9]
Substrate Temperature350 - 500 °C[9]
Reaction PressureTo be optimized (typically low pressure)
Carrier GasArgon (Ar) or Nitrogen (N₂)
Ni(acac)₂ Vaporizer Temp.150 - 200 °C
SiH₄ Flow RateTo be optimized
Resulting Film PhasesNiSi (at 350-400 °C), NiSi₂ (at ≥ 450 °C)[9]

Experimental Protocols

Protocol 1: Pulsed Spray Evaporation CVD of Nickel (Ni) Thin Films

This protocol is based on the use of a pulsed spray evaporation system, where a solution of the precursor is intermittently sprayed into a vaporizer.

1. Precursor Solution Preparation: a. Dissolve this compound in absolute ethanol to a final concentration of 5.0 mM.[2] b. For improved film quality and reduced carbon contamination, a controlled amount of deionized water (e.g., 0.5 vol%) can be added to the precursor solution.[3] c. Sonicate the solution to ensure complete dissolution.[2]

2. CVD System Setup: a. Place the desired substrate (e.g., glass or SiC) onto the substrate heater in the CVD reactor.[4] b. Heat the substrate to the desired deposition temperature (e.g., 270 °C).[2] c. Set the carrier gas (N₂) flow rate.

3. Deposition Process: a. Load the precursor solution into the liquid injection system. b. Set the pulse width to 15 ms and the pulsing frequency to 2 Hz.[5] c. Initiate the pulsed injection of the precursor solution into the vaporizer. The vapor is then transported by the carrier gas to the heated substrate. d. Continue the deposition for the desired duration to achieve the target film thickness.

4. Post-Deposition: a. Stop the precursor flow and cool down the reactor to room temperature under a continuous flow of the carrier gas. b. Remove the coated substrate for characterization.

Protocol 2: Thermal CVD of Nickel Oxide (NiO) Thin Films

This protocol describes a typical thermal CVD process for the deposition of NiO films.

1. Precursor Preparation: a. Place a suitable amount of solid this compound in a bubbler or vaporizer.

2. CVD System Setup: a. Place the Si(100) substrate on the heater in the cold-wall CVD reactor.[7] b. Heat the substrate to the deposition temperature of 400 °C.[7] c. Heat the Ni(acac)₂ precursor to a vaporization temperature in the range of 150-200°C. d. Introduce the oxidizing agent (e.g., O₂) and a carrier gas (e.g., Ar) into the reactor at controlled flow rates (e.g., 100 sccm for O₂).[7] e. To introduce water vapor, a portion of the carrier gas can be passed through a water bubbler.[7] f. Set the total reactor pressure to 10.0 mbar.[7]

3. Deposition Process: a. Open the valve from the precursor vaporizer to introduce the Ni(acac)₂ vapor into the reactor. b. The precursor vapor reacts with the oxidizing agent at the heated substrate surface to form a NiO film. c. Continue the deposition process until the desired film thickness is achieved.

4. Post-Deposition: a. Close the precursor valve and cool the reactor to room temperature under an inert gas flow. b. Remove the NiO-coated substrate for further analysis.

Protocol 3: Proposed CVD of Nickel Silicide (NiSix) Thin Films

This protocol is a proposed method based on the reaction of a nickel precursor with a silicon precursor on a heated substrate.

1. Precursor Handling: a. Handle the this compound precursor as described in Protocol 2. b. Use a cylinder of silane (SiH₄) gas connected to the CVD system via a mass flow controller. Extreme caution is required when handling silane as it is pyrophoric.

2. CVD System Setup: a. Place a silicon wafer or another suitable substrate on the substrate heater. b. Heat the substrate to the desired deposition temperature (e.g., 350 °C for NiSi or 450 °C for NiSi₂).[9] c. Heat the Ni(acac)₂ precursor to its vaporization temperature. d. Establish a stable flow of an inert carrier gas (e.g., Ar).

3. Deposition Process: a. Introduce the Ni(acac)₂ vapor into the reactor. b. Simultaneously, introduce a controlled flow of SiH₄ gas into the reactor. c. The precursors will react on the heated substrate surface to form a nickel silicide film. The phase of the silicide (NiSi or NiSi₂) will be dependent on the substrate temperature.[9] d. Continue the co-flow of precursors for the desired deposition time.

4. Post-Deposition: a. Stop the flow of both precursors and cool the reactor to room temperature under an inert gas atmosphere. b. Purge the system thoroughly to remove any residual silane. c. Remove the nickel silicide-coated substrate for characterization.

Visualizations: Signaling Pathways and Experimental Workflows

Thermal Decomposition Pathway of this compound

Thermal_Decomposition Ni_acac_2 Ni(acac)₂ (g) Ni_solid Ni (s) Ni_acac_2->Ni_solid Decomposition Ligand_fragments Ligand Fragments (e.g., acetone, CO₂, etc.) Ni_acac_2->Ligand_fragments Fragmentation Heat Heat (≥ 230 °C)

Caption: Thermal decomposition of Ni(acac)₂.

CVD Reaction Pathway for NiO Film Formation

NiO_Formation_Pathway cluster_gas_phase Gas Phase cluster_surface Substrate Surface Ni_acac_2 Ni(acac)₂ (g) Adsorbed_Ni_acac_2 Adsorbed Ni(acac)₂ Ni_acac_2->Adsorbed_Ni_acac_2 Adsorption O2 O₂ (g) O2->Adsorbed_Ni_acac_2 NiO_film NiO Film Adsorbed_Ni_acac_2->NiO_film Reaction with O₂ Byproducts Byproducts (g) (e.g., H₂O, CO₂) Adsorbed_Ni_acac_2->Byproducts

Caption: NiO formation pathway in CVD.

Experimental Workflow for Pulsed Spray Evaporation CVD

PSE_CVD_Workflow start Start prep_solution Prepare Ni(acac)₂ Solution start->prep_solution setup_reactor Setup CVD Reactor and Substrate prep_solution->setup_reactor heat_substrate Heat Substrate setup_reactor->heat_substrate start_injection Start Pulsed Spray Evaporation heat_substrate->start_injection deposition Film Deposition start_injection->deposition stop_injection Stop Injection deposition->stop_injection cooldown Cool Down Reactor stop_injection->cooldown end End cooldown->end

Caption: Pulsed Spray Evaporation CVD Workflow.

References

Application Notes and Protocols for Sol-Gel Synthesis of Nickel Oxide Using Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nickel oxide (NiO) nanomaterials via the sol-gel method, specifically utilizing Nickel(II) acetylacetonate (B107027) as the precursor. The protocols are designed to be adaptable for the synthesis of both nanoparticles and thin films, with potential applications in catalysis, biosensing, and as a component in drug delivery systems.

Introduction to Sol-Gel Synthesis of Nickel Oxide

The sol-gel process is a versatile and cost-effective method for producing high-purity and homogenous metal oxide nanoparticles and thin films at relatively low temperatures.[1][2] The process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. For the synthesis of nickel oxide, a nickel precursor is dissolved in a suitable solvent and undergoes hydrolysis and condensation reactions to form a three-dimensional network. Subsequent drying and calcination of the gel yield the final NiO material.[3]

Nickel(II) acetylacetonate, [Ni(acac)₂], is an air-stable organometallic complex that serves as an excellent precursor for the sol-gel synthesis of NiO.[4] Its chelated structure provides good solubility in organic solvents and thermal stability, which are advantageous for both solution and vapor deposition processes.[4] The acetylacetonate ligands can also act as chelating agents, helping to control the hydrolysis and condensation rates, which is crucial for tailoring the final properties of the NiO nanomaterials.[5]

Applications in Research and Drug Development:

Nickel oxide nanoparticles (NiO-NPs) are gaining attention in the biomedical field due to their unique magnetic, optical, and catalytic properties.[6] They have potential applications as:

  • Biosensors: The high surface area and electrocatalytic properties of NiO make it suitable for the development of sensitive biosensors for molecules like glucose.

  • Drug Delivery: Functionalized NiO nanoparticles are being explored as potential carriers for targeted drug delivery.

  • Antimicrobial Agents: NiO nanoparticles have demonstrated antimicrobial activity against various pathogens.

Experimental Protocols

Sol-Gel Synthesis of NiO Nanoparticles

This protocol outlines a general procedure for the synthesis of NiO nanoparticles using this compound. The parameters can be adjusted to control the particle size and morphology.

Materials:

  • This compound [Ni(C₅H₇O₂)₂] (Precursor)[4]

  • Absolute Ethanol (B145695) (Solvent)

  • Monoethanolamine (MEA) (Stabilizer/Gelling Agent)

  • Deionized Water

Equipment:

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Beakers and flasks

  • Centrifuge

  • Drying oven

  • Muffle furnace

Procedure:

  • Sol Preparation:

    • Dissolve a specific molar concentration of this compound in absolute ethanol in a flask.

    • Stir the solution vigorously on a magnetic stirrer at 60°C for 30 minutes to ensure complete dissolution.[7]

    • Add Monoethanolamine (MEA) dropwise to the solution while stirring. A typical molar ratio of MEA to Ni is 1:1.[7] MEA acts as a stabilizer to prevent precipitation.[7]

    • Continue stirring the solution at 60°C for another 2 hours to promote the formation of a stable sol.

  • Gelation:

    • Allow the sol to age at room temperature for 24-48 hours. During this time, the sol will gradually transform into a viscous gel.

  • Drying:

    • Dry the obtained gel in an oven at 95-110°C for several hours to remove the solvent and other volatile components.[1][8]

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace at a specific temperature (e.g., 450-550°C) for 2-3 hours.[1][8] The calcination process removes organic residues and promotes the crystallization of the NiO phase.

Sol-Gel Synthesis of NiO Thin Films

This protocol describes the deposition of NiO thin films on a substrate using the sol prepared in section 2.1.

Materials and Equipment:

  • Prepared NiO sol

  • Substrates (e.g., glass slides, silicon wafers)

  • Spin coater or dip coater

  • Hot plate

  • Muffle furnace

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Dry the substrates with a stream of nitrogen gas.

  • Film Deposition:

    • Spin Coating: Place the substrate on the spin coater chuck. Dispense a few drops of the NiO sol onto the substrate and spin at a desired speed (e.g., 3000 rpm) for 30-60 seconds.

    • Dip Coating: Immerse the substrate into the NiO sol and withdraw it at a constant speed.

  • Drying and Pre-heating:

    • Dry the coated substrate on a hot plate at a low temperature (e.g., 100°C) for 10-15 minutes to evaporate the solvent.

  • Annealing (Calcination):

    • Place the dried films in a muffle furnace and anneal at a temperature between 400°C and 500°C.[7] This step crystallizes the film into the NiO phase. The annealing temperature can significantly affect the film's properties.[7]

Data Presentation

The properties of the synthesized NiO nanomaterials are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data obtained from the characterization of NiO synthesized via sol-gel methods.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties

PrecursorSolventStabilizer/Gelling AgentCalcination Temperature (°C)Average Particle Size (nm)Surface Area (m²/g)
Nickel NitrateEthanolSodium Hydroxide55040-45[1]-
Nickel AcetateMethanolSodium Hydroxide45038.63[8]-
Nickel Nitrate-Citric Acid400~7[9]109.36[9]

Table 2: Properties of Sol-Gel Derived NiO Thin Films

PrecursorAnnealing Temperature (°C)Film Thickness (nm)Optical Band Gap (eV)
Nickel Acetate400-3.92[7]
Nickel Acetate500-3.68[7]

Visualized Workflows and Pathways

Experimental Workflow for NiO Nanoparticle Synthesis

The following diagram illustrates the key steps in the sol-gel synthesis of NiO nanoparticles.

G Workflow for Sol-Gel Synthesis of NiO Nanoparticles cluster_0 Sol Preparation cluster_1 Gelation & Processing cluster_2 Final Product Formation A Dissolve Ni(acac)₂ in Ethanol B Add Stabilizer (e.g., MEA) A->B C Stirring and Heating (e.g., 60°C) B->C D Aging to Form Gel C->D E Drying of Gel D->E F Grinding E->F G Calcination F->G H NiO Nanoparticles G->H

Caption: Sol-gel synthesis workflow for NiO nanoparticles.

Logical Relationships in Sol-Gel Chemistry

This diagram illustrates the fundamental chemical transformations occurring during the sol-gel process.

G Fundamental Sol-Gel Reactions Precursor This compound (M-OR) Hydrolysis Hydrolysis (+ H₂O) Precursor->Hydrolysis Formation of M-OH Condensation Condensation (- H₂O or ROH) Hydrolysis->Condensation Formation of M-O-M bonds Sol Sol (Colloidal Suspension) Condensation->Sol Gel Gel (3D Network) Sol->Gel Gelation NiO NiO Material (after drying & calcination) Gel->NiO

References

Application of Nickel(II) Acetylacetonate in Hydrogenation Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate (B107027), Ni(acac)₂, is a widely utilized and versatile precatalyst in the field of hydrogenation. Its affordability, stability, and ease of handling make it an attractive alternative to more expensive precious metal catalysts.[1][2] Ni(acac)₂ serves as a precursor for the in-situ generation of catalytically active Nickel(0) species, which can be tailored for a wide range of hydrogenation reactions. These reactions are fundamental in organic synthesis, including in the pharmaceutical industry for the production of chiral compounds and fine chemicals.[2][3] This document provides a detailed overview of the applications of Ni(acac)₂ in hydrogenation catalysis, complete with experimental protocols and quantitative data to guide researchers in their work.

The catalytic systems derived from Ni(acac)₂ can be either homogeneous or heterogeneous. Homogeneous catalysts are typically formed by combining Ni(acac)₂ with various ligands, such as phosphines, leading to highly selective transformations, including asymmetric hydrogenations.[3][4] Heterogeneous catalysts are often prepared by reducing Ni(acac)₂ to form nickel nanoparticles (NiNPs), which can be unsupported or deposited on various solid supports to enhance stability and recyclability.[5][6]

Data Presentation: Hydrogenation of Various Substrates

The following tables summarize quantitative data for the hydrogenation of different classes of organic compounds using catalytic systems derived from Ni(acac)₂.

Table 1: Hydrogenation of Unsaturated Esters
SubstrateCatalyst SystemCatalyst Loading (mol%)H₂ Pressure (psi)Temperature (°C)SolventConversion (%)Enantiomeric Excess (ee %)Reference
Ethyl β-methylcinnamateNi(OAc)₂ / (S,S)-Me-DuPhos / nBu₄NI150050Methanol>9995[3]
Methyl tiglateNi(OAc)₂ / (S,S)-Me-DuPhos / nBu₄NI150050Methanol>9996[3]
Dimethyl itaconateNi(OAc)₂ / (S,S)-Me-DuPhos / nBu₄NI150050Methanol>9998[3]
Table 2: Hydrogenation of Nitroarenes
SubstrateCatalyst SystemCatalyst Loading (mol%)Hydrogen SourceTemperature (°C)SolventConversion (%)Selectivity (%)Reference
1-Chloro-4-nitrobenzeneUnsupported NiNPs from Ni(acac)₂5H₂ (1 atm)80Ethanol (B145695)99100 (to aniline)[6]
4-NitrotolueneUnsupported NiNPs from Ni(acac)₂5H₂ (1 atm)80Ethanol99100 (to aminotoluene)[6]
4-NitrobenzonitrileUnsupported NiNPs from Ni(acac)₂5H₂ (1 atm)80Ethanol99100 (to aminobenzonitrile)[6]
Various nitroarenesNi/SiO₂-N₂H₄·H₂O60Ethanol>95>99 (to anilines)[7]
Table 3: Semihydrogenation of Alkynes
SubstrateCatalyst SystemH₂ Pressure (bar)Temperature (°C)SolventConversion (%)Selectivity (Z-alkene %)Reference
DiphenylacetyleneNi-0.2@CNTs from Ni(acac)₂ precursor550Toluene100>99
1-Phenyl-1-propyneNi-0.2@CNTs from Ni(acac)₂ precursor550Toluene100>99
1-OctyneLigand-free NiNPs from Ni(acac)₂ / NaBH₄125Methanol>9995[8]

Experimental Protocols

Protocol 1: Preparation of Unsupported Nickel Nanoparticles for Nitroarene Hydrogenation

This protocol is adapted from the synthesis of unsupported Ni NPs from a Ni(acac)₂ precursor for the selective hydrogenation of nitroarenes.[6]

Materials:

Procedure:

  • In a typical synthesis, dissolve a specific amount of Ni(acac)₂ in ethanol.

  • Add hydrazine hydrate as the reducing agent to the solution.

  • Stir the mixture at room temperature for a specified time to allow for the formation of nickel nanoparticles. The color of the solution will typically change, indicating the formation of NiNPs.

  • The resulting unsupported NiNPs can be used directly in the hydrogenation reaction.

For Hydrogenation:

  • To a reaction vessel, add the substrate (e.g., 1-chloro-4-nitrobenzene), ethanol as the solvent, and the freshly prepared NiNPs suspension.

  • Pressurize the vessel with hydrogen gas (e.g., 1 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, cool the reaction, vent the hydrogen, and work up the product accordingly.

Protocol 2: Homogeneous Asymmetric Hydrogenation of α,β-Unsaturated Esters

This protocol is based on the nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters.[3]

Materials:

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O) or another suitable Ni(II) precursor

  • Chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos)

  • Tetrabutylammonium iodide (nBu₄NI)

  • Substrate (e.g., Ethyl β-methylcinnamate)

  • Methanol (anhydrous)

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with Ni(OAc)₂·4H₂O, the chiral ligand, and nBu₄NI.

  • Add anhydrous methanol, followed by the α,β-unsaturated ester substrate.

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500 psi).

  • Heat the reactor to the specified temperature (e.g., 50 °C) and stir for the duration of the reaction.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Analyze the conversion and enantiomeric excess of the product using appropriate analytical techniques (e.g., GC, HPLC).

Protocol 3: Heterogeneous Semihydrogenation of Alkynes using Supported Ni Nanoparticles

This protocol is adapted from the preparation of Ni nanoparticles supported on carbon nanotubes (CNTs) for the Z-selective semihydrogenation of alkynes.

Catalyst Preparation (Ni@CNTs):

  • Disperse multi-walled carbon nanotubes (CNTs) in a suitable solvent (e.g., toluene) by sonication.

  • Add a solution of Ni(acac)₂ in the same solvent to the CNT dispersion.

  • Heat the mixture under an inert atmosphere.

  • Introduce a reducing agent (e.g., a borane (B79455) or an organoaluminum compound) to reduce the Ni(II) precursor to Ni(0) nanoparticles on the CNT support.

  • After the reaction, the supported catalyst can be isolated by filtration, washed, and dried.

Hydrogenation Procedure:

  • In a reaction vessel, suspend the prepared Ni@CNTs catalyst in a suitable solvent (e.g., toluene).

  • Add the alkyne substrate.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir.

  • Monitor the reaction for the consumption of the alkyne and the formation of the alkene.

  • Upon completion, the catalyst can be separated by filtration for reuse.

Mandatory Visualizations

Catalyst Activation and Hydrogenation Workflow

HydrogenationWorkflow cluster_precatalyst Precatalyst System cluster_active Active Catalyst Formation cluster_reaction Hydrogenation Reaction Ni_acac2 Ni(acac)₂ Active_Ni Active Ni(0) Species (Homogeneous or Heterogeneous) Ni_acac2->Active_Ni Reduction Ligand Ligand (e.g., Phosphine) Ligand->Active_Ni Coordination Reducer Reducing Agent (e.g., H₂, R₃Al, BH₃) Reducer->Active_Ni Product Hydrogenated Product Active_Ni->Product Catalysis Substrate Unsaturated Substrate (Alkene, Alkyne, etc.) Substrate->Product H2_source Hydrogen Source (H₂ gas or Transfer Agent) H2_source->Product

Caption: General workflow for Ni(acac)₂-catalyzed hydrogenation.

Proposed Mechanism for Homogeneous Hydrogenation

HomogeneousMechanism Ni_L LₙNi(0) Ni_H2 LₙNi(H)₂ Ni_L->Ni_H2 Oxidative Addition Ni_Alkyl LₙNi(H)(Alkyl) Ni_H2->Ni_Alkyl Migratory Insertion Ni_Alkyl->Ni_L Reductive Elimination Product Alkane Ni_Alkyl->Product Alkene Alkene H2 H₂

Caption: Simplified catalytic cycle for homogeneous alkene hydrogenation.

Formation of Heterogeneous Nickel Nanoparticles

NanoparticleFormation start Ni(acac)₂ in Solution reduction Addition of Reducing Agent (e.g., N₂H₄·H₂O, NaBH₄) start->reduction nucleation Ni(0) Atom Nucleation reduction->nucleation growth Nanoparticle Growth nucleation->growth stabilization Stabilization (Unsupported or on Support) growth->stabilization final_catalyst Active Ni Nanoparticle Catalyst stabilization->final_catalyst

Caption: Pathway for the synthesis of Ni nanoparticle catalysts.

Conclusion

This compound is a highly effective and economically viable precatalyst for a broad spectrum of hydrogenation reactions. By carefully selecting ligands, supports, and reaction conditions, catalytic systems derived from Ni(acac)₂ can achieve high activity, selectivity, and in some cases, enantioselectivity. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the application of nickel-based catalysts in their synthetic endeavors. The continued exploration of Ni(acac)₂-derived catalysts holds significant promise for the development of more sustainable and efficient chemical processes.

References

Application Notes and Protocols: Preparation of Nickel(II) Acetylacetonate [Ni(acac)₂] Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate (B107027), Ni(acac)₂, is an organometallic coordination complex with significant applications in various fields of chemical research and industry. It serves as a crucial catalyst or catalyst precursor in numerous organic transformations, including hydrogenation, oligomerization, and cross-coupling reactions, some of which are integral to the synthesis of complex molecules in drug discovery.[1][2][3][4] It is also widely used as a precursor for the synthesis of nickel-based nanomaterials, such as nickel oxide (NiO) thin films and nanoparticles for applications in electronics and energy storage.[5]

This document provides a detailed protocol for the preparation of Ni(acac)₂ solutions, including information on its physicochemical properties, solubility, safety precautions, and storage, to ensure safe and effective handling in a laboratory setting.

Physicochemical and Safety Data

Proper handling of Ni(acac)₂ is critical due to its hazardous nature. It is essential to consult the Safety Data Sheet (SDS) before use and to handle the compound within a fume hood while wearing appropriate personal protective equipment (PPE).

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₁₀H₁₄NiO₄[2]
Molecular Weight 256.91 g/mol [2]
Appearance Emerald-green crystalline solid[1][2][3]
Form Typically a trimer in the solid state[1][2][3]
Melting Point 230 °C (decomposes)[2][6]
Density 1.455 g/cm³ at 17°C[1][2][3]
Sensitivity Hygroscopic[1][2]
Solubility Data

Nickel(II) acetylacetonate is generally soluble in many common organic solvents but has limited solubility in water.[1][2][6]

SolventSolubilityReference
WaterSlightly soluble (4.8 g/L)[1][2]
EthanolSoluble[1][3][6]
ChloroformSoluble[1][3][6]
BenzeneSoluble[1][3][6]
TolueneSoluble[1][2][3]
EtherInsoluble[1][2][3]
Hazard and Safety Information

Warning: this compound is a hazardous substance with significant health risks.

HazardDescriptionPrecautionary Statements
Carcinogenicity May cause cancer by inhalation.[6][7][8] Classified as a known or suspected human carcinogen.[9]P201: Obtain special instructions before use.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8]P301+P312: IF SWALLOWED: Call a doctor if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of water.[8]
Sensitization May cause an allergic skin reaction or asthma symptoms if inhaled.[8]P261: Avoid breathing dust.[10] P304+P340: IF INHALED: Remove person to fresh air.[8]
Irritation Causes skin and eye irritation.[7]P264: Wash skin thoroughly after handling.[11]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.[9]

  • Eye Protection: Use chemical safety goggles or a face shield.[9]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7][9]

  • Respiratory Protection: Use a respirator if dust is generated or if ventilation is inadequate.[9][11]

Experimental Protocol: Preparation of a Standard Ni(acac)₂ Solution

This protocol outlines the steps to prepare a solution of Ni(acac)₂ in an organic solvent. The procedure should be performed in a well-ventilated fume hood.

Materials and Equipment
  • This compound (anhydrous or dihydrate)

  • Anhydrous organic solvent of choice (e.g., toluene, ethanol, chloroform)

  • Volumetric flask with a ground glass stopper

  • Analytical balance

  • Spatula and weighing paper/boat

  • Magnetic stirrer and stir bar or ultrasonic bath

  • Pipettes

  • Appropriate PPE (gloves, safety goggles, lab coat)

Step-by-Step Procedure
  • Determine the Required Mass: Calculate the mass of Ni(acac)₂ needed to achieve the desired concentration in the final volume of the solution. Account for the form of the compound (anhydrous vs. dihydrate).

    • Anhydrous Ni(acac)₂: MW = 256.91 g/mol

    • Ni(acac)₂·2H₂O: MW = 292.94 g/mol

  • Weighing the Compound: In a fume hood, carefully weigh the calculated amount of Ni(acac)₂ onto weighing paper or a weighing boat using an analytical balance.

  • Transfer to Volumetric Flask: Transfer the weighed solid into the appropriate size volumetric flask. Ensure all the solid is transferred by tapping the weighing paper.

  • Initial Dissolution: Add approximately half of the total required volume of the chosen anhydrous solvent to the volumetric flask.

  • Dissolving the Solid:

    • Method A (Stirring): Place a magnetic stir bar in the flask, stopper it, and place it on a magnetic stirrer. Stir the mixture until the solid is completely dissolved. The solution should be a clear, emerald-green color.

    • Method B (Sonication): Stopper the flask and place it in an ultrasonic bath. Sonicate until all the solid has dissolved. This method can be faster for less soluble systems.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the prepared solution to a clean, dry, and clearly labeled amber glass bottle with a tight-fitting cap.

Stability and Storage
  • Hygroscopic Nature: Ni(acac)₂ and its solutions are sensitive to moisture.[1][2] The presence of water can lead to hydrolysis of the complex over time.[12] It is crucial to use anhydrous solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.

  • Storage Conditions: Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from light, strong acids, and oxidizing agents.[1] It is recommended to store below +30°C.[2][3][6]

Diagrams

Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of a Ni(acac)₂ solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start calculate Calculate Mass of Ni(acac)₂ start->calculate weigh Weigh Ni(acac)₂ in Fume Hood calculate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~50% of Solvent transfer->add_solvent dissolve Dissolve Solid add_solvent->dissolve stir Magnetic Stirring dissolve->stir Option A sonicate Ultrasonication dissolve->sonicate Option B final_volume Adjust to Final Volume stir->final_volume sonicate->final_volume homogenize Homogenize Solution final_volume->homogenize store Transfer and Store Solution homogenize->store end End store->end

Workflow for Ni(acac)₂ Solution Preparation.

References

Application Notes and Protocols for Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Nickel(II) acetylacetonate (B107027), a versatile organometallic compound frequently used as a catalyst in organic synthesis. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the material.

Hazard Identification and Safety Precautions

Nickel(II) acetylacetonate is a hazardous substance that requires careful handling. It is classified as harmful if swallowed or in contact with skin, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, is suspected of causing genetic defects, and may cause cancer.[1][2]

1.1 Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[3][4]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[3][4]

  • Respiratory Protection: In case of inadequate ventilation or when dusts are generated, a NIOSH-approved respirator with a particulate filter is necessary.[3][5]

1.2 Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][6]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

1.3 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[3][5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Appearance Light green to emerald-green solid[1][4]
Molecular Formula C₁₀H₁₄NiO₄[3]
Molar Mass 256.91 g/mol
Melting Point 230 °C (decomposes)[6]
Boiling Point 220 °C at 11 mmHg[1]
Solubility Soluble in water, alcohol, chloroform, benzene, and toluene.[4] Insoluble in ether.[4]
Hygroscopicity Hygroscopic; absorbs moisture from the air.[3][6]

Storage Procedures

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

  • Containers: Store in a tightly sealed, original container.[6][7] Polyethylene or polypropylene (B1209903) containers are suitable.[7]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[3][7] The substance is hygroscopic and should be protected from moisture.[1][6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1][3]

  • Security: Store in a locked-up area accessible only to qualified or authorized personnel.[6]

Spill and Waste Disposal

4.1 Spill Response

  • Minor Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][7]

  • Major Spills:

    • Evacuate the area and contact emergency services.

    • Prevent the material from entering drains or waterways.[7]

4.2 Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it with regular trash or in sewer systems.

Experimental Protocols

This compound is a widely used catalyst in organic synthesis, particularly in cross-coupling reactions. The following is a representative protocol for a Nickel-catalyzed cross-coupling reaction.

Protocol: Nickel-Catalyzed Kumada-Corriu Cross-Coupling of an Aryl Chloride with a Grignard Reagent

This protocol describes the synthesis of a biaryl compound via the cross-coupling of an aryl chloride with an aryl Grignard reagent, catalyzed by this compound.

Materials:

  • This compound (Ni(acac)₂)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Arylmagnesium bromide (e.g., phenylmagnesium bromide) in a suitable solvent (e.g., THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 2.5 mol%).

    • Add the aryl chloride (1.0 equivalent) to the flask.

    • Add anhydrous THF as the solvent.

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Slowly add the arylmagnesium bromide solution (e.g., 1.2 equivalents) to the reaction mixture via a syringe.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation:

    • Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.

Diagrams

Safe_Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Eng_Controls Work in Fume Hood PPE->Eng_Controls First_Aid Ensure Access to Eyewash and Safety Shower Eng_Controls->First_Aid Dispense Dispense Material Carefully to Avoid Dust Formation First_Aid->Dispense Reaction Perform Experiment Dispense->Reaction Store Store in Tightly Sealed Container Reaction->Store Spill Handle Spills Appropriately Reaction->Spill Waste Dispose of Waste According to Regulations Reaction->Waste Conditions Cool, Dry, Well-Ventilated Area Store->Conditions Incompatibles Away from Strong Oxidizing Agents Conditions->Incompatibles Secure Store in Locked Cabinet Incompatibles->Secure Spill->Waste

Caption: Logical workflow for safe handling and storage of this compound.

References

Application Notes and Protocols: Nickel(II) Acetylacetonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nickel(II) acetylacetonate (B107027), Ni(acac)₂, as a versatile and cost-effective catalyst precursor in a variety of cross-coupling reactions. Ni(acac)₂ is an air-stable, solid compound that serves as a convenient source of nickel for the in-situ generation of the active Ni(0) catalyst, which is crucial for facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This document details protocols for several key nickel-catalyzed cross-coupling reactions, presents quantitative data in structured tables, and includes diagrams of the catalytic cycles.

Kumada-Tamao-Corriu Coupling

The Kumada coupling is a powerful method for the formation of C-C bonds by reacting a Grignard reagent with an organic halide.[1][2] Nickel catalysts, including those derived from Ni(acac)₂, have been shown to be highly effective for this transformation, particularly for the coupling of alkyl halides, which can be challenging for other cross-coupling methods.[3][4][5]

Data Presentation: Ni(acac)₂-Catalyzed Kumada Coupling of Alkyl Halides
EntryAlkyl HalideGrignard ReagentAdditive (equiv)Catalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
1n-Decyl bromiden-Butylmagnesium chlorideIsoprene (B109036) (1.0)NiCl₂ (3)25392[3]
2n-Decyl bromiden-Butylmagnesium chlorideNoneNiCl₂ (3)2532[3]
3n-Decyl bromiden-Butylmagnesium chlorideIsoprene (1.0)Ni(acac)₂ (3)253High[5]
4n-Decyl bromiden-Butylmagnesium chlorideIsoprene (1.0)Ni(COD)₂ (3)253High[5]
51-BromoadamantanePhenylmagnesium bromideNoneNiCl₂·(H₂O)₁.₅ (10) / IPr·HCl (10)-10190[6]
61-ChloroadamantanePhenylmagnesium bromideNoneNiCl₂·(H₂O)₁.₅ (10) / IPr·HCl (10)-10185[6]

Note: "High" yield indicates that the source mentions a good yield without specifying the exact percentage in the abstract.

Experimental Protocol: Kumada Coupling of n-Decyl Bromide with n-Butylmagnesium Chloride

This protocol is adapted from the general procedure described for the nickel-catalyzed cross-coupling of alkyl halides with Grignard reagents in the presence of 1,3-butadiene.[3][5]

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • n-Decyl bromide

  • n-Butylmagnesium chloride (solution in THF)

  • Isoprene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Ni(acac)₂ (0.03 mmol, 3 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the flask. To this suspension, add isoprene (1.0 mmol, 1.0 equiv).

  • Grignard Reagent Addition: Slowly add the n-butylmagnesium chloride solution (1.3 mmol, 1.3 equiv) to the reaction mixture at room temperature.

  • Substrate Addition: Add n-decyl bromide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 25 °C for 3 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetradecane.

Catalytic Cycle for Kumada Coupling

Kumada_Coupling cluster_caption Kumada Catalytic Cycle Ni0 Ni(0)Ln NiII_R_X R-Ni(II)(X)Ln Ni0->NiII_R_X Oxidative Addition NiII_R_Rprime R-Ni(II)(R')Ln NiII_R_X->NiII_R_Rprime Transmetalation NiII_R_Rprime->Ni0 Reductive Elimination Product R-R' NiII_R_Rprime->Product RX_in R-X RX_in->Ni0 RMgX_in R'-MgX RMgX_in->NiII_R_X Ni_acac Ni(acac)₂ Reducer Grignard Reagent (Reducer) Reducer->Ni0 In-situ Reduction

Caption: Simplified catalytic cycle for Ni-catalyzed Kumada cross-coupling.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Ni(acac)₂ is a common precursor for the active nickel catalyst in this reaction.[7]

Data Presentation: Ni(acac)₂-Catalyzed Negishi Coupling
EntryAryl HalideOrganozinc ReagentLigand (mol%)Catalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
1Iodobenzene (B50100)s-Butylzinc iodideTerpyridine (5)NiCl₂(glyme) (5)231288[8]
24-Iodoanisoles-Butylzinc iodideTerpyridine (5)NiCl₂(glyme) (5)231285[8]
31-Iodonaphthalenes-Butylzinc iodideTerpyridine (5)NiCl₂(glyme) (5)231291[8]
42-Iodopyridines-Butylzinc iodideTerpyridine (5)NiCl₂(glyme) (5)231275[8]

Note: While these examples use NiCl₂(glyme), Ni(acac)₂ can be used to generate the active Ni(0) species in a similar fashion, often with a reducing agent like DIBAL-H.

Experimental Protocol: Negishi Coupling of Iodobenzene with s-Butylzinc Iodide

This protocol is a general representation based on typical Negishi coupling procedures.

Materials:

  • This compound (Ni(acac)₂)

  • Diisobutylaluminium hydride (DIBAL-H) (as a reductant)

  • Triphenylphosphine (PPh₃) (as a ligand)

  • Iodobenzene

  • s-Butylzinc iodide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ni(acac)₂ (0.05 mmol, 5 mol%) and PPh₃ (0.10 mmol, 10 mol%) in anhydrous THF (5 mL).

  • Reduction to Ni(0): Cool the solution to 0 °C and slowly add DIBAL-H (0.10 mmol, 10 mol%). Stir for 30 minutes at 0 °C. The color of the solution should change, indicating the formation of the active Ni(0) complex.

  • Reagent Addition: To the freshly prepared catalyst, add iodobenzene (1.0 mmol, 1.0 equiv).

  • Organozinc Addition: Slowly add the s-butylzinc iodide solution (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Workup: Follow the quenching and workup procedure as described for the Kumada coupling.

  • Purification: Purify the crude product by flash column chromatography.

Workflow for a Typical Ni-Catalyzed Cross-Coupling Experiment

Negishi_Workflow start Start setup Flame-dry glassware and establish inert atmosphere start->setup precursor Add Ni(acac)₂ and ligand to anhydrous solvent setup->precursor reduction Add reducing agent (e.g., DIBAL-H) to form Ni(0) precursor->reduction substrate Add organic halide (Ar-X) reduction->substrate nucleophile Add organometallic reagent (R-M) substrate->nucleophile reaction Stir at specified temperature and time nucleophile->reaction quench Quench reaction (e.g., with aq. NH₄Cl) reaction->quench workup Aqueous workup and extraction quench->workup purify Dry organic layer and purify product workup->purify end End purify->end

Caption: General experimental workflow for a Ni-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryls from the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. Nickel catalysis offers a cost-effective alternative to palladium for this important transformation.[9]

Data Presentation: Ni(acac)₂-Catalyzed Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidBaseCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
14-Chlorotoluene (B122035)Phenylboronic acidK₃PO₄NiCl₂(PCy₃)₂ (5)2-Me-THF10085[10]
24-BromoanisolePhenylboronic acidK₃PO₄NiCl₂(PCy₃)₂ (5)t-Amyl alcohol10092[10]
3N-Boc-4-chloroindolePhenylboronic acidK₃PO₄NiCl₂(PCy₃)₂ (5)t-Amyl alcohol10088[10]

Note: These examples use a Ni(II) precatalyst with a phosphine (B1218219) ligand. Ni(acac)₂ can be used in conjunction with a suitable ligand and in-situ reduction to achieve similar results.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol is based on general procedures for nickel-catalyzed Suzuki-Miyaura couplings.[10]

Materials:

  • This compound (Ni(acac)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous 2-methyltetrahydrofuran (B130290) (2-Me-THF)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Ni(acac)₂ (0.05 mmol, 5 mol%), the phosphine ligand (0.10 mmol, 10 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv) to a Schlenk tube.

  • Addition of Reagents: Add 4-chlorotoluene (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous 2-Me-THF (5 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C with stirring for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by flash column chromatography.

Conceptual Relationship in Ni-Catalyzed Cross-Coupling

Conceptual_Relationship Precatalyst Ni(II) Precatalyst (e.g., Ni(acac)₂) Active_Catalyst Ni(0)Ln (Active Catalyst) Precatalyst->Active_Catalyst In-situ Reduction Catalytic_Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Active_Catalyst->Catalytic_Cycle Enters Cycle Catalytic_Cycle->Active_Catalyst Regeneration Product Coupled Product (R-R') Catalytic_Cycle->Product Reactants Organic Halide (R-X) + Organometallic Reagent (R'-M) Reactants->Catalytic_Cycle

Caption: The central role of in-situ generated Ni(0) in cross-coupling reactions.

References

Application Notes and Protocols for Atomic Layer Deposition (ALD) using Nickel(II) Acetylacetonate (Ni(acac)₂)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform coatings with atomic-level precision. This document provides detailed application notes and protocols for the use of Nickel(II) acetylacetonate, Ni(acac)₂, as a precursor for the ALD of nickel and nickel oxide (NiO) thin films.

Ni(acac)₂ is a solid, air-stable organometallic complex that serves as a versatile precursor for both thermal and plasma-enhanced ALD processes.[1] The resulting nickel and NiO films have garnered significant interest in a wide range of applications, from microelectronics and catalysis to emerging biomedical uses. For drug development professionals, ALD coatings offer novel solutions for controlled drug release, biocompatible coatings for medical devices, and the fabrication of sensitive biosensors.[2][3]

Data Presentation: Quantitative Deposition Parameters

The following tables summarize key quantitative data for ALD processes using Ni(acac)₂ and its modified counterparts.

Table 1: ALD of Nickel Oxide (NiO) Films

PrecursorCo-reactantDeposition Temp. (°C)Growth per Cycle (Å/cycle)SubstrateReference
Ni(acac)₂Ozone (O₃)250~0.62Glass[3]
Ni(acac)₂Deionized Water (H₂O)300 (TALD)LowGlass[4]
Ni(acac)₂Oxygen Plasma (O₂)220 (PALD)0.7Glass[5]
Ni(acac)₂(TMEDA)Ozone (O₃)200 - 275~2.0SiO₂/Si[4]

TALD: Thermal Atomic Layer Deposition; PALD: Plasma-Assisted Layer Deposition

Table 2: ALD of Metallic Nickel (Ni) Films

PrecursorCo-reactantDeposition Temp. (°C)Growth per Cycle (Å/cycle)Film Resistivity (μΩ·cm)Reference
Ni(acac)₂Methanol250 - 300Not specified27 ± 3[1]
Ni(acac)₂(py)₂Hydrazine (B178648) (N₂H₄)2500.825.7 - 31.1[6]
Ni(acac)₂(TMEDA)Hydrazine (N₂H₄)240 - 2802.118[6]

Experimental Protocols & Methodologies

Protocol 1: Thermal ALD of Nickel Oxide (NiO) using Ni(acac)₂ and Ozone

This protocol describes the deposition of NiO thin films using Ni(acac)₂ as the nickel precursor and ozone as the oxygen source.

1. Substrate Preparation:

  • Substrates (e.g., Si wafers with native oxide or glass slides) are cleaned ultrasonically in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.

  • Substrates are then dried with a nitrogen gun and placed in the ALD reactor.

2. ALD Reactor Setup:

  • Precursor: Ni(acac)₂ is placed in a solid-source bubbler and heated to 150°C to achieve sufficient vapor pressure.[6]

  • Co-reactant: Ozone (O₃) is generated from an oxygen (O₂) source.

  • Carrier Gas: High-purity nitrogen (99.999%) is used as both a carrier and purge gas.

  • Reactor Pressure: Maintained at approximately 50-60 Pa.[6]

3. Deposition Cycle:

  • The ALD cycle consists of four sequential steps: a. Ni(acac)₂ Pulse: A pulse of vaporized Ni(acac)₂ is introduced into the reactor for 2.0 seconds. b. Nitrogen Purge: The reactor is purged with nitrogen for 10.0 seconds to remove unreacted precursor and byproducts. c. Ozone Pulse: A pulse of ozone is introduced into the reactor for 1.0 second. d. Nitrogen Purge: The reactor is purged with nitrogen for 10.0 seconds.

  • This cycle is repeated until the desired film thickness is achieved.

4. Post-Deposition Annealing (Optional):

  • To improve crystallinity, the deposited NiO films can be annealed in air at 300°C for 20 minutes.[7]

Protocol 2: Thermal ALD of Metallic Nickel (Ni) using a Modified Ni(acac)₂ Precursor and Hydrazine

This protocol outlines the deposition of metallic nickel films using Ni(acac)₂(py)₂ (pyridine adduct of Ni(acac)₂) and hydrazine.

1. Substrate Preparation:

  • SiO₂/Si(100) substrates are ultrasonically cleaned in acetone, isopropanol, and deionized water for 10 minutes each, followed by drying with nitrogen.[6]

2. ALD Reactor Setup:

  • Precursor: Ni(acac)₂(py)₂ is heated in a bubbler to 130°C.[6]

  • Co-reactant: Anhydrous hydrazine (N₂H₄) is maintained at 40°C.[6]

  • Carrier Gas: High-purity nitrogen.

  • Reactor Pressure: Maintained at 50-60 Pa.[6]

  • Deposition Temperature: The substrate is heated to 250°C.[6]

3. Deposition Cycle:

  • The ALD cycle proceeds as follows: a. Ni(acac)₂(py)₂ Pulse: 10.0 seconds.[6] b. Nitrogen Purge: 20.0 seconds.[6] c. Hydrazine Pulse: 2.0 seconds.[6] d. Nitrogen Purge: 20.0 seconds.[6]

  • The number of cycles determines the final film thickness.

Protocol 3: ALD Coating of Pharmaceutical Powders for Controlled Drug Release

This protocol provides a general methodology for coating drug particles (e.g., budesonide) with a biocompatible oxide layer (e.g., Al₂O₃, applicable principle for NiO) to control their dissolution rate.[6] A fluidized bed reactor is typically used for this application.[8]

1. Particle Loading:

  • The micronized active pharmaceutical ingredient (API) powder is loaded into the fluidized bed reactor.

2. ALD Reactor Setup:

  • Precursor: Ni(acac)₂ heated to its sublimation temperature (e.g., 150°C).

  • Co-reactant: Deionized water or ozone.

  • Fluidization Gas: Nitrogen gas flow is adjusted to ensure proper fluidization of the powder, preventing agglomeration and ensuring uniform coating of individual particles.[8]

3. Deposition Cycle:

  • A standard thermal ALD cycle (as described in Protocol 1) is employed.

  • The number of ALD cycles is precisely controlled to achieve the desired coating thickness, which in turn dictates the drug release profile. Thicker films generally lead to slower dissolution rates.[6]

4. In Vitro Dissolution Testing:

  • The dissolution profile of the coated particles is evaluated and compared to uncoated particles.

  • A common method involves using a phosphate (B84403) buffer solution (e.g., pH 6.8 with 0.5% sodium dodecyl sulfate) to simulate physiological conditions.[9]

  • The concentration of the dissolved drug is measured over time using techniques like UV-Vis spectroscopy.

Visualizations: Diagrams of Workflows and Pathways

ALD_Workflow General ALD Cycle Workflow cluster_0 Step 1: Precursor Pulse cluster_1 Step 2: Purge cluster_2 Step 3: Co-reactant Pulse cluster_3 Step 4: Purge precursor_pulse Introduce Ni(acac)₂ vapor into the reactor precursor_adsorption Ni(acac)₂ chemisorbs onto the substrate surface precursor_pulse->precursor_adsorption purge1 Purge reactor with inert gas (N₂) to remove excess precursor and byproducts precursor_adsorption->purge1 coreactant_pulse Introduce co-reactant (e.g., O₃) into the reactor purge1->coreactant_pulse surface_reaction Co-reactant reacts with the adsorbed Ni(acac)₂ layer to form a monolayer of the desired material (e.g., NiO) coreactant_pulse->surface_reaction purge2 Purge reactor with inert gas (N₂) to remove excess co-reactant and byproducts surface_reaction->purge2 purge2->precursor_pulse Repeat for desired thickness

Caption: A diagram illustrating the four sequential steps of a typical ALD cycle.

Inflammatory_Pathway Inflammatory Response to NiO Nanoparticles NiO_NP NiO Nanoparticles Macrophage Macrophage / Lung Epithelial Cell NiO_NP->Macrophage Exposure Uptake Particle Uptake & ROS Production Macrophage->Uptake NLRP3 NLRP3 Inflammasome Activation Uptake->NLRP3 NFkB NF-κB Pathway Uptake->NFkB Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Secretion Caspase1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Pulmonary Inflammation (Cell Infiltration, Cytokine Release) IL1B->Inflammation NFkB->Pro_IL1B Transcription Pro_inflammatory_Cytokines Secretion of other pro-inflammatory cytokines (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation

Caption: Signaling pathway of the inflammatory response induced by NiO nanoparticles.

Applications in Drug Development and Research

Controlled Drug Release

ALD offers a solvent-free method to apply nanometer-thin coatings on individual drug particles, thereby modifying their dissolution properties.[6][10] The thickness of the ALD film acts as a barrier that can be precisely tuned to achieve a desired release profile, enabling delayed or sustained drug delivery.[3] While many studies have focused on biocompatible oxides like Al₂O₃ and TiO₂, the principles are applicable to other materials, including NiO, provided biocompatibility is thoroughly assessed for the specific application.

Biosensors

NiO is a p-type semiconductor with excellent electrocatalytic properties, making it a promising material for biosensor applications. ALD can be used to deposit uniform, high-quality NiO films as the sensing layer. For instance, NiO-based electrodes have been successfully employed for the non-enzymatic detection of glucose, with sensitivities that can be tuned by the number of ALD cycles.[4] The high surface-to-volume ratio and precise thickness control afforded by ALD are advantageous for fabricating highly sensitive and reproducible biosensors.

Biocompatibility and Surface Modification of Medical Devices

ALD can be used to apply thin, biocompatible, and protective coatings on medical implants and devices.[2] While metallic nickel can elicit an allergic response in some individuals, NiO in the form of a stable, thin film may offer different biocompatibility profiles. However, it is crucial to consider that NiO nanoparticles have been shown to induce an inflammatory response, activating the NLRP3 inflammasome and leading to the secretion of cytokines like IL-1β.[11][12] Therefore, any application of ALD NiO in drug development or medical devices requires rigorous toxicological and biocompatibility testing, including the assessment of nickel ion leaching in physiological solutions. The inflammatory potential of NiO is an important consideration for researchers in this field.

References

Synthesis of Nickel-Based Nanomaterials Using Nickel(II) Acetylacetonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nickel (Ni) and nickel oxide (NiO) nanomaterials using nickel(II) acetylacetonate (B107027) (Ni(acac)₂) as a precursor. It covers various synthesis methodologies, including thermal decomposition, solvothermal/hydrothermal methods, and chemical reduction. Furthermore, it outlines key applications in catalysis, energy storage, and drug development, supported by quantitative data and mechanistic insights.

Introduction to Ni-Based Nanomaterials from Ni(acac)₂

Nickel-based nanomaterials are of significant interest due to their unique magnetic, catalytic, and electronic properties.[1] Nickel(II) acetylacetonate is a versatile and commonly used precursor for the synthesis of these nanomaterials due to its good solubility in organic solvents and relatively low decomposition temperature. The choice of synthesis method allows for the control of particle size, morphology, and crystallinity, which in turn dictates the material's performance in various applications.

Synthesis Protocols

This section details the experimental procedures for the synthesis of Ni-based nanomaterials from Ni(acac)₂.

Thermal Decomposition for Ni Nanoparticles

This method involves the thermal decomposition of Ni(acac)₂ in a high-boiling point solvent, often in the presence of capping agents to control particle growth and prevent agglomeration.

Protocol:

  • In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine 2 mmol of Ni(acac)₂, 2 mmol of 1,2-hexadecanediol, and 14 mL of oleylamine (B85491).[2]

  • Mechanically stir the mixture under an argon atmosphere.

  • Heat the mixture to 60°C and maintain for 10 minutes to ensure homogeneity.[2]

  • Increase the temperature to the desired reaction temperature (e.g., 215-260°C) and hold for 1-2 hours. The reaction temperature influences the crystalline phase of the resulting Ni nanoparticles.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add excess ethanol (B145695) to precipitate the Ni nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles and discard the supernatant.

  • Wash the nanoparticles with ethanol multiple times to remove any residual reactants.

  • Dry the purified Ni nanoparticles under vacuum for further use.

Experimental Workflow for Thermal Decomposition:

reactant reactant process process product product A Mix Ni(acac)₂, 1,2-hexadecanediol, Oleylamine B Heat to 60°C under Argon A->B C Heat to 215-260°C for 1-2h B->C D Cool to Room Temperature C->D E Precipitate with Ethanol D->E F Centrifuge and Wash E->F G Dry Ni Nanoparticles F->G

Caption: Workflow for Ni nanoparticle synthesis via thermal decomposition.

Solvothermal Synthesis of Ni and NiO Nanoparticles

Solvothermal synthesis is carried out in a sealed vessel (autoclave) where the solvent is heated above its boiling point, leading to high pressure and temperature conditions that facilitate the formation of crystalline nanomaterials.

Protocol for Ni Nanoparticles: [3]

  • In a typical synthesis, dissolve 0.25 mmol of Ni(acac)₂ in a mixture of oleylamine (OAm) and dibenzyl ether (DBE) in a 20 mL glass vial. The total volume should be kept constant (e.g., 5-10 mL). The OAm/Ni ratio can be varied to control particle size.[3]

  • Add a stabilizing agent, such as trioctylphosphine (B1581425) (TOP), with a specific TOP/Ni molar ratio (e.g., 2).[3]

  • Degas the solution by flushing with nitrogen for 2 minutes.

  • Heat the solution to 100°C for 10 minutes.

  • Degas the solution again with a stream of nitrogen.

  • Heat the solution to 220°C and maintain for 2 hours.[3]

  • Cool the mixture to room temperature.

  • Add excess acetone (B3395972) to precipitate the nanoparticles.

  • Centrifuge the solution at 4000 rpm for 4 minutes and decant the supernatant.[3]

  • Redisperse the Ni nanoparticles in a nonpolar solvent like hexane (B92381) for storage.

Protocol for NiO Nanoparticles: Note: While many solvothermal syntheses of NiO use other precursors, a general method adaptable for Ni(acac)₂ is provided below.

  • Dissolve a specific amount of Ni(acac)₂ in a suitable solvent such as 2-butanone (B6335102) (methyl ethyl ketone, MEK).[4]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature in the range of 180-225°C for a duration of 6-24 hours.[4]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product with ethanol and deionized water several times to remove impurities.

  • Dry the resulting NiO nanoparticles in an oven at 60-80°C.

Experimental Workflow for Solvothermal Synthesis:

reactant reactant process process product product A Dissolve Ni(acac)₂ in Solvent (e.g., OAm/DBE or MEK) B Add Stabilizer (optional, e.g., TOP) A->B C Transfer to Autoclave B->C D Heat to 180-225°C for 2-24h C->D E Cool to Room Temperature D->E F Collect, Wash, and Dry Nanoparticles E->F G Ni or NiO Nanoparticles F->G

Caption: General workflow for solvothermal synthesis of Ni-based nanomaterials.

Chemical Reduction of Ni(acac)₂

This method relies on a reducing agent to reduce Ni(II) ions from Ni(acac)₂ to Ni(0) nanoparticles. Oleylamine can act as both a solvent and a reducing agent.[5][6]

Protocol:

  • Add Ni(acac)₂ to oleylamine in a reaction flask.

  • The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) to a temperature sufficient to initiate the reduction (typically between 150°C and 250°C).

  • The reaction is allowed to proceed for a set time, during which the color of the solution will change, indicating the formation of Ni nanoparticles.

  • After cooling, the nanoparticles are isolated by adding a non-solvent like ethanol, followed by centrifugation.

  • The product is washed repeatedly with ethanol to remove byproducts and excess oleylamine.

  • The final Ni nanoparticles are dried under vacuum.

Applications and Performance Data

Catalysis

Ni-based nanomaterials are effective catalysts for various organic reactions, including hydrogenation and the reduction of nitroarenes.

Application Example: Reduction of 4-Nitrophenol (B140041)

Ni nanoparticles catalyze the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). This reaction is often used as a model to evaluate the catalytic activity of nanoparticles.[7]

Table 1: Catalytic Performance of Ni-Based Nanomaterials in 4-Nitrophenol Reduction

CatalystReducing AgentReaction TimeConversion (%)Rate Constant (k)Reference
Fe/Ni Bimetallic NanoparticlesNaBH₄90 min~100%-[8]
Ni-Pd/NrGONaBH₄-99.5%3400 s⁻¹g⁻¹[9]
Ag-Ni/rGONaBH₄---[10]
10%Ag-5%GO/CFNaBH₄5 min>96%0.676 min⁻¹[11]

Application Example: Catalytic Hydrogenation

Ni nanoparticles supported on materials like MOF-5 have shown excellent activity in the hydrogenation of carbon-carbon double bonds.[12]

Table 2: Performance of Ni@MOF-5 in Crotonaldehyde Hydrogenation [12]

ParameterValue
Conversion>90.0%
Selectivity>98.0%
Pressure2.0 MPa
Temperature100°C
Reaction Time40 min
Energy Storage

NiO nanomaterials are promising electrode materials for supercapacitors due to their high theoretical specific capacitance.

Table 3: Supercapacitor Performance of NiO-Based Electrodes

Electrode MaterialElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Cycling StabilityReference
NiO/Ni/NF aerogels-1060192% after 10,000 cycles[13]
NiO-CNT-1250--[14][15]
NiO-Fe-CNT-1360-96% after 1000 cycles[14][15]
Porous NiO-8150.005 (V/s)79% retention[16]
Ni(OH)₂-based-12431-[3]
Drug Development and Biomedical Applications

Ni-based nanomaterials are being explored for their potential in drug delivery systems and as therapeutic agents.[17] However, their cytotoxicity is a critical consideration.

Mechanism of Ni Nanoparticle-Induced Cytotoxicity:

Nickel nanoparticles can induce cellular toxicity through various mechanisms, primarily involving the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger a cascade of events including mitochondrial dysfunction, DNA damage, and ultimately, apoptosis (programmed cell death).[18]

Signaling Pathway for Ni Nanoparticle-Induced Apoptosis:

The following diagram illustrates a potential signaling pathway for apoptosis induced by Ni nanoparticles. Exposure to Ni nanoparticles can lead to the activation of death receptors like Fas, which recruits the Fas-associated death domain (FADD) and pro-caspase-8 to form the death-inducing signaling complex (DISC). This complex activates caspase-8, which in turn can activate downstream effector caspases like caspase-3, leading to the execution of apoptosis. Additionally, Ni nanoparticles can induce the release of apoptosis-inducing factor (AIF) from the mitochondria, which translocates to the nucleus and contributes to DNA fragmentation.[19][20]

stimulus stimulus receptor receptor protein protein process process outcome outcome NiNPs Ni Nanoparticles ROS ROS Generation NiNPs->ROS Fas Fas Receptor NiNPs->Fas Mitochondria Mitochondrial Dysfunction ROS->Mitochondria AIF AIF Release Mitochondria->AIF FADD FADD Fas->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 DISC DISC Formation ProCasp8->DISC Recruitment Casp8 Caspase-8 DISC->Casp8 Activation Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis AIF->Apoptosis DNA Fragmentation Casp3->Apoptosis Execution

Caption: Signaling pathway of Ni nanoparticle-induced apoptosis.

Drug Delivery Applications:

NiO nanoparticles have been investigated as carriers for antibiotics to overcome drug resistance in bacteria. For instance, erythromycin-conjugated NiO nanoparticles have shown effective antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli.[21]

Conclusion

The synthesis of Ni-based nanomaterials from Ni(acac)₂ offers a versatile platform for producing materials with tailored properties for a wide range of applications. The protocols and data presented here provide a foundation for researchers and professionals in catalysis, energy storage, and drug development to explore the potential of these advanced materials. Careful control of synthesis parameters is crucial for optimizing the performance and ensuring the safety of these nanomaterials in their respective applications.

References

Application Notes and Protocols for the Grignard Synthesis of Nickelocene using Ni(acac)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of nickelocene (B73246), bis(cyclopentadienyl)nickel(II), utilizing a Grignard reaction between cyclopentadienyl (B1206354) magnesium bromide and nickel(II) acetylacetonate (B107027) (Ni(acac)₂). Nickelocene is a valuable organometallic compound with applications in catalysis and materials science.[1] This application note includes a step-by-step experimental procedure, safety precautions, characterization data, and a visual representation of the workflow and reaction mechanism.

Introduction

Nickelocene, Ni(C₅H₅)₂, is a bright green, paramagnetic solid belonging to the metallocene family of organometallic compounds.[2] First synthesized in 1953 by E. O. Fischer, it consists of a central nickel atom sandwiched between two parallel cyclopentadienyl (Cp) rings.[2] The Grignard synthesis route offers a reliable method for the preparation of nickelocene in the laboratory. This method involves the in-situ preparation of a cyclopentadienyl Grignard reagent, which then reacts with a soluble nickel(II) salt, such as nickel(II) acetylacetonate, to yield the desired product.[2][3] Ni(acac)₂ is a suitable precursor due to its solubility in organic solvents.[3]

Materials and Methods

Materials
Equipment
  • Schlenk line or glove box for inert atmosphere operations

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Sublimation apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocols

Preparation of Cyclopentadiene (B3395910)

Cyclopentadiene is prepared by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene.

  • Set up a distillation apparatus with a heating mantle.

  • Place dicyclopentadiene in the distillation flask.

  • Heat the dicyclopentadiene to its boiling point (around 170 °C).

  • Collect the cyclopentadiene monomer, which distills at a much lower temperature (around 41 °C). The receiving flask should be cooled in an ice bath.

  • The freshly distilled cyclopentadiene should be used immediately due to its tendency to dimerize back to dicyclopentadiene at room temperature.[4]

Synthesis of Cyclopentadienyl Magnesium Bromide (Grignard Reagent)

This procedure should be carried out under an inert atmosphere (Nitrogen or Argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous diethyl ether or THF to cover the magnesium turnings.

  • Slowly add a solution of ethyl bromide (1.1 equivalents) in the same anhydrous solvent from the dropping funnel. The reaction should start spontaneously, indicated by the disappearance of the iodine color and gentle refluxing.[5]

  • After the addition is complete, reflux the mixture for 30 minutes to ensure the complete formation of ethylmagnesium bromide.[5]

  • Cool the solution of ethylmagnesium bromide in an ice bath.

  • Slowly add a solution of freshly prepared cyclopentadiene (1.0 equivalent) in the same anhydrous solvent from the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the complete formation of cyclopentadienyl magnesium bromide.[5][6]

Synthesis of Nickelocene
  • In a separate flame-dried Schlenk flask, prepare a suspension of anhydrous Ni(acac)₂ (0.5 equivalents based on cyclopentadiene) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the Ni(acac)₂ suspension in an ice bath.

  • Slowly add the freshly prepared cyclopentadienyl magnesium bromide solution to the stirred Ni(acac)₂ suspension via cannula transfer.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by a color change to the characteristic dark green of nickelocene.

Work-up and Purification
  • Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether or THF.

  • Combine all organic layers and wash them with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude nickelocene can be purified by sublimation.[4] Place the crude product in a sublimation apparatus and heat it to around 80 °C under high vacuum. The pure, bright green crystals of nickelocene will collect on the cold finger.[4]

Data Presentation

Table 1: Physical and Spectroscopic Properties of Nickelocene

PropertyValueReference
Molecular FormulaC₁₀H₁₀Ni[2]
Molar Mass188.88 g/mol
AppearanceBright green crystalline solid[2]
Melting Point171-173 °C[7]
¹H NMR (Paramagnetic)~ -255 ppm (isotropic hyperfine shift)[8]
IR (selected peaks, cm⁻¹)3103, 1421, 1003, 781[9]
Magnetic PropertyParamagnetic[2]

Table 2: Typical Reagent Quantities for Laboratory Scale Synthesis

ReagentMolar RatioTypical Quantity
Dicyclopentadiene-As needed
Magnesium Turnings2.22.67 g
Ethyl Bromide2.211.98 g (8.1 mL)
This compound1.012.85 g
Anhydrous Solvent (THF/Ether)-~200-300 mL

Note: Molar ratios are relative to Ni(acac)₂.

Visualization of Workflow and Reaction

Grignard Synthesis of Nickelocene Workflow

G cluster_prep Reagent Preparation cluster_synthesis Synthesis & Purification dcpd Dicyclopentadiene cpd Cyclopentadiene dcpd->cpd Retro-Diels-Alder cpmgbr CpMgBr cpd->cpmgbr mg Mg Turnings etmgbr EtMgBr mg->etmgbr etbr Ethyl Bromide etbr->etmgbr etmgbr->cpmgbr reaction Reaction cpmgbr->reaction niacac Ni(acac)₂ niacac->reaction workup Work-up reaction->workup sublimation Sublimation workup->sublimation product Pure Nickelocene sublimation->product

Caption: Workflow for the Grignard synthesis of nickelocene.

Chemical Reaction Pathway

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nickelocene Formation C₅H₆ C₅H₆ C₅H₅MgBr C₅H₅MgBr C₅H₆->C₅H₅MgBr + EtMgBr EtMgBr EtMgBr EtH EtH C₅H₅MgBr->EtH + 2C₅H₅MgBr 2 C₅H₅MgBr Ni(C₅H₅)₂ Ni(C₅H₅)₂ 2C₅H₅MgBr->Ni(C₅H₅)₂ + Ni(acac)₂ Ni(acac)₂ Ni(acac)₂ 2Mg(acac)Br 2 Mg(acac)Br Ni(C₅H₅)₂->2Mg(acac)Br +

Caption: Chemical reaction pathway for nickelocene synthesis.

Characterization

¹H NMR Spectroscopy

Due to its paramagnetic nature, the ¹H NMR spectrum of nickelocene exhibits a single, broad peak that is significantly shifted upfield. The isotropic hyperfine shift is approximately -255 ppm, which is the difference between the observed chemical shift (around -260 ppm) and that of a diamagnetic analogue like ferrocene (B1249389) (around +5 ppm).[8] This large upfield shift is a characteristic feature of nickelocene.[8]

Infrared (IR) Spectroscopy

The IR spectrum of nickelocene shows characteristic peaks corresponding to the vibrations of the cyclopentadienyl rings. Key absorption bands are observed around 3103 cm⁻¹ (C-H stretch), 1421 cm⁻¹ (C-C stretch), 1003 cm⁻¹ (C-H in-plane bend), and 781 cm⁻¹ (C-H out-of-plane bend).[9]

Safety Precautions

  • Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under a strictly inert atmosphere in anhydrous solvents.

  • Nickel Compounds: this compound and nickelocene are suspected carcinogens. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Cyclopentadiene: Has a strong, unpleasant odor and is flammable. It should be handled in a fume hood.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

Conclusion

The Grignard synthesis of nickelocene from Ni(acac)₂ is a robust and accessible method for producing this important organometallic compound. Careful adherence to anhydrous and inert atmosphere techniques is crucial for a successful synthesis. The purification by sublimation yields a product of high purity, which can be characterized by its unique paramagnetic NMR spectrum and characteristic IR absorptions.

References

Troubleshooting & Optimization

Technical Support Center: Dehydration of Nickel(II) Acetylacetonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dehydration of Nickel(II) acetylacetonate (B107027) dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful preparation of anhydrous Nickel(II) acetylacetonate.

Frequently Asked Questions (FAQs)

Q1: What is the visual difference between this compound dihydrate and its anhydrous form?

A1: this compound dihydrate ([Ni(acac)₂]·2H₂O) is typically a blue-green solid.[1][2] Upon successful dehydration, it transforms into the anhydrous form ([Ni(acac)₂]₃), which is a dark green or emerald-green solid.[3] This color change is a primary indicator of a successful dehydration process.

Q2: What is the theoretical weight loss upon dehydration of this compound dihydrate?

A2: The dehydration process involves the removal of two water molecules. The molar mass of Ni(C₅H₇O₂)₂·2H₂O is approximately 292.94 g/mol , and the molar mass of the two water molecules is approximately 36.03 g/mol . Therefore, the theoretical weight loss is approximately 12.3%.

Q3: What are the common methods for dehydrating this compound dihydrate?

A3: Common laboratory methods for dehydration include:

  • Heating under vacuum: This can be performed at relatively low temperatures, for example, at 50°C.[3] Another method involves heating at 170–210 °C under reduced pressure (0.2–0.4 mmHg), which also causes the anhydrous form to sublime.[1]

  • Azeotropic distillation: This method uses a solvent, such as toluene, to azeotropically remove water.[1]

  • Oven drying: The dihydrate can be heated in an oven, for instance at 100°C for 4 hours.

Q4: What is the melting point of anhydrous this compound?

A4: Anhydrous this compound decomposes upon melting at approximately 230°C.[3][4]

Q5: Is anhydrous this compound stable in air?

A5: No, the anhydrous form is hygroscopic and will react with atmospheric moisture to revert to the blue-green dihydrate. Therefore, it should be handled and stored in a dry, inert atmosphere.[5]

Troubleshooting Guide
Problem Possible Cause Solution
The product remains blue or blue-green after dehydration. Incomplete removal of water.* Heating under vacuum: Increase the heating time or temperature, or ensure a sufficient vacuum is achieved. * Azeotropic distillation: Ensure a sufficient volume of the azeotroping agent (e.g., toluene) is used and that all water has been collected in the Dean-Stark trap. * Oven drying: Increase the drying time or temperature, ensuring it does not exceed the decomposition temperature.
The weight loss is significantly less than the theoretical 12.3%. Incomplete dehydration.Refer to the solutions for "The product remains blue or blue-green after dehydration."
The product has turned black or brown. Thermal decomposition of the compound.* The temperature used for dehydration was too high. The decomposition temperature is around 230°C.[3][4] * Reduce the heating temperature and, if using vacuum, ensure a lower pressure to facilitate water removal at a lower temperature.
The anhydrous green product turns back to blue-green upon standing. The anhydrous product is hygroscopic and has absorbed moisture from the air.* Handle the anhydrous product in a dry atmosphere (e.g., in a glovebox). * Store the product in a desiccator over a strong drying agent or under an inert atmosphere (e.g., nitrogen or argon).[5]

Quantitative Data Summary

Property This compound Dihydrate Anhydrous this compound
Chemical Formula Ni(C₅H₇O₂)₂·2H₂O[Ni(C₅H₇O₂)₂]₃
Molar Mass ~292.94 g/mol ~256.91 g/mol (monomer)
Appearance Blue-green solid[1][2]Dark green or emerald-green solid[3]
Melting Point Decomposes~230°C (decomposes)[3][4]
Solubility Slightly soluble in water and methanolSoluble in organic solvents like toluene[1]
Structure Monomeric, octahedral Ni(II) center[1]Trimeric in solid state, [Ni(acac)₂]₃[3]

Experimental Protocols

Method 1: Dehydration by Heating Under Vacuum
  • Place a known mass of this compound dihydrate in a suitable flask or dish.

  • Place the container in a vacuum oven.

  • Heat the oven to 50-70°C.

  • Apply a vacuum (e.g., <10 mmHg).

  • Dry for several hours until the color of the solid is uniformly dark green and the mass is constant.

  • Cool the product to room temperature under vacuum before transferring to a dry storage container.

Method 2: Dehydration by Azeotropic Distillation
  • Place this compound dihydrate in a round-bottom flask.

  • Add a solvent that forms an azeotrope with water, such as toluene.

  • Set up a Dean-Stark apparatus with a condenser.

  • Heat the mixture to reflux.

  • Water will be removed as an azeotrope and collected in the side arm of the Dean-Stark trap.

  • Continue the distillation until no more water is collected.

  • The solution in the flask should change from blue-green to a clear green.

  • Cool the solution and remove the solvent under reduced pressure to obtain the anhydrous green solid.[1]

Visualizations

Dehydration_Workflow Experimental Workflow for Dehydration start Start with Ni(acac)₂·2H₂O (Blue-Green Solid) method_choice Choose Dehydration Method start->method_choice vacuum Heating Under Vacuum (e.g., 50-70°C) method_choice->vacuum Method 1 azeotropic Azeotropic Distillation (with Toluene) method_choice->azeotropic Method 2 process Dehydration Process (Water Removal) vacuum->process azeotropic->process product Obtain Anhydrous Ni(acac)₂ (Green Solid) process->product storage Store in a Dry Atmosphere (e.g., Desiccator) product->storage end End storage->end

Caption: Experimental workflow for the dehydration of this compound dihydrate.

Troubleshooting_Dehydration Troubleshooting Guide for Dehydration start Dehydration Experiment Complete check_color What is the color of the final product? start->check_color green Dark Green check_color->green blue_green Blue-Green check_color->blue_green black_brown Black/Brown check_color->black_brown success Dehydration Successful! Store in dry conditions. green->success incomplete Incomplete Dehydration: - Increase heating time/temp - Improve vacuum - Ensure sufficient azeotrope blue_green->incomplete decomposed Decomposition Occurred: - Reduce dehydration temperature black_brown->decomposed

Caption: Troubleshooting decision tree for the dehydration of this compound dihydrate.

References

Technical Support Center: Ni(acac)₂ Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Nickel(II) acetylacetonate (B107027), Ni(acac)₂, to prevent its hydrolysis in solution.

Frequently Asked Questions (FAQs)

Q1: What is Ni(acac)₂ hydrolysis and why is it a problem?

A1: Nickel(II) acetylacetonate exists in an anhydrous, trimeric form, [Ni(acac)₂]₃, which is a dark green solid soluble in many organic solvents.[1] This form is highly susceptible to hydrolysis, reacting with water to form the blue-green diaquo complex, Ni(acac)₂(H₂O)₂.[1][2] This transformation is problematic for several reasons:

  • Change in Chemical Reactivity: The coordination of water molecules to the nickel center alters its electronic structure and steric environment, which can significantly impact its catalytic activity or reactivity in subsequent chemical transformations.[3]

  • Altered Solubility: The hydrated form may have different solubility profiles, potentially leading to precipitation from organic solvents.

  • Inconsistent Results: The presence of a mixture of anhydrous and hydrated forms leads to poor reproducibility in experiments.

Q2: How can I visually identify if my Ni(acac)₂ solution has hydrolyzed?

A2: A distinct color change is the primary indicator of hydrolysis.

  • A solution of anhydrous [Ni(acac)₂]₃ in a non-coordinating organic solvent (like toluene (B28343) or benzene) should be dark green .[1]

  • Upon hydrolysis, the solution will turn blue-green , characteristic of the hydrated Ni(acac)₂(H₂O)₂ complex.[1][2]

Q3: What are the best practices for storing solid Ni(acac)₂ to prevent hydrolysis?

A3: Since Ni(acac)₂ is hygroscopic, meaning it readily absorbs moisture from the air, proper storage is critical.[4]

  • Store the solid in a tightly sealed container.

  • Keep it in a cool, dry, and well-ventilated area, preferably within a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, Drierite).[4]

  • Minimize the exposure time of the solid to the ambient atmosphere when handling.

Q4: Which solvents are recommended to minimize the risk of hydrolysis?

A4: The key is to use dry, non-coordinating solvents.

  • Recommended: Aromatic hydrocarbons like toluene and benzene (B151609) are good choices, as Ni(acac)₂ is stable and readily dehydrated in these solvents.[1] Chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) can also be used, but must be rigorously dried, as even trace amounts of water can cause hydrolysis over time.[5]

  • Use with Caution: Alcohols (e.g., methanol, ethanol) will readily coordinate with the nickel center, forming solvated species like Ni(acac)₂·2EtOH, which mimics the effect of hydrolysis.[5]

  • Avoid: Solvents with high water content should be avoided entirely unless the hydrated complex is the desired species.

Q5: My experiment is highly sensitive to water. What are the key steps to ensure my solution remains anhydrous?

A5: Maintaining an anhydrous environment requires a meticulous workflow. Start with anhydrous Ni(acac)₂, use rigorously dried solvents, and employ inert atmosphere techniques (e.g., using a glovebox or Schlenk line) to prevent exposure to atmospheric moisture during solution preparation and handling.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Action
Solution turns from green to blue-green over time. Hydrolysis: Trace amounts of water in the solvent or from the atmosphere are reacting with the Ni(acac)₂.1. Review your solvent drying procedure (See Protocol 1). 2. Ensure all glassware is oven-dried before use. 3. Prepare and handle the solution under an inert atmosphere (N₂ or Ar).
Inconsistent catalytic activity or reaction yield. Mixed Species: Your solution likely contains an unknown mixture of anhydrous [Ni(acac)₂]₃ and hydrated Ni(acac)₂(H₂O)₂.1. Dehydrate the Ni(acac)₂ solid before use (See Protocols 2 & 3). 2. Prepare fresh solutions using anhydrous techniques immediately before each experiment.
Precipitate forms in an organic solvent. Solubility Issues: The hydrated form, Ni(acac)₂(H₂O)₂, may be less soluble than the anhydrous form in your chosen organic solvent.1. Confirm the identity of the precipitate. 2. If it is the hydrated complex, the solution must be prepared again using strictly anhydrous methods.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility
Toluene, Benzene Soluble[6]
Chloroform Soluble[6]
Alcohols Soluble[6]
Water Soluble[6]

| Ether | Insoluble[6] |

Table 2: Conditions for Dehydration of Ni(acac)₂(H₂O)₂

Method Temperature Pressure Notes
Vacuum Sublimation 170–210 °C 0.2–0.4 mmHg (27–53 Pa) Removes water and sublimes the anhydrous, trimeric complex.[2]

| Azeotropic Distillation | Varies with solvent | Atmospheric | Requires a Dean-Stark trap to physically remove water.[2] |

Table 3: Effect of Water on Hydrolysis in Dichloromethane

Water Concentration Time % Acetylacetone Freed
4.54 x 10⁻³ M 48 hours 34.4%

Data suggests that even in a solvent perceived as "dry," significant hydrolysis can occur over time.[5]

Experimental Protocols

Protocol 1: General Solvent Dehydration

  • Select a Drying Agent: Choose a drying agent compatible with your solvent (e.g., molecular sieves for chlorinated solvents, sodium/benzophenone for aromatic hydrocarbons).

  • Pre-Drying (Optional): For solvents with significant water content, pre-dry with a less reactive agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Distillation: Set up a distillation apparatus with oven-dried glassware. Add the solvent and the appropriate drying agent.

  • Inert Atmosphere: Reflux the solvent under an inert atmosphere (N₂ or Ar) for several hours. For the sodium/benzophenone still, a persistent deep blue or purple color indicates the solvent is anhydrous.

  • Collection and Storage: Distill the solvent directly into a storage flask (e.g., a Strauss flask) containing activated molecular sieves. Store the flask under an inert atmosphere.

Protocol 2: Dehydration of Ni(acac)₂(H₂O)₂ via Azeotropic Distillation

  • Apparatus Setup: Assemble a reflux apparatus using oven-dried glassware, including a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Reagents: Add the hydrated Ni(acac)₂(H₂O)₂ to the flask along with a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Reflux: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap. As the condensed liquid cools, the water will separate and sink to the bottom of the trap, while the solvent overflows back into the flask.

  • Completion: Continue the reflux until no more water collects in the trap.

  • Isolation: Allow the solution to cool under an inert atmosphere. The resulting dark green solution of anhydrous [Ni(acac)₂]₃ can be used directly or the solvent can be removed under vacuum to isolate the solid.

Protocol 3: Dehydration of Ni(acac)₂(H₂O)₂ via Vacuum Sublimation

  • Apparatus Setup: Place the hydrated Ni(acac)₂(H₂O)₂ complex into a sublimation apparatus.

  • Heating and Vacuum: Heat the apparatus to 170–210 °C while applying a vacuum of 0.2–0.4 mmHg.[2]

  • Sublimation: The water will be removed under vacuum, and the anhydrous [Ni(acac)₂]₃ will sublime and deposit on the cold finger or cooler parts of the apparatus as a dark green solid.

  • Collection: After the sublimation is complete, allow the apparatus to cool completely before venting with a dry, inert gas (N₂ or Ar) to collect the anhydrous product.

Visualizations

HydrolysisEquilibrium Anhydrous [Ni(acac)₂]₃ (Trimer, Dark Green) Hydrated 3 Ni(acac)₂(H₂O)₂ (Monomer, Blue-Green) Anhydrous->Hydrated Hydrolysis Water + 6 H₂O (Moisture) Hydrated->Anhydrous Dehydration NoWater - 6 H₂O (Dehydration) Water->Hydrated NoWater->Anhydrous

Caption: Equilibrium between anhydrous and hydrated Ni(acac)₂.

Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) Start Start: Hydrated Ni(acac)₂(H₂O)₂ or Anhydrous Solid Dehydrate 1. Dehydrate Solid (if necessary) (Protocols 2 or 3) Start->Dehydrate Weigh 4. Weigh Anhydrous Ni(acac)₂ Dehydrate->Weigh Transfer to Glovebox/Schlenk Line DrySolvent 2. Prepare Dry Solvent (Protocol 1) Dissolve 5. Dissolve in Dry Solvent DrySolvent->Dissolve DryGlassware 3. Oven-Dry All Glassware DryGlassware->Dissolve Weigh->Dissolve Result Stable Anhydrous Ni(acac)₂ Solution (Dark Green) Dissolve->Result

Caption: Workflow for preparing a stable, anhydrous Ni(acac)₂ solution.

References

Technical Support Center: Nickel(II) Acetylacetonate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Nickel(II) acetylacetonate (B107027), Ni(acac)₂. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my Nickel(II) acetylacetonate crystals blue or blue-green instead of the expected emerald green?

A1: The color of your product is a strong indicator of its hydration state.

  • Blue or blue-green crystals typically indicate the presence of the dihydrate, Ni(acac)₂(H₂O)₂.[1] This form is often isolated when the synthesis or recrystallization is performed in the presence of water.[2][3]

  • Emerald green or light green crystals correspond to the anhydrous form, Ni(acac)₂.[2][3][4]

To obtain the anhydrous form, the dihydrate can be dehydrated by heating it to 50°C in a vacuum.[2][3]

Q2: My purified this compound has a low melting point or decomposes over a wide range. What could be the cause?

A2: A broad or low melting point suggests the presence of impurities. The reported melting point for Ni(acac)₂ is around 230°C, often with decomposition.[2][3][5][6][7] Potential impurities include:

  • Residual Solvents: Solvents used during synthesis or recrystallization may be trapped in the crystal lattice. Ensure the product is thoroughly dried under vacuum.

  • Unreacted Starting Materials: Incomplete reaction can leave behind nickel salts or acetylacetone.[8]

  • Side Products: Depending on the synthesis route, side products such as α,α,β,β-tetra-acetylethane can form.[9]

  • Hydrated Form: The presence of the dihydrate mixed with the anhydrous form can also affect the melting point.

Further purification by recrystallization or sublimation is recommended.

Q3: The yield of my recrystallization is very low. How can I improve it?

A3: Low yield in recrystallization can be due to several factors:

  • Solvent Choice: The ideal solvent is one in which Ni(acac)₂ is highly soluble at high temperatures and poorly soluble at low temperatures. Methanol (B129727) and benzene (B151609) are commonly used.[4][10] If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor.

  • Cooling Process: Crashing the product out of solution by cooling too quickly can trap impurities and lead to smaller, harder-to-filter crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Volume of Solvent: Using an excessive volume of solvent will result in a lower recovery of the product. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Q4: I am trying to sublime my Ni(acac)₂, but it seems to be decomposing. What are the optimal conditions?

A4: Sublimation of Ni(acac)₂ should be carried out under a high vacuum (e.g., 10⁻³ mmHg) and at a carefully controlled temperature.[10] The compound melts with decomposition around 230°C, so the sublimation temperature should be kept below this.[2][3][5][6][7] A typical sublimation temperature range is 170-210°C under vacuum.[6] If the temperature is too high or the vacuum is not sufficient, thermal decomposition can occur.[11][12]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyAnhydrous Ni(acac)₂Dihydrate Ni(acac)₂(H₂O)₂
Appearance Emerald-green or light green crystalline solid.[2][3][4][6]Blue-green or light blue crystals.[1][13]
Molecular Weight 256.91 g/mol 292.94 g/mol
Melting Point ~230°C (with decomposition).[2][3][5][6][7]Dehydrates upon heating.
Solubility Soluble in methanol, ethanol, chloroform, benzene, and toluene. Insoluble in ether.[2][3][4][6]Slightly soluble in water and methanol, soluble in ethanol.[6][13]
Dehydration Temperature N/ACan be dehydrated at 50°C under vacuum to yield the anhydrous form.[2][3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound by recrystallization from methanol.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude Ni(acac)₂ in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of methanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. If a condenser is available, attach it to the flask to prevent solvent loss.

  • Add small portions of hot methanol until all the Ni(acac)₂ has just dissolved. Avoid adding excess solvent to ensure a good yield.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Green crystals should start to form.

  • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any remaining impurities from the mother liquor.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Sublimation

This method is suitable for obtaining high-purity, anhydrous this compound.

Materials:

  • Crude, dry this compound

  • Sublimation apparatus

  • High-vacuum pump

  • Heating mantle or oil bath

  • Cold finger or condenser with a coolant source (e.g., cold water)

Procedure:

  • Ensure the crude Ni(acac)₂ is completely dry, as moisture can interfere with the sublimation process.

  • Place the crude material in the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are properly sealed to maintain a high vacuum.

  • Attach the apparatus to a high-vacuum line and evacuate the system (a pressure of <0.1 Torr is recommended).[5]

  • Begin circulating the coolant through the cold finger.

  • Slowly heat the bottom of the apparatus using a heating mantle or oil bath to a temperature between 170-210°C.[6]

  • The Ni(acac)₂ will sublime and deposit as pure crystals on the cold finger.

  • Continue the process until a sufficient amount of product has collected on the cold finger.

  • Turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure.

  • Carefully scrape the purified crystals from the cold finger.

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation A Crude Ni(acac)₂ B Add Minimum Hot Methanol A->B C Fully Dissolved Solution B->C D Slow Cool to Room Temp C->D Cooling E Cool in Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration F->G Collection H Wash with Cold Methanol G->H I Dry Under Vacuum H->I J Pure Ni(acac)₂ Crystals I->J

Caption: Workflow for the purification of this compound by recrystallization.

Sublimation_Workflow A Place Crude Ni(acac)₂ in Apparatus B Evacuate System (High Vacuum) A->B C Cool Cold Finger B->C D Heat Apparatus (170-210°C) C->D E Sublimation & Deposition on Cold Finger D->E F Cool System to Room Temperature E->F G Vent System F->G H Collect Pure Crystals G->H

References

Technical Support Center: Thermal Decomposition of Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal decomposition of Nickel(II) acetylacetonate (B107027) (Ni(acac)₂). It includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of decomposition data.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the thermal decomposition of Ni(acac)₂.

Issue IDProblemPossible CausesSuggested Solutions
TD-N-01 Unexpected Final Product Composition (e.g., mixture of Ni and NiO instead of pure Ni) 1. Incomplete inert atmosphere leading to partial oxidation. 2. Oxygen impurities in the purge gas. 3. Reaction with the sample holder (crucible).1. Ensure a leak-tight system and adequate purging with a high-purity inert gas (e.g., Nitrogen, Argon) before and during the experiment. 2. Use an oxygen trap to purify the purge gas. 3. Utilize an inert crucible material such as alumina (B75360) or platinum.
TD-N-02 Decomposition Temperature Shift 1. Variation in heating rate. 2. Presence of a support material interacting with the precursor. 3. Different sample mass or packing density.1. Maintain a consistent and reported heating rate for all experiments. A common rate is 5-10 °C/min. 2. Be aware that supports like alumina can increase the decomposition temperature. Characterize the support's thermal behavior independently. 3. Use a consistent sample mass and ensure uniform, loose packing in the crucible.
TD-N-03 Poor Reproducibility of TGA/DSC Curves 1. Inconsistent sample preparation and handling. 2. Variations in the instrument's baseline. 3. Hygroscopic nature of the sample leading to variable water content.1. Standardize the sample preparation protocol, including grinding and loading into the crucible. 2. Perform a baseline run with an empty crucible before each experiment to ensure instrument stability. 3. Store Ni(acac)₂ in a desiccator and handle it in a low-humidity environment (e.g., a glove box) to minimize water absorption.
TD-N-04 Initial Mass Loss at Low Temperatures (around 100-120 °C) Presence of water of crystallization or adsorbed moisture.1. This is often expected for the hydrated form of Ni(acac)₂. Note this initial mass loss and account for it in subsequent analyses. 2. To remove adsorbed moisture, consider a drying step at a temperature below the decomposition onset (e.g., 80-90 °C) under vacuum or inert gas flow prior to the main experiment.
TD-N-05 Incomplete Decomposition 1. Final temperature is too low. 2. Heating rate is too fast, not allowing enough time for the reaction to complete. 3. Formation of a stable intermediate or a protective carbon layer.1. Extend the final temperature of the experiment to ensure the decomposition goes to completion (e.g., up to 700-800 °C). 2. Use a slower heating rate (e.g., 2-5 °C/min) to allow for complete reaction at each stage. 3. Characterize the residue using techniques like XRD or XPS to identify the species present.

Frequently Asked Questions (FAQs)

Q1: What are the primary solid products of Ni(acac)₂ thermal decomposition?

A1: The primary solid product depends on the atmosphere. In an inert atmosphere (e.g., nitrogen or argon), the decomposition product is typically metallic nickel (Ni), often with some carbonaceous residue. In the presence of oxygen or air, the final product is Nickel(II) oxide (NiO).

Q2: At what temperature does Ni(acac)₂ begin to decompose?

A2: Nickel(II) acetylacetonate is stable up to approximately 188 °C (461 K). Significant decomposition generally begins above 200 °C, with the exact onset temperature depending on the atmosphere and heating rate.

Q3: What are the gaseous byproducts of the decomposition?

A3: The gaseous byproducts are complex and can include carbon dioxide (CO₂), acetone, and various organic fragments. Mass spectrometry has identified fragments with m/z values of 43, 58, 85, and 100.

Q4: How does the presence of a support material affect the decomposition?

A4: Support materials, such as alumina or silica, can interact with the Ni(acac)₂ molecule. This interaction can weaken internal bonds, leading to changes in the fragmentation pattern and an increase in the decomposition temperature.

Q5: What are the key safety precautions when handling the thermal decomposition of Ni(acac)₂?

A5: this compound is hazardous and considered a potential carcinogen. It is crucial to handle the compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. During thermal decomposition, potentially irritating or toxic gases are released, so the exhaust from the thermal analysis instrument should be properly vented.

Data Presentation

Table 1: Thermal Decomposition Data for Bulk Ni(acac)₂ in Air
Temperature Range (°C)Mass Loss (%)Associated ProcessFinal ProductReference
< 120~10.4Loss of adsorbed waterAnhydrous Ni(acac)₂
20418.7Initial decomposition (Peak 1)Intermediate species
327 - 36051.8Main decomposition (Peak 2 & 3)NiO
Total ~70.5 Overall Decomposition NiO ****
Table 2: Thermal Decomposition Data for Bulk Ni(acac)₂ in an Inert Atmosphere
Temperature Range (°C)Mass Loss (%)Associated ProcessFinal ProductReference
~110MinorRemoval of crystallization waterAnhydrous Ni(acac)₂
> 250 - 450~78Multi-step ligand decompositionMetallic Ni and carbon

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Ni(acac)₂

Objective: To determine the thermal stability and decomposition profile of Ni(acac)₂.

Materials and Equipment:

  • This compound powder

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas (and/or dry air)

  • Alumina or platinum crucible

  • Microbalance

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the Ni(acac)₂ sample is finely powdered and homogeneous.

    • Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen at 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Hold at the final temperature for 10-15 minutes to ensure complete decomposition.

  • Data Collection:

    • Record the mass loss as a function of temperature.

  • Post-Analysis:

    • Cool the furnace to room temperature under the purge gas.

    • Carefully remove the crucible and analyze the residue if required (e.g., by XRD).

Mandatory Visualization

Experimental_Workflow Experimental Workflow for TGA of Ni(acac)₂ cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_post Post-Analysis prep1 Weigh 5-10 mg of Ni(acac)₂ prep2 Load into TGA crucible prep1->prep2 tga1 Place crucible in TGA prep2->tga1 tga2 Purge with N₂/Air (50-100 mL/min) tga1->tga2 tga3 Ramp temperature (30-800°C @ 10°C/min) tga2->tga3 tga4 Record mass loss vs. temperature tga3->tga4 post1 Cool down to room temp tga4->post1 post2 Characterize residue (e.g., XRD, XPS) post1->post2

Caption: Workflow for TGA analysis of Ni(acac)₂.

Decomposition_Pathway Thermal Decomposition Pathways of Ni(acac)₂ cluster_inert Inert Atmosphere (N₂, Ar) cluster_oxidative Oxidative Atmosphere (Air, O₂) start Ni(C₅H₇O₂)₂ inert_prod Metallic Nickel (Ni) + Carbonaceous Residue start->inert_prod > 250-450°C oxid_prod Nickel Oxide (NiO) start->oxid_prod > 200-410°C gas Gaseous Byproducts (CO₂, Organic Fragments) start->gas

Caption: Decomposition pathways based on atmosphere.

Technical Support Center: Ni(acac)₂ in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) as a precursor for thin film deposition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and use of Ni(acac)₂.

Precursor Characteristics and Handling

Q1: What are the basic physical and chemical properties of Ni(acac)₂? A1: Nickel(II) acetylacetonate is a high-purity, air-stable organometallic complex.[1] The anhydrous form, [Ni(acac)₂]₃, is a dark green paramagnetic solid, while its dihydrate form, Ni(acac)₂(H₂O)₂, is blue-green.[2] It is generally soluble in various organic solvents like toluene, which simplifies its use in solution-based deposition techniques.[1][2]

Q2: Is Ni(acac)₂ sensitive to air or moisture? A2: While the complex is considered relatively air-stable, the anhydrous form can react with water to form the blue-green diaquo complex.[2] Some suppliers also note that it can be hygroscopic.[3] For processes sensitive to water, such as Atomic Layer Deposition (ALD), it is crucial to handle the precursor in an inert atmosphere (e.g., a glovebox) and use anhydrous solvents.

Q3: What is the shelf life and recommended storage for Ni(acac)₂? A3: Stability data to determine a definitive shelf life is often not provided by suppliers. It is recommended to handle the product according to the supplier's defined conditions and inspect it routinely to ensure it performs as expected.[1] Standard best practices include storing it in a cool, dry place away from moisture and atmospheric contaminants.

Deposition Parameters

Q4: At what temperature should I heat the Ni(acac)₂ for vapor deposition (CVD/ALD)? A4: Ni(acac)₂ is a solid with a relatively high melting point and limited vapor phase stability, which can present challenges.[4][5][6] Sufficient vapor pressure for deposition is typically achieved in a temperature range of 130–230 °C.[7] In specific ALD experiments, sublimation temperatures of 150 °C have been used for Ni(acac)₂.[8] It is critical to find a temperature that provides adequate vapor pressure without causing premature thermal decomposition.

Q5: What is a typical ALD temperature window when using Ni(acac)₂? A5: The ALD window is highly dependent on the co-reactant. For a Ni(acac)₂ and ozone (O₃) process, an ALD window has been identified between 200–260 °C.[7] Below this window, reaction kinetics may be too slow, while above it, the precursor can begin to thermally decompose, leading to a CVD-like growth mode with increased growth rates and potential for impurities.[4][7]

Q6: Why is my film growth rate so low when using Ni(acac)₂ in ALD? A6: Low growth per cycle (GPC) is a known issue with Ni(acac)₂.[7] This can be attributed to several factors, including poor precursor efficiency, low reactivity between Ni(acac)₂ and the substrate surface, and steric hindrance from the adsorbed acetylacetonate ligands, which can limit the number of available reaction sites.[7]

Film Quality and Impurities

Q7: My NiO film has high carbon content. What is the cause? A7: Carbon incorporation is a common problem with metal-organic precursors like β-diketonates, especially in thermal ALD or CVD processes.[5] The ligands (acetylacetonate) can partially decompose and leave carbon residues in the film. Using a more reactive co-reactant, such as plasma-enhanced ALD (PEALD) with an oxygen plasma, can help to more effectively remove the ligands and reduce carbon impurities.[5]

Q8: The deposited film is rough and non-uniform. How can I improve it? A8: High surface roughness can result from operating at temperatures that cause thermal decomposition of the precursor, leading to random grain formation.[7] In sol-gel processes, improper solution preparation or annealing protocols can cause roughness. For vapor deposition, ensure the substrate temperature is within the stable ALD window and not in the decomposition regime. Optimizing precursor pulse and purge times can also improve uniformity.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental problems.

Issue: Poor or No Film Deposition

If you are experiencing little to no film growth, follow this troubleshooting workflow.

G start Start: No Film Growth check_precursor 1. Verify Precursor Delivery start->check_precursor check_temp Is precursor sublimator/bubbler at correct temp? check_precursor->check_temp check_lines Are gas lines heated and unclogged? check_temp->check_lines Yes adjust_temp Adjust to 130-230°C. Consult literature. check_temp->adjust_temp No clean_lines Clean/bake out delivery lines. check_lines->clean_lines No check_params 2. Verify Process Parameters check_lines->check_params Yes adjust_temp->check_lines clean_lines->check_params check_sub_temp Is substrate temp correct for reaction? check_params->check_sub_temp adjust_sub_temp Adjust substrate temp. (e.g., 200-260°C for ALD) check_sub_temp->adjust_sub_temp No check_reactant Is co-reactant (O₃, H₂O, plasma) flowing correctly? check_sub_temp->check_reactant Yes adjust_sub_temp->check_reactant verify_reactant Check gas flow, generator, or vapor delivery. check_reactant->verify_reactant No check_substrate 3. Inspect Substrate check_reactant->check_substrate Yes verify_reactant->check_substrate check_cleaning Was substrate properly cleaned? check_substrate->check_cleaning reclean_substrate Reclean substrate. (e.g., Piranha, O₂ plasma) check_cleaning->reclean_substrate No end_success Problem Resolved check_cleaning->end_success Yes reclean_substrate->end_success

Caption: Troubleshooting workflow for no film growth.

Issue: Poor Film Adhesion (Sol-Gel / Spin Coating)

Poor adhesion is a frequent issue in solution-based deposition methods and is almost always related to the substrate surface.

Potential Cause Recommended Action Notes
Substrate Contamination The substrate surface must be free of organic residues, dust, and other contaminants.Implement a rigorous cleaning procedure. For glass or silicon, this can involve sonicating in acetone (B3395972) and isopropanol, followed by a Piranha solution wash (H₂SO₄:H₂O₂) or treatment with oxygen plasma to create a hydrophilic surface.[9]
Improper Surface Termination The surface chemistry of the substrate is not conducive to bonding with the sol-gel.Oxygen plasma or UV-Ozone treatment can generate hydroxyl (-OH) groups on the surface, which promotes adhesion for metal oxide films.[9]
Excessive Film Thickness The film is too thick, leading to high internal stress that causes cracking and peeling.There is often a critical thickness limit (~0.5 µm) for good adhesion in sol-gel films.[9] Try reducing the precursor concentration in your solution or increasing the spin coating speed to achieve a thinner layer. Multiple thin layers with intermediate annealing steps are often better than one thick layer.
Inadequate Annealing Residual solvents or organic species from the precursor are trapped, creating a weak interface.Ensure the post-deposition annealing temperature and time are sufficient to remove all organic components and properly crystallize the film. A slow heating ramp can help prevent rapid outgassing that might delaminate the film.[10]

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data for using Ni(acac)₂ as a precursor.

Table 1: Thermal Properties of Ni(acac)₂

PropertyValueSource(s)
Melting Point230-240 °C (with decomposition)[3][11][12]
Recommended Vaporization Temp.130 - 230 °C[7]
Experimental Sublimation Temp.150 °C[8]

Table 2: Example ALD Process Parameters and Results

Co-reactantSubstrate Temp. WindowGrowth Per Cycle (GPC)NotesSource(s)
Ozone (O₃)200 - 260 °C0.08 nm/cycle (0.8 Å/cycle)Constant GPC observed in this window.[7]
Ozone (O₃)250 °C0.062 nm/cycle (0.62 Å/cycle)-[5]
Water (H₂O)100 - 160 °C~0.08 nm/cycle (0.8 Å/cycle)Growth rate rapidly increases >160°C due to precursor decomposition.[4]

Section 4: Experimental Protocols

Protocol: NiO Thin Film Deposition by Sol-Gel Spin Coating

This protocol provides a general methodology for depositing NiO films. Specific concentrations and spin speeds may require optimization.

G cluster_0 1. Solution Preparation cluster_1 2. Substrate Cleaning cluster_2 3. Deposition & Annealing p1 Dissolve Ni(acac)₂ in a suitable solvent (e.g., 2-methoxyethanol). p2 Add a stabilizer (e.g., monoethanolamine) and stir until clear. p1->p2 p3 Age the solution for ~24 hours. p2->p3 c1 Sonicate substrate in acetone, then IPA. c2 Rinse with DI water and dry with N₂. c1->c2 c3 Treat with O₂ plasma to enhance wettability. c2->c3 d1 Deposit solution via spin coating (e.g., 3000 rpm for 30s). d2 Dry on hotplate (~150-300°C) to evaporate solvent. d1->d2 d3 Anneal in furnace (e.g., 300-500°C) to crystallize NiO. d2->d3

Caption: General workflow for sol-gel deposition of NiO.

Methodology:

  • Solution Preparation: Dissolve Ni(acac)₂ in a solvent like 2-methoxyethanol (B45455) to a desired concentration (e.g., 0.1-0.5 M). Add a stabilizer, such as monoethanolamine, in a 1:1 molar ratio with the precursor to improve solution stability. Stir the mixture at room temperature until a clear, homogenous solution is formed. Allow the solution to age for at least 24 hours before use.

  • Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, Si, or ITO-coated glass). A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. An optional but recommended step is to treat the substrate with oxygen plasma or UV-Ozone to remove final organic traces and ensure a hydrophilic surface.[9]

  • Deposition: Use a spin coater to deposit the precursor solution onto the cleaned substrate. A typical two-step process might involve a slow spin (e.g., 500 rpm for 5s) to spread the liquid, followed by a fast spin (e.g., 3000 rpm for 30s) to achieve the desired thickness.

  • Drying and Annealing: After coating, place the substrate on a hot plate at a moderate temperature (e.g., 200-300 °C) for 5-10 minutes to evaporate the solvent and decompose the organic components. Finally, transfer the film to a furnace and anneal at a higher temperature (e.g., 300-500 °C) in air for 1-2 hours to promote crystallization of the NiO phase.[10][13] The final film properties are highly dependent on this annealing step.[14]

Protocol: NiO Thin Film Deposition by Thermal ALD

This protocol outlines a general procedure for ALD of NiO using Ni(acac)₂ and an oxidant.

Methodology:

  • System Preparation: Load the cleaned substrate into the ALD reactor. Heat the Ni(acac)₂ precursor in its container to the desired sublimation temperature (e.g., 150 °C) to generate sufficient vapor pressure.[8] Heat the delivery lines to a temperature slightly above the precursor source to prevent condensation.

  • Deposition Cycle: Set the substrate temperature to be within the ALD window (e.g., 250 °C for an O₃ process).[7] An ALD cycle consists of four distinct steps: a. Ni(acac)₂ Pulse: Pulse the Ni(acac)₂ vapor into the chamber for a set time (e.g., 1-2 seconds) to allow it to chemisorb onto the substrate surface. b. Purge 1: Purge the chamber with an inert gas (e.g., N₂ or Ar) for several seconds to remove any unreacted precursor and gaseous byproducts. c. Oxidant Pulse: Pulse the oxidant (e.g., O₃ or H₂O vapor) into the chamber to react with the adsorbed precursor layer, forming NiO. d. Purge 2: Purge the chamber again with inert gas to remove unreacted oxidant and reaction byproducts.

  • Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The final thickness will be the number of cycles multiplied by the GPC.

Section 5: Logical Relationships Diagram

The properties of the Ni(acac)₂ precursor directly influence process parameters and final film quality.

G cluster_0 Precursor Properties cluster_1 Process Implications cluster_2 Film Outcomes P1 Melting Point (High, ~235°C) I1 Requires High Source Temperature P1->I1 P2 Vapor Pressure (Low) P2->I1 O3 Low Growth Rate P2->O3 P3 Thermal Stability (Limited) I2 Narrow ALD Temperature Window P3->I2 I4 Potential for CVD-like Decomposition P3->I4 P4 Ligand Chemistry (acac) I3 Risk of Carbon Contamination P4->I3 I1->I4 O4 Non-uniformity I2->O4 O1 Carbon Impurities I3->O1 I4->O1 O2 High Roughness I4->O2

References

Technical Support Center: Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving Nickel(II) acetylacetonate (B107027), with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Nickel(II) acetylacetonate (Ni(acac)₂)?

A1: this compound is sparingly soluble in water but exhibits good solubility in a range of common organic solvents.[1][2][3] The anhydrous form is soluble in ethers, aromatic, and halogenated hydrocarbons.[4] Its solubility is influenced by the solvent's polarity and the specific form of the complex (anhydrous vs. dihydrate).[5][6]

Q2: Why is my this compound not dissolving in a specific organic solvent?

A2: Several factors could contribute to this issue:

  • Solvent Polarity: While soluble in many organic solvents, its solubility varies. It is notably insoluble in ether.[1][2][7]

  • Presence of Water: this compound is hygroscopic and can absorb moisture from the atmosphere to form the dihydrate, Ni(acac)₂(H₂O)₂.[4][5] This hydrated form is less soluble in many organic solvents compared to the anhydrous trimer.[5]

  • Purity of the Compound: Impurities in the this compound can affect its solubility characteristics.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent system can be an effective strategy. By mixing a solvent in which Ni(acac)₂ is highly soluble (e.g., toluene (B28343), benzene, chloroform) with a less effective solvent, you can often achieve the desired solubility for your specific application. The optimal ratio will depend on the specific solvents and the required concentration.

Q4: How does temperature affect the solubility of this compound?

A4: In most cases, the solubility of this compound in organic solvents will increase with temperature. However, it is important to consider the boiling point of the solvent and the thermal stability of your other reactants. The melting point of Ni(acac)₂ is approximately 230°C, above which it decomposes.[1][2][7]

Q5: Is it possible to modify the this compound complex to enhance its solubility?

A5: Yes, modifying the acetylacetonate ligand can significantly impact the solubility of the complex. Introducing different substituents on the acetylacetonate backbone can alter its physical properties, including solubility in specific solvents.[8]

Troubleshooting Guides

Issue: Poor Solubility in a Non-Polar Organic Solvent

Possible Cause: The this compound may have absorbed moisture and converted to the less soluble dihydrate form.[5]

Troubleshooting Steps:

  • Dry the Compound: If you suspect hydration, the compound can be dehydrated. One common laboratory method is azeotropic distillation with toluene.[1]

  • Use a Dry Solvent: Ensure that the solvent you are using is anhydrous. The presence of water in the solvent can promote the formation of the less soluble dihydrate.

  • Consider an Alternative Solvent: If drying the compound and solvent is not feasible or effective, consider switching to a different organic solvent with a slightly different polarity in which it has been reported to be soluble, such as chloroform (B151607) or benzene.[1][2][7]

Issue: Precipitate Forms Upon Addition to a Reaction Mixture

Possible Cause: The solvent composition of your reaction mixture may not be suitable for maintaining the solubility of this compound. A change in polarity or the introduction of a component in which it is insoluble could cause precipitation.

Troubleshooting Steps:

  • Solvent Compatibility Check: Before adding the this compound to the full reaction mixture, test its solubility in the individual solvent components and key mixtures.

  • Gradual Addition: Add the this compound solution slowly to the reaction mixture under vigorous stirring. This can help prevent localized high concentrations and precipitation.

  • Use a Co-solvent: Introduce a co-solvent that is known to be a good solvent for Ni(acac)₂ (e.g., a small amount of toluene or chloroform) to the reaction mixture, provided it does not interfere with your reaction chemistry.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterSlightly Soluble / Soluble (conflicting reports)[1][2][3][7]
EthanolSoluble[1][2][3][7]
ChloroformSoluble[1][2][3][7]
BenzeneSoluble[1][2][4][7]
TolueneSoluble[1][2][5][7]
EtherInsoluble[1][2][3][7]
Halogenated HydrocarbonsSoluble[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol (B129727)

This protocol is intended to purify this compound, which can also improve its solubility characteristics by removing impurities.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask, just enough to form a slurry.

  • Gently heat the mixture on a hot plate with continuous stirring until the solid completely dissolves. Avoid boiling the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to promote further crystallization.

  • Collect the emerald-green crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals in a vacuum desiccator.[1]

Protocol 2: Dehydration of this compound via Azeotropic Distillation

This protocol is used to convert the dihydrate form to the anhydrous form, which is more soluble in many organic solvents.

Materials:

  • This compound dihydrate

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

Procedure:

  • Place the this compound dihydrate in a round-bottom flask.

  • Add a sufficient amount of toluene to suspend the solid.

  • Set up the Dean-Stark apparatus with the round-bottom flask and a condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water will collect in the side arm of the Dean-Stark trap, while the toluene will return to the flask.

  • Continue the distillation until no more water is collected in the trap.

  • The anhydrous this compound can then be isolated by concentrating the toluene solution and allowing the crystals to form.[1]

Visualizations

experimental_workflow Workflow for Improving Ni(acac)₂ Solubility start Start: Solubility Issue with Ni(acac)₂ check_form Is the Ni(acac)₂ anhydrous? start->check_form dehydrate Dehydrate the compound (e.g., azeotropic distillation) check_form->dehydrate No / Unsure check_solvent Is the solvent appropriate and dry? check_form->check_solvent Yes dehydrate->check_solvent change_solvent Select an alternative anhydrous solvent (e.g., Toluene, Chloroform) check_solvent->change_solvent No increase_temp Increase temperature (with caution) check_solvent->increase_temp Yes change_solvent->increase_temp use_cosolvent Consider using a co-solvent system end Solubility Improved use_cosolvent->end increase_temp->use_cosolvent Partially Successful purify Purify by recrystallization increase_temp->purify Unsuccessful increase_temp->end Successful purify->start

Caption: A decision-making workflow for troubleshooting and improving the solubility of this compound.

logical_relationship Factors Influencing Ni(acac)₂ Solubility solubility Ni(acac)₂ Solubility form Compound Form (Anhydrous vs. Dihydrate) solubility->form solvent Solvent Properties (Polarity, Purity) solubility->solvent temperature Temperature solubility->temperature purity Compound Purity solubility->purity

Caption: Key factors that directly influence the solubility of this compound in a given system.

References

Technical Support Center: Catalyst Deactivation of Ni(acac)₂-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deactivation of nickel catalysts derived from nickel(II) acetylacetonate (B107027) (Ni(acac)₂).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the use of Ni(acac)₂-derived catalysts, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Rapid Loss of Catalytic Activity in Early Stages of Reaction

  • Question: My hydrogenation reaction starts well but the conversion rate drops significantly within the first few hours. What could be the cause?

  • Answer: A rapid initial loss of activity often points to poisoning of the catalyst's active sites or mechanical loss of the catalyst.

    • Potential Cause 1: Catalyst Poisoning. Trace impurities in the reactants or solvent can strongly adsorb to the nickel surface, blocking active sites. Common poisons for nickel catalysts include sulfur, nitrogen, and halogen compounds.

    • Troubleshooting Steps:

      • Analyze Reactant Purity: Use high-purity grade reactants and solvents. If possible, analyze your starting materials for trace contaminants using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

      • Purify Solvents and Reactants: Pass solvents through a purification column (e.g., activated alumina (B75360) or a commercial solvent purification system). Consider pre-treating liquid reactants with a suitable adsorbent.

      • Inert Gas Purity: Ensure the inert gas (e.g., Argon, Nitrogen) used for blanketing the reaction is of high purity and passed through an oxygen and moisture trap.

    • Potential Cause 2: Incomplete Reduction of Ni(acac)₂ Precursor. If the Ni(acac)₂ precursor is not fully reduced to metallic nickel (Ni⁰), the remaining nickel oxides or complexes will be catalytically inactive.

    • Troubleshooting Steps:

      • Optimize Reduction Conditions: Review your catalyst activation (reduction) protocol. Ensure the temperature, time, and reducing agent (e.g., H₂, NaBH₄) concentration are sufficient for complete reduction. Temperature-Programmed Reduction (TPR) can be used to determine the optimal reduction temperature.

      • Characterize the Fresh Catalyst: Before the reaction, characterize the reduced catalyst using X-ray Diffraction (XRD) to confirm the presence of metallic nickel phases and the absence of significant nickel oxide peaks.

Issue 2: Gradual Decline in Catalyst Performance Over Extended Use

  • Question: My catalyst performs well initially, but its activity slowly decreases over several runs or a long continuous run. What are the likely deactivation mechanisms?

  • Answer: Gradual deactivation is typically caused by coking, sintering, or leaching of the active metal.

    • Potential Cause 1: Coking (Carbon Deposition). At elevated temperatures, organic molecules can decompose and deposit carbonaceous materials on the catalyst surface, blocking active sites and pores.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If the reaction kinetics allow, reducing the reaction temperature can significantly decrease the rate of coke formation.[1]

      • Increase Hydrogen Partial Pressure: In hydrogenation reactions, a higher H₂ pressure can help to hydrogenate coke precursors and remove deposited carbon.

      • Catalyst Regeneration: A coked catalyst can often be regenerated by controlled oxidation to burn off the carbon, followed by re-reduction. (See Experimental Protocols section).

    • Potential Cause 2: Sintering (Thermal Agglomeration). At high temperatures, small nickel nanoparticles can migrate and agglomerate into larger, less active particles, resulting in a loss of active surface area.

    • Troubleshooting Steps:

      • Operate at Lower Temperatures: Sintering is highly temperature-dependent. Running the reaction at the lowest feasible temperature is crucial for maintaining catalyst stability.

      • Choose a Suitable Support: The choice of support material can significantly impact the catalyst's resistance to sintering. Supports with strong metal-support interactions can help to anchor the nickel nanoparticles and prevent their migration.

      • Characterize the Spent Catalyst: Use Transmission Electron Microscopy (TEM) to compare the nickel particle size distribution of the fresh and spent catalyst to confirm if sintering has occurred.

    • Potential Cause 3: Leaching. The active nickel species may dissolve into the reaction medium, especially in acidic or coordinating solvents.

    • Troubleshooting Steps:

      • Solvent Selection: Avoid highly acidic or strongly coordinating solvents if possible.

      • Analyze the Reaction Mixture: After the reaction, filter the catalyst and analyze the liquid phase for dissolved nickel using ICP-MS or Atomic Absorption Spectroscopy (AAS) to quantify the extent of leaching.

      • Immobilization: If leaching is a persistent issue, consider strategies to more strongly anchor the nickel to the support.

Issue 3: Inconsistent Catalyst Performance Between Batches

  • Question: I've prepared multiple batches of the same catalyst, but they show different activities and stabilities. What could be the reason for this variability?

  • Answer: Inconsistency between catalyst batches often stems from variations in the preparation procedure.

    • Potential Cause 1: Inconsistent Precursor Deposition. The impregnation or deposition of Ni(acac)₂ onto the support may not be uniform, leading to variations in nickel loading and dispersion.

    • Troubleshooting Steps:

      • Standardize Preparation Protocol: Document and strictly follow a detailed synthesis protocol, paying close attention to parameters like precursor concentration, impregnation time, drying temperature, and calcination ramp rate.

      • Characterize Each Batch: Perform characterization (e.g., ICP-MS for metal loading, XRD for phase purity, and TEM for particle size) on each new batch of catalyst to ensure consistency.

    • Potential Cause 2: Variations in Support Material. The properties of the support material (e.g., surface area, pore volume, acidity) can vary between different suppliers or even different lots from the same supplier.

    • Troubleshooting Steps:

      • Source a Consistent Support: Purchase support material in large batches to minimize lot-to-lot variability.

      • Characterize the Support: Before catalyst preparation, characterize the support material for its key physical and chemical properties.

Quantitative Data on Catalyst Deactivation

The following tables summarize quantitative data related to the deactivation of nickel-based catalysts, providing a reference for expected performance changes.

Table 1: Coke Deposition on Ni-based Catalysts under Reforming Conditions

CatalystSupportReaction Temperature (°C)Time on Stream (h)Coke Deposition (wt%)Analytical Method
5% NiLa₂O₃70024~50TGA[2]
5% NiAl₂O₃70024>10TGA[2]
5% NiSiO₂70024<10TGA[2]
5% NiMgO70024<10TGA[2]
5% NiCeO₂70024<5TGA[2]

Table 2: Sintering of Nickel Nanoparticles

Initial Mean Diameter (nm)Annealing Temperature (°C)Final Mean Diameter (nm)Analytical Method
850012In situ TEM[3]
870019In situ TEM[3]

Table 3: Effect of Sulfur Poisoning and Regeneration on CO₂ Methanation

CatalystConditionCH₄ Yield (%)
Ni/Al₂O₃Fresh~75
Ni/Al₂O₃After H₂S exposure<5
Ni-Co/Al₂O₃After H₂S exposure and O₂ regeneration~13

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and testing of Ni(acac)₂-derived catalysts.

Protocol 1: Catalyst Activity and Stability Testing in a Fixed-Bed Reactor

  • Catalyst Loading:

    • Weigh 50-100 mg of the Ni(acac)₂-derived catalyst (as a powder or pelletized).

    • Mix the catalyst with an inert material (e.g., quartz sand or silicon carbide) to ensure a uniform bed temperature.

    • Load the mixture into a fixed-bed reactor (e.g., a stainless steel or quartz tube).

  • Catalyst Activation (Reduction):

    • Heat the catalyst bed to the desired reduction temperature (e.g., 400-500 °C) under a flow of inert gas (e.g., N₂ or Ar).

    • Switch the gas flow to a reducing gas mixture (e.g., 5-10% H₂ in N₂) and hold for 2-4 hours.

    • Cool the catalyst to the reaction temperature under the reducing gas flow.

  • Reaction Run:

    • Introduce the reactant feed (gas or liquid) into the reactor at a controlled flow rate.

    • Maintain the desired reaction temperature and pressure.

    • Periodically collect samples of the reactor effluent for analysis.

  • Product Analysis:

    • Analyze the product stream using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the selectivity to products.

  • Stability Test:

    • Continue the reaction for an extended period (e.g., 24-100 hours), monitoring the conversion and selectivity over time to assess catalyst stability.

Protocol 2: Characterization of Coke Deposition by Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • After the reaction, carefully collect the spent catalyst.

    • Weigh approximately 10-20 mg of the spent catalyst into a TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to around 800-900 °C at a heating rate of 10 °C/min under a flow of air or a mixture of O₂/N₂.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • The weight loss in the temperature range of 300-700 °C is typically attributed to the combustion of deposited coke. Calculate the weight percentage of coke based on the initial mass of the spent catalyst.[2]

Protocol 3: Analysis of Nickel Leaching by ICP-MS

  • Sample Collection:

    • After the catalytic reaction, carefully separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.

  • Sample Preparation:

    • Take a known volume or weight of the liquid phase.

    • Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system to break down any organic components.

    • Dilute the digested sample to a known volume with deionized water.

  • ICP-MS Analysis:

    • Prepare a series of nickel standard solutions of known concentrations.

    • Analyze the standard solutions and the prepared sample solution using an ICP-MS instrument.

    • Determine the concentration of nickel in the sample by comparing its signal to the calibration curve generated from the standards.

Visualizations

Catalyst Deactivation Pathways

DeactivationPathways cluster_main Catalyst Deactivation Mechanisms cluster_coking Coking cluster_sintering Sintering cluster_poisoning Poisoning cluster_leaching Leaching Active_Catalyst Active Ni(0) Nanoparticle Coked_Catalyst Coke-Covered Ni Particle Active_Catalyst->Coked_Catalyst High Temperature Organic Reactants Sintered_Catalyst Agglomerated Ni Particles (Reduced Surface Area) Active_Catalyst->Sintered_Catalyst High Temperature Poisoned_Catalyst Poison Adsorbed on Active Sites (e.g., S, N) Active_Catalyst->Poisoned_Catalyst Impurities in Feed Leached_Catalyst Dissolved Ni Species in Solution Active_Catalyst->Leached_Catalyst Acidic/Coordinating Solvent

Caption: Major deactivation pathways for Ni(acac)₂-derived catalysts.

Experimental Workflow for Catalyst Stability Testing

CatalystStabilityWorkflow cluster_prep Catalyst Preparation cluster_testing Catalytic Testing cluster_characterization Post-Reaction Characterization Prep Synthesize Catalyst (e.g., Impregnation of Ni(acac)₂) Calcination Calcination Prep->Calcination Reduction Reduction to Ni(0) Calcination->Reduction Reaction Run Catalytic Reaction (Fixed-Bed or Batch) Reduction->Reaction Fresh Catalyst Sampling Periodic Sampling of Products Reaction->Sampling Spent_Catalyst Collect Spent Catalyst Reaction->Spent_Catalyst After Reaction Analysis Analyze Products (GC, HPLC) Sampling->Analysis Analysis->Reaction Monitor Deactivation TEM TEM (Sintering) Spent_Catalyst->TEM TGA TGA (Coking) Spent_Catalyst->TGA XPS XPS (Surface Species) Spent_Catalyst->XPS ICP ICP-MS (Leaching) Spent_Catalyst->ICP

Caption: A typical experimental workflow for evaluating catalyst stability.

Troubleshooting Logic for Catalyst Deactivation

TroubleshootingLogic Deactivation Catalyst Deactivation Observed? Rapid_Deactivation Rapid Deactivation? Deactivation->Rapid_Deactivation Yes No_Issue Continue Reaction Deactivation->No_Issue No Check_Poisons Suspect Poisoning - Analyze Reactant Purity - Purify Solvents Rapid_Deactivation->Check_Poisons Yes Gradual_Deactivation Gradual Deactivation? Rapid_Deactivation->Gradual_Deactivation No Check_Coking Suspect Coking/Sintering - Lower Temperature - Characterize Spent Catalyst (TGA, TEM) Gradual_Deactivation->Check_Coking Yes

Caption: A decision tree for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Optimizing Ni(acac)₂ Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nickel(II) acetylacetonate (B107027) [Ni(acac)₂] catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species when using Ni(acac)₂ and how is it generated?

A1: Ni(acac)₂ is a Ni(II) precatalyst. For most cross-coupling reactions, the active catalytic species is a zerovalent Ni(0) complex.[1] The generation of Ni(0) from Ni(II) requires a reducing agent.[1] In some protocols, organometallic reagents (like Grignard or organozinc reagents) or added metallic reductants (like zinc or manganese powder) facilitate this reduction.[2][3] A convenient procedure has also been developed to generate Ni(0) species in situ from a Ni(acac)₂ precursor using phosphine (B1218219) ligands, where water may play an important role in the formation of the zerovalent nickel.[4][5]

Q2: How should Ni(acac)₂ be handled and stored?

A2: Anhydrous Ni(acac)₂ is a dark green, paramagnetic solid that exists as a trimer, [Ni(acac)₂]₃.[6] It is soluble in organic solvents like toluene.[6] While more stable than many Ni(0) sources like Ni(cod)₂, it is sensitive to water. It reacts with water to give the blue-green diaquo complex, Ni(acac)₂(H₂O)₂.[6] For best results, especially in reactions sensitive to water, it should be stored in a desiccator and handled under an inert atmosphere (e.g., in a glovebox).

Q3: What is the role of ligands in Ni(acac)₂ catalysis?

A3: Ligands are crucial as they modulate the catalyst's stability, reactivity, and selectivity.[7] They bind to the nickel center, influencing its electronic properties and steric environment.[7] For example, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can make the nickel center more nucleophilic.[7] The choice of ligand can prevent catalyst deactivation, such as agglomeration of nickel nanoparticles, and increase the rates of key steps like reductive elimination.[7][8] Bidentate phosphine ligands are often used to prevent side reactions like β-hydride elimination.[1]

Q4: Can Ni(acac)₂ be used without an additional ligand?

A4: While many protocols require an additional ligand to form the active catalyst and stabilize it, some reactions can proceed without one. For instance, Ni(acac)₂ has been used to catalyze the air oxidation of phosphines and in some hydrosilylation reactions where the silane (B1218182) itself may act as a reducing agent.[9][10] However, for complex cross-coupling reactions, the addition of a carefully selected ligand is almost always necessary for high efficiency and selectivity.[3][11]

Q5: What are the main differences between nickel and palladium catalysis?

A5: Nickel is more electropositive than palladium, which means oxidative addition to Ni(0) occurs more readily.[12] This property allows nickel catalysts to activate substrates that are typically less reactive with palladium, such as phenol (B47542) derivatives and aryl fluorides.[12] However, the subsequent reductive elimination step can be more difficult for nickel.[12] Ni(II) precatalysts often require stronger or more specific reducing agents for activation compared to Pd(II) precursors.[1] Furthermore, nickel catalysis involves a richer combination of oxidation states and potential off-cycle species, which can present both opportunities and challenges.[13]

Troubleshooting Guide

Problem 1: Low or No Product Conversion
Potential Cause Suggested Solution Citation
Inactive Catalyst The Ni(II) precatalyst was not reduced to the active Ni(0) species. Ensure a suitable reductant (e.g., Zn, Mn, organometallic reagent) is present and active. Ni(II) precatalysts often require specific reductants for activation.[1]
Catalyst Decomposition The active Ni(0) species or Ni(II) intermediates can be unstable. Catalyst deactivation can occur through pathways like dimerization. Consider using a different ligand to improve stability or adjusting the catalyst concentration.[14][15]
Water/Oxygen Contamination Ni(0) species are sensitive to oxidation. Ensure all solvents and reagents are dry and degassed. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Water can also play a complex role, sometimes participating in catalyst activation or deactivation.[4][16]
Poor Substrate Reactivity The substrate (e.g., aryl chloride) may be too unreactive under the current conditions. Increase the reaction temperature, switch to a more electron-donating ligand to promote oxidative addition, or use a more reactive substrate if possible.[11][12]
Insufficient Activation In some systems, the substrate surface may not be properly activated, leading to no deposition or reaction. Improve pre-treatment and activation methods where applicable.[17]
Problem 2: Formation of Side Products / Poor Selectivity
Potential Cause Suggested Solution Citation
Homocoupling of Substrates Homocoupling is a common side reaction, especially with aryl halides. Lower the reaction temperature, use a ligand with greater steric bulk around the metal center, or ensure slow addition of the organometallic reagent.[3]
β-Hydride Elimination This is a common issue with substrates bearing β-hydrogens. Use of bidentate phosphine ligands can reduce the likelihood of this side reaction by preventing open coordination sites.[1]
Isomerization or Other Pathways In reactions like hydrosilylation, Ni(acac)₂ can promote undesired isomerization or dehydrogenative silylation. The choice of ligand and reaction conditions is critical to steer selectivity.[9]
Ligand-to-Metal Ratio An incorrect ligand-to-metal ratio can lead to the formation of less active or inactive catalytic species. The optimal ratio is ligand-specific and should be screened.[18]

Quantitative Data Summary

Table 1: General Reaction Parameters for Ni-Catalyzed Cross-Coupling
ParameterReaction TypeTypical RangeNotesCitation
Catalyst Loading C-S Coupling2.5 - 5 mol%Lower catalyst loading was found to be effective under mechanochemical conditions.[18]
Suzuki Coupling2 - 10 mol%Higher loadings (up to 50 mol%) may be needed for very challenging substrates like ortho-substituted aryl halides.[3]
Negishi Coupling2 - 5 mol%Effective for coupling organozinc reagents with functionalized bromo anilines.[3]
Ligand:Ni Ratio Phosphines1:1 to 4:1The ratio can significantly impact catalyst activity and stability.[1][3]
Bipyridine1.5:1Used for Negishi coupling of bromo anilines.[3]
Temperature VariousRoom Temp to 120°CReactions with less reactive substrates like aryl chlorides often require elevated temperatures.[11]
Base C-S Coupling1.1 equivTrialkyl amines proved efficient as a base under mechanochemical conditions.[18]
Table 2: Effect of Ligand Type on Ni-Catalyzed Reactions
Ligand TypeKey CharacteristicsCommon ApplicationsCitation
Monodentate Phosphines (e.g., PPh₃, PCy₃) Readily available. Prone to dissociation, which can lead to side reactions.Suzuki and Negishi couplings. Often require higher temperatures.[11]
Bidentate Phosphines (e.g., dppf, Xantphos) Chelating effect enhances stability and reduces β-hydride elimination. Bite angle influences reductive elimination.C-S coupling, Suzuki coupling of heteroaryl halides.[11][18]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often form very stable complexes. Sterically tunable.Reductive couplings, cross-couplings.[7]
Pyridine-oxazoline (PyBox) Chiral chelating ligands.Enable stereoconvergent cross-couplings of secondary alkyl electrophiles.[7]

Visualized Workflows and Logic

experimental_workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Condition Optimization cluster_val Phase 3: Validation & Scale-up prep Prepare Stock Solutions (Ni(acac)₂, Ligand, Substrates) screen High-Throughput Screen (Ligands, Solvents, Bases) prep->screen Under Inert Atmosphere temp Optimize Temperature & Concentration screen->temp Identify Hits ratio Optimize Catalyst & Ligand Loading temp->ratio scope Substrate Scope Evaluation ratio->scope Define Optimal Conditions scaleup Scale-up Reaction (Gram Scale) scope->scaleup

Caption: General workflow for optimizing a Ni-catalyzed reaction.

troubleshooting_tree start Reaction Failed: Low or No Conversion q1 Was the reaction run under strictly inert conditions? start->q1 a1_no Action: Improve inert atmosphere technique (degas solvents, use glovebox). Re-run experiment. q1->a1_no No q2 Is the Ni(II) -> Ni(0) reduction confirmed? q1->q2 Yes a2_no Action: Check reductant activity. Consider a stronger reductant or alternative activation method. q2->a2_no No q3 Is the chosen ligand appropriate for the substrate? q2->q3 Yes a3_no Action: Screen different ligand classes (e.g., bulky, electron-rich, bidentate). q3->a3_no No end Further analysis needed: Consider catalyst decomposition, inhibitors, or substrate quality. q3->end Yes

Caption: Troubleshooting decision tree for a failed Ni-catalyzed reaction.

catalytic_cycle Ni_II Ni(II)(acac)₂ Ni_0 LₙNi(0) Ni_II->Ni_0 reductant_text Reduction (+ Reductant, + Ligand L) Ni_II_add LₙNi(II)(Ar)(X) Ni_0->Ni_II_add oxadd_text Oxidative Addition (+ Ar-X) Ni_II_trans LₙNi(II)(Ar)(R) Ni_II_add->Ni_II_trans transmet_text Transmetalation (+ R-M) Ni_II_trans->Ni_0  Ar-R redelim_text Reductive Elimination

Caption: Simplified catalytic cycle for Ni-catalyzed cross-coupling.

Experimental Protocols

General Protocol for Ni(acac)₂-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point. Specific quantities, temperatures, and reaction times must be optimized for each unique combination of substrates.

Materials:

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • Anhydrous phosphine ligand (e.g., PPh₃, PCy₃)

  • Aryl halide (Ar-X)

  • Aryl boronic acid (Ar'-B(OH)₂)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or glovebox vial with a stir bar

Procedure (performed under an inert atmosphere of Nitrogen or Argon):

  • Vessel Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas three times to remove atmospheric oxygen and moisture.

  • Reagent Addition: To the flask, add Ni(acac)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), the aryl boronic acid (1.5 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via a gas-tight syringe. Stir the mixture for 10-15 minutes at room temperature. The color of the solution may change as the catalyst complex forms.

  • Substrate Addition: Add the aryl halide (1.0 equivalent) to the reaction mixture, either neat if it is a liquid or dissolved in a minimal amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using an oil bath. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

References

Technical Support Center: Synthesis of Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Nickel(II) acetylacetonate (B107027).

Frequently Asked Questions (FAQs)

Q1: What is the expected color of Nickel(II) acetylacetonate?

A1: The color of your final product depends on its hydration state. The dihydrate complex, [Ni(acac)₂(H₂O)₂], is a blue-green solid.[1][2] The anhydrous form, [Ni(acac)₂]₃, is a dark green solid.[1] If you obtain a pale blue product, it is likely the dihydrate.[2]

Q2: What are the common starting materials for the synthesis of this compound?

A2: A common method involves reacting a soluble nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), with acetylacetone (B45752) (Hacac) in the presence of a base.[1][3][4]

Q3: What is the role of the base in the synthesis?

A3: A base, such as sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃), is used to deprotonate acetylacetone, allowing it to act as a ligand and coordinate with the nickel(II) ion.[1][5]

Q4: Can I use a different nickel precursor?

A4: Yes, other nickel precursors can be used. For instance, a high-yield synthesis has been reported using nickel(III) oxide-hydroxide (NiO(OH)), which reacts directly with acetylacetone.[6][7]

Q5: How can I purify the synthesized this compound?

A5: The crude product can be purified by washing with water to remove any unreacted salts.[8] Further purification can be achieved by recrystallization from a suitable solvent like methanol.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete precipitation of nickel hydroxide: If using a two-step method involving the formation of nickel hydroxide, insufficient base will lead to incomplete precipitation.[3]Optimize base addition: Carefully control the amount of base to ensure the pH of the reaction mixture is between 7 and 10, with an optimal range of 8-9, to facilitate complete nickel hydroxide precipitation.[3]
Excess acetylacetone dissolving the product: While an excess of acetylacetone is needed to drive the reaction, a large excess can lead to the dissolution of the final product, thereby reducing the isolated yield.[3]Control acetylacetone stoichiometry: Use a molar excess of acetylacetone that is 1 to 5 times the amount of the nickel salt to ensure complete reaction without significant product loss.[3][4]
Product is a pale blue solid instead of green Formation of the dihydrate: The initially formed product is often the blue-green dihydrate, [Ni(acac)₂(H₂O)₂].[1][2]Dehydration: To obtain the anhydrous green form, the dihydrate can be dehydrated. This can be achieved by heating under reduced pressure (170–210 °C, 0.2–0.4 mmHg) or through azeotropic distillation using a Dean-Stark trap with a solvent like toluene.[1][8]
Formation of a gelatinous precipitate Precipitation of Nickel(II) hydroxide: The addition of too much strong base (like NaOH) can lead to the formation of nickel(II) hydroxide (Ni(OH)₂) as a side product.[9]Careful control of pH: Add the base solution slowly and monitor the pH to avoid excessively alkaline conditions. Using a weaker base like sodium acetate (B1210297) can also help prevent the precipitation of Ni(OH)₂.[8]
Presence of an unexpected organic impurity Oxidation of acetylacetone: In some synthesis routes, particularly those involving higher-valent nickel species like NiO(OH), acetylacetone can be oxidized to form α,α,β,β-tetra-acetylethane.[6][7]Purification: This side product can be removed during the workup. It is typically more soluble in the reaction filtrate and can be separated from the desired nickel complex by filtration and washing.[6]

Experimental Protocols

Synthesis of this compound dihydrate using Nickel(II) Chloride

This protocol is adapted from common laboratory procedures.[1][9]

  • Dissolve Nickel(II) Chloride: In a flask, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in deionized water.

  • Prepare Acetylacetone Solution: In a separate beaker, add acetylacetone to deionized water.

  • Add Base: Slowly add a solution of a base (e.g., sodium hydroxide) to the acetylacetone solution while stirring.

  • Reaction: Add the nickel(II) chloride solution to the acetylacetone solution. A precipitate of blue-green [Ni(acac)₂(H₂O)₂] should form.

  • Isolation: Collect the precipitate by filtration and wash it with deionized water.

  • Drying: Dry the product in a vacuum desiccator.

Process Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_observation cluster_issues cluster_causes cluster_solutions Start Synthesis of Ni(acac)₂ Observation Observe Product Start->Observation LowYield Low Yield Observation->LowYield Issue WrongColor Wrong Color (Pale Blue) Observation->WrongColor Issue Precipitate Gelatinous Precipitate Observation->Precipitate Issue Cause_LowYield1 Incomplete Reaction LowYield->Cause_LowYield1 Cause Cause_LowYield2 Product Dissolution LowYield->Cause_LowYield2 Cause Cause_WrongColor Formation of Dihydrate WrongColor->Cause_WrongColor Cause Cause_Precipitate Ni(OH)₂ Formation Precipitate->Cause_Precipitate Cause Solution_LowYield1 Optimize Base/pH Cause_LowYield1->Solution_LowYield1 Solution Solution_LowYield2 Control [Hacac] Cause_LowYield2->Solution_LowYield2 Solution Solution_WrongColor Dehydrate Product Cause_WrongColor->Solution_WrongColor Solution Solution_Precipitate Control Base Addition Cause_Precipitate->Solution_Precipitate Solution

Caption: Troubleshooting workflow for Ni(acac)₂ synthesis.

References

Technical Support Center: Characterization of Impurities in Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel(II) acetylacetonate (B107027).

Frequently Asked Questions (FAQs)

1. What are the common forms of solid Nickel(II) acetylacetonate, and how do they differ?

This compound primarily exists in two common forms: the anhydrous trimer, [Ni(CH₃COCHCOCH₃)₂]₃, and the dihydrate monomer, Ni(CH₃COCHCOCH₃)₂(H₂O)₂.[1]

  • Anhydrous this compound: This form is a dark green, paramagnetic solid.[1] It has a trimeric structure where three nickel atoms are linked by bridging oxygen atoms, allowing each nickel center to achieve octahedral coordination.[1] It is soluble in organic solvents like toluene (B28343).[1]

  • This compound dihydrate: This is a blue-green solid.[1] In this monomeric form, the nickel ion is coordinated to two acetylacetonate ligands and two water molecules, also resulting in an octahedral geometry.[1] It can be converted to the anhydrous form by heating under vacuum or through azeotropic distillation.[1][2]

It is crucial to know which form you are working with, as their physical and chemical properties differ.

2. My this compound is a different color than expected. What could be the issue?

The color of your compound is a key indicator of its form and purity.

  • Expected Colors: Anhydrous this compound should be a dark green powder, while the dihydrate form is typically blue-green.[1]

  • Brownish Tinge: A green to brownish solid can also be considered normal at room temperature.[3]

  • Discrepancies: If your compound shows a significantly different color, it could indicate the presence of impurities or decomposition. For instance, thermal decomposition can lead to the formation of black Nickel(II) oxide (NiO) or carbon-coated metallic nickel.[4]

3. I suspect my sample is impure. What are the likely impurities?

Impurities in this compound can arise from the synthesis process or degradation. Common impurities include:

  • Water: The presence of water will lead to the formation of the dihydrate. Even in the anhydrous form, residual moisture can be an impurity.

  • Unreacted Starting Materials: Depending on the synthetic route, unreacted nickel salts (e.g., nickel chloride, nickel nitrate) or acetylacetone (B45752) may be present.[5]

  • Synthesis Byproducts: An oxidation product of acetylacetone, α,α,β,β-tetra-acetylethane, has been identified as a byproduct in some synthetic methods.[6][7]

  • Solvents: Residual solvents from purification, such as methanol (B129727) or toluene, may be present.[2][3]

  • Decomposition Products: If the compound has been exposed to high temperatures, decomposition products like NiO may be present.[4][8]

4. How can I characterize the impurities in my sample?

Several analytical techniques can be employed to identify and quantify impurities:

  • Thermal Gravimetric Analysis (TGA): This is an excellent method to determine the water content (distinguishing between the anhydrous and dihydrate forms) and to study the thermal decomposition profile. The dihydrate will show a mass loss corresponding to two water molecules before the decomposition of the acetylacetonate ligands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect organic impurities like residual solvents or unreacted acetylacetone. However, the paramagnetic nature of Ni(II) can cause significant peak broadening, making analysis challenging.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the characteristic vibrational bands of the acetylacetonate ligand and can also reveal the presence of water (broad O-H stretch) or other functional group impurities.

  • Elemental Analysis: This technique can determine the percentage of carbon, hydrogen, and nickel in your sample. A discrepancy between the experimental and theoretical values can indicate the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and analyzing the fragments produced during thermal decomposition.[8]

Troubleshooting Guides

Issue 1: Unexpected Results in Thermal Analysis (TGA)

  • Problem: The TGA curve shows an unexpected mass loss at a lower temperature than the main decomposition.

    • Possible Cause: This initial mass loss likely corresponds to the loss of water molecules, indicating that you have the dihydrate form, Ni(acac)₂(H₂O)₂, or a partially hydrated sample, rather than the anhydrous form.

    • Solution: To obtain the anhydrous form, you can dehydrate the sample. This can be achieved by heating at 50°C in a vacuum or by azeotropic distillation with toluene.[2][3]

  • Problem: The decomposition of the sample occurs at a lower temperature than expected.

    • Possible Cause: The presence of impurities can lower the decomposition temperature.

    • Solution: Purify the this compound by recrystallization from a suitable solvent like methanol.[2][3]

Quantitative Data from Thermal Analysis

Compound FormEventTemperature Range (°C)Theoretical Mass Loss (%)
Ni(acac)₂(H₂O)₂Dehydration~50-100~12.2% (2 H₂O)
[Ni(acac)₂]₃Decomposition to NiO~200-410~71%

Note: Decomposition temperatures can be influenced by factors such as heating rate and atmosphere.[4]

Issue 2: Broad or Uninterpretable Peaks in ¹H NMR Spectrum

  • Problem: The ¹H NMR spectrum of my this compound in solution shows very broad peaks, making it difficult to identify impurities.

    • Possible Cause: Nickel(II) is a paramagnetic ion, which causes significant broadening of NMR signals.[9] This is an inherent property of the compound.

    • Troubleshooting Steps:

      • Confirm Instrument Settings: Ensure you are using appropriate acquisition parameters for paramagnetic samples.

      • Focus on Sharp Signals: While the peaks from the Ni(acac)₂ will be broad, sharp signals from diamagnetic impurities (e.g., residual solvents, unreacted acetylacetone) may still be visible and quantifiable.

      • Use Alternative Techniques: For purity assessment, rely on other methods like TGA, IR, and elemental analysis, which are not affected by paramagnetism in the same way.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is suitable for removing many common impurities.

  • Dissolution: Dissolve the impure this compound in a minimum amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Green crystals of the purified product should form. For better yield, you can place the solution in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of cold water.[2][3]

  • Drying: Dry the purified crystals in a vacuum desiccator.[2][3]

Protocol 2: Dehydration of this compound dihydrate

This protocol converts the blue-green dihydrate to the green anhydrous form.

  • Setup: Place the Ni(acac)₂(H₂O)₂ in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Solvent Addition: Add toluene to the flask.

  • Azeotropic Distillation: Heat the mixture to reflux. The water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Completion: Continue the distillation until no more water is collected.

  • Isolation: Concentrate the toluene solution. The anhydrous crystals can then be isolated.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting cluster_final Final Product s1 React Ni(II) salt with acetylacetone s2 Crude Ni(acac)₂ product s1->s2 a1 TGA / NMR / IR s2->a1 t1 Impurities Detected? a1->t1 t2 Purification (Recrystallization) t1->t2 Yes t3 Water Detected? t1->t3 No t2->t3 Post-purification check t4 Dehydration (Azeotropic Distillation) t3->t4 Yes f1 Pure Anhydrous [Ni(acac)₂]₃ t3->f1 No t4->f1

Caption: Workflow for synthesis, analysis, and purification of this compound.

impurity_characterization_pathway cluster_thermal Thermal Analysis cluster_spectroscopy Spectroscopy cluster_elemental Compositional Analysis start Impure Ni(acac)₂ Sample tga TGA start->tga nmr ¹H NMR start->nmr ir IR start->ir ea Elemental Analysis start->ea water Water Content tga->water decomposition Decomposition Profile tga->decomposition organic_impurities Organic Impurities (Solvents, Hacac) nmr->organic_impurities functional_groups Functional Groups (e.g., -OH for water) ir->functional_groups elemental_ratio C, H, Ni Ratio ea->elemental_ratio

Caption: Logical pathway for the characterization of impurities in this compound.

References

Technical Support Center: Stabilization of Ni(0) Species from Ni(acac)₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the generation and stabilization of Ni(0) species from the common precursor, nickel(II) acetylacetonate (B107027) (Ni(acac)₂). This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful nickel-catalyzed reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the in-situ generation and stabilization of Ni(0) from Ni(acac)₂.

Question/Issue Possible Cause(s) Troubleshooting Steps
The reaction mixture does not change color upon addition of the reducing agent. 1. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 2. Insufficient Reduction: The amount of reducing agent may be insufficient to fully reduce the Ni(II) precursor. 3. Presence of Oxidants: Trace oxygen or other oxidizing impurities in the solvent or reagents can re-oxidize the nascent Ni(0).1. Use a fresh, properly stored batch of the reducing agent. Consider titrating the reducing agent if its activity is . 2. Increase the equivalents of the reducing agent incrementally. 3. Ensure all solvents and reagents are rigorously degassed and dried. Work under a strictly inert atmosphere (e.g., argon or nitrogen).
A black precipitate (nickel black) forms in the reaction. 1. Decomposition of Ni(0) Species: The generated Ni(0) is not adequately stabilized and agglomerates into inactive nickel metal.[1][2] 2. Ligand Dissociation: The stabilizing ligand may be dissociating from the nickel center, leading to aggregation. 3. High Reaction Temperature: Elevated temperatures can accelerate the decomposition of unstable Ni(0) complexes. 4. Inappropriate Solvent: The solvent may not be suitable for stabilizing the Ni(0) complex.1. Increase the concentration of the stabilizing ligand. Consider using a more strongly coordinating ligand.[1] 2. Use a chelating ligand or a ligand with stronger binding affinity for Ni(0). 3. Lower the reaction temperature. 4. Screen different solvents to find one that better solvates and stabilizes the Ni(0) species. 5. In photoredox catalysis, adjusting the wavelength of light can sometimes prevent nickel-black formation.[1][2]
The catalytic reaction is sluggish or shows no conversion. 1. Incomplete Ni(0) Formation: The reduction of Ni(acac)₂ may be incomplete. 2. Catalyst Inhibition: The stabilizing ligand may be too strongly bound to the nickel center, preventing substrate coordination. 3. Presence of Water: Water can react with and deactivate the Ni(0) catalyst or the reducing agent.[3]1. Confirm the reduction of Ni(II) to Ni(0) by observing a characteristic color change (e.g., from green to reddish-brown or dark purple). If no color change is observed, refer to the first troubleshooting point. 2. Use a ligand that is sufficiently labile to allow for substrate binding. A slight excess of a less coordinating ligand might be beneficial. 3. Ensure all reagents and solvents are anhydrous. Ni(acac)₂ itself can be hygroscopic.[4]
The reaction yields are inconsistent or not reproducible. 1. Variability in Reagent Quality: The purity and activity of the Ni(acac)₂, ligand, and reducing agent can vary between batches. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable catalyst deactivation. 3. Stirring Rate (for heterogeneous reductants): If using a solid reducing agent like zinc dust, the stirring rate can affect the reaction rate and consistency.1. Use high-purity reagents from a reliable source. 2. Employ rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line) consistently for all experiments. 3. Maintain a consistent and vigorous stirring rate when using heterogeneous reagents.

Frequently Asked Questions (FAQs)

Q1: What is the typical color change observed when reducing Ni(acac)₂ to a Ni(0) species?

A1: The green color of the Ni(acac)₂ solution is due to the octahedral Ni(II) center.[5] Upon successful reduction to Ni(0) and coordination with a stabilizing ligand, the solution typically turns to a reddish-brown, dark brown, or deep purple color. The exact color depends on the specific ligand and solvent used. For instance, in some hydrosilylation reactions, a rapid change from green to bright orange is observed.[5]

Q2: How can I prevent the formation of inactive nickel black?

A2: The formation of nickel black is a common sign of Ni(0) agglomeration and catalyst deactivation.[1][2] To prevent this, ensure that a sufficient amount of a suitable stabilizing ligand is present throughout the reaction. Using strongly coordinating ligands, such as N-heterocyclic carbenes (NHCs) or certain phosphines, can effectively stabilize the Ni(0) center. Additionally, maintaining a lower reaction temperature and working in a strictly inert atmosphere can help minimize decomposition. In some cases, increasing the reaction concentration can favor the formation of stable nickel-amine complexes over nickel-black.[2]

Q3: Is it necessary to use a strong reducing agent to generate Ni(0) from Ni(acac)₂?

A3: Not always. While strong reducing agents like organoaluminum compounds or hydrides are commonly used, some systems can generate the active Ni(0) species through other pathways. For instance, in certain reactions, phosphine (B1218219) ligands themselves can act as reducing agents, especially in the presence of trace amounts of water.[3] In some hydrosilylation reactions, the silane (B1218182) reagent can also serve to reduce the Ni(II) precursor.[5]

Q4: Can I use Ni(acac)₂ directly as a precatalyst without an external reducing agent?

A4: In some specific catalytic cycles, particularly those involving organometallic reagents like Grignard reagents or organoborons, the transmetalation step can lead to the in-situ reduction of Ni(II) to Ni(0). However, for many transformations, a dedicated reducing agent is required to efficiently generate the active Ni(0) catalyst from the Ni(II) precatalyst.

Q5: What are the advantages of using Ni(acac)₂ over other nickel precursors like NiCl₂ or Ni(COD)₂?

A5: Ni(acac)₂ offers several advantages. It is generally more soluble in organic solvents compared to inorganic nickel salts like NiCl₂. It is also relatively air-stable and less expensive than the commonly used Ni(0) precursor, Ni(COD)₂, which is highly air-sensitive.

Quantitative Data on Ligand and Reductant Systems

The choice of stabilizing ligand and reducing agent significantly impacts the efficiency of the in-situ generated Ni(0) catalyst. The following tables provide a summary of representative data from the literature to guide selection.

Table 1: Comparison of Stabilizing Ligands for Ni(0) Generated from Ni(II) Precursors

Ligand TypeSpecific LigandReaction TypeCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Notes
N-Heterocyclic Carbene (NHC) IMesAryl Amination2>95~48Effective for C-N bond formation.
N-Heterocyclic Carbene (NHC) IPr*OMeAryl Chloride Amination2>95~48Phenyl acrylate (B77674) as a co-ligand showed high reactivity with minimal induction period.[6]
Phosphine PPh₃Hydrosilylation1High-Can also act as a reducing agent.[3]
Fluorophosphine PFPh₂Suzuki-Miyaura Coupling29849Forms a highly stable, bench-stable Ni(0) complex.[7]
Bidentate Phosphine dppfSuzuki-Miyaura Coupling29547.5Often used in combination with a reducing agent.

Note: TONs are estimated based on the provided yield and catalyst loading and may vary depending on the specific reaction conditions.

Table 2: Common Reducing Agents for Ni(acac)₂

Reducing AgentTypical Equivalents (relative to Ni)AdvantagesDisadvantages
Organoaluminum Compounds (e.g., DEAC, AlEt₃) 1 - 10Highly effective and widely used in polymerization and oligomerization.Pyrophoric, require careful handling under inert atmosphere.
Hydride Reagents (e.g., DIBAL-H, LiAlH₄) 1 - 3Powerful reducing agents, effective at low temperatures.Can be pyrophoric and react violently with water.
Organosilanes (e.g., PhSiH₃) ExcessMilder reducing agents, can be used in some hydrosilylation reactions.May require higher temperatures or longer reaction times.
Phosphines (e.g., PPh₃) ExcessCan act as both a ligand and a reductant.Reduction may be slow and require specific conditions (e.g., presence of water).[3]
Zinc Dust (Zn⁰) ExcessInexpensive and readily available.Heterogeneous, reaction rates can be dependent on particle size and stirring.

Experimental Protocols

The following are generalized protocols for the in-situ generation of Ni(0) stabilized by common ligand types. Caution: These procedures involve air- and moisture-sensitive reagents and should be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Protocol 1: In-situ Generation of a (Phosphine)Ni(0) Catalyst

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Ni(acac)₂ (1.0 equiv) and the desired phosphine ligand (2.0-4.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed solvent (e.g., toluene, THF, or dioxane) via syringe.

  • If a separate reducing agent is used, cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the reducing agent (e.g., DIBAL-H, 2.0-3.0 equiv) dropwise with vigorous stirring.

  • Observe for a color change from green to a darker color (e.g., reddish-brown), indicating the formation of the Ni(0) species.

  • Allow the mixture to stir at the specified temperature for a designated period (e.g., 15-30 minutes) to ensure complete reduction and complex formation.

  • The in-situ generated catalyst is now ready for the addition of substrates for the catalytic reaction.

Protocol 2: In-situ Generation of an (NHC)Ni(0) Catalyst

  • In a glovebox, add Ni(acac)₂ (1.0 equiv) and the NHC ligand (or its salt and a base to generate the free carbene in situ) (2.0 equiv) to a dry vial.

  • Add anhydrous, degassed solvent.

  • Add the reducing agent (e.g., a solution of LiBEt₃H or NaH).

  • Stir the mixture until a color change indicates the formation of the Ni(0)-NHC complex.

  • This solution can then be used directly for catalytic reactions. A facile synthetic route involves the reduction of an intermediate Ni(NHC)(acac)₂ complex.[8]

Visualizations

The following diagrams illustrate key conceptual workflows in the generation and stabilization of Ni(0) species from Ni(acac)₂.

experimental_workflow cluster_prep Preparation cluster_reaction Reduction & Stabilization cluster_outcome Result Ni(acac)2 Ni(acac)2 Reduction Add Reducing Agent Ni(acac)2->Reduction Ligand Ligand Ligand->Reduction Solvent Solvent Solvent->Reduction Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Reduction Stabilization Formation of Ni(0)-Ligand Complex Reduction->Stabilization Active_Catalyst Active Ni(0) Catalyst Stabilization->Active_Catalyst Successful Stabilization Decomposition Decomposition (Nickel Black) Stabilization->Decomposition Poor Stabilization

Caption: Experimental workflow for the in-situ generation of a stabilized Ni(0) catalyst.

logical_relationship Ni(acac)2 Ni(II) Precursor (Ni(acac)₂) Unstable_Ni0 Unstable Ni(0) Intermediate Ni(acac)2->Unstable_Ni0 + e⁻ Reducing_Agent Reducing Agent (e.g., R₃Al, R₂BH) Reducing_Agent->Unstable_Ni0 Stabilizing_Ligand Stabilizing Ligand (e.g., Phosphine, NHC) Stable_Ni0_Complex Stabilized Ni(0) Catalyst Stabilizing_Ligand->Stable_Ni0_Complex Unstable_Ni0->Stable_Ni0_Complex + Ligand Catalytic_Cycle Catalytic Cycle Stable_Ni0_Complex->Catalytic_Cycle

Caption: Logical relationship of components for successful Ni(0) catalyst formation.

References

Technical Support Center: Synthesis of NiO Nanoparticles from Ni(acac)₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of nickel oxide (NiO) nanoparticles using nickel(II) acetylacetonate (B107027) (Ni(acac)₂) as a precursor.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of NiO nanoparticles and provides potential solutions.

Problem Potential Cause Suggested Solution
Larger than expected particle size 1. High Reaction Temperature: Higher temperatures often lead to increased particle growth.[1][2] 2. High Precursor Concentration: A higher concentration of Ni(acac)₂ can result in larger nanoparticles.[3] 3. Prolonged Reaction Time: Longer reaction times can allow for continued particle growth.[4][5] 4. Ineffective Surfactant/Capping Agent: The surfactant may not be effectively preventing particle agglomeration.1. Optimize Temperature: Systematically decrease the reaction or calcination temperature to find the optimal condition for the desired size.[1][2] 2. Adjust Concentration: Lower the concentration of the Ni(acac)₂ precursor in the reaction mixture.[3] 3. Control Reaction Time: Reduce the duration of the synthesis reaction.[4][5] 4. Surfactant Selection and Concentration: Experiment with different surfactants (e.g., CTAB, PVP, SDS) or adjust the surfactant-to-precursor ratio to improve stabilization.[6][7][8][9]
Wide particle size distribution (Polydispersity) 1. Inconsistent Nucleation and Growth: A slow or uncontrolled addition of reagents can lead to non-uniform particle formation. 2. Inefficient Mixing: Poor stirring can create localized areas of high precursor concentration. 3. Agglomeration: Insufficient stabilization by surfactants can cause particles to clump together.[7]1. Rapid Injection/Controlled Addition: Employ a "hot injection" method where the precursor is rapidly injected into the hot solvent, or ensure a controlled and consistent addition of reagents. 2. Improve Stirring: Increase the stirring speed to ensure a homogeneous reaction mixture. 3. Optimize Surfactant: Use an appropriate surfactant at an effective concentration to prevent agglomeration.[6][7][8][9]
Particle Agglomeration 1. Inadequate Surfactant Coverage: The amount or type of surfactant may be insufficient to stabilize the nanoparticle surfaces.[7] 2. High Temperatures Post-Synthesis: High drying or calcination temperatures can cause particles to fuse.[1]1. Increase Surfactant Concentration: Gradually increase the amount of surfactant in the reaction. 2. Choose a More Effective Surfactant: Different surfactants have varying abilities to stabilize nanoparticles; consider trying alternatives like oleylamine (B85491) or a combination of surfactants.[10][11] 3. Optimize Post-Synthesis Treatment: Lower the temperature for drying and calcination steps.[1]
Low Yield 1. Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the precursor. 2. Loss During Work-up: Significant product loss can occur during washing and centrifugation steps.1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to drive the reaction to completion.[4][5] 2. Optimize Washing/Centrifugation: Use a suitable solvent for washing that minimizes product loss and optimize centrifugation speed and time.
Impure Product (e.g., presence of metallic Ni) 1. Reducing Environment: The presence of strong reducing agents or certain solvents at high temperatures can lead to the formation of metallic nickel instead of nickel oxide.[12]1. Control Reaction Atmosphere: Ensure the reaction is carried out in an appropriate atmosphere (e.g., air or an inert atmosphere, depending on the desired outcome). For NiO, an oxygen-containing environment is generally preferred during calcination.[13] 2. Select Appropriate Solvent: Use a solvent that is stable at the reaction temperature and does not act as a strong reducing agent.

Frequently Asked Questions (FAQs)

Q1: How does the reaction temperature affect the size of the synthesized NiO nanoparticles?

A1: Generally, increasing the reaction or calcination temperature leads to an increase in the average particle size of NiO nanoparticles.[1][2] Higher temperatures provide more energy for crystal growth, leading to larger particles. For example, in one study, increasing the heat-treatment temperature from 300 °C to 600 °C resulted in an increase in particle size from approximately 15 nm to 90.5 nm.[1]

Q2: What is the role of a surfactant in NiO nanoparticle synthesis?

A2: Surfactants, also known as capping agents, play a crucial role in controlling the size and preventing the agglomeration of nanoparticles.[7] They adsorb onto the surface of the growing nanoparticles, providing a protective layer that limits further growth and keeps the particles from sticking together.[6][7][8][9] The choice of surfactant and its concentration can significantly impact the final particle size and distribution.[6][14]

Q3: Can the concentration of Ni(acac)₂ influence the resulting nanoparticle size?

A3: Yes, the concentration of the nickel acetylacetonate precursor can affect the particle size. A higher precursor concentration can lead to the formation of larger nanoparticles.[3]

Q4: What are some common methods for synthesizing NiO nanoparticles from Ni(acac)₂?

A4: Common methods include solvothermal synthesis, thermal decomposition, and chemical vapor deposition (CVD).[3][4][5][15] In solvothermal synthesis, the reaction is carried out in a sealed vessel at elevated temperature and pressure.[4][5] Thermal decomposition involves heating the Ni(acac)₂ precursor to a temperature where it decomposes to form NiO.[3]

Q5: How can I obtain a narrow particle size distribution?

A5: Achieving a monodisperse sample with a narrow size distribution often requires a clear separation between the nucleation and growth phases of particle formation. This can be facilitated by techniques like "hot-injection," where a solution of the precursor is rapidly injected into a hot solvent. This promotes a burst of nucleation followed by controlled growth. Efficient stirring and the use of effective surfactants are also critical for maintaining a narrow size distribution.[10][11]

Quantitative Data Summary

The following table summarizes the effect of different synthesis parameters on the size of NiO nanoparticles as reported in various studies.

PrecursorSynthesis MethodParameter VariedParameter ValueResulting Particle Size
Ni(Ac)₂Wet Chemical & Heat TreatmentHeat-treatment Temperature300 °C~15.0 nm
Ni(Ac)₂Wet Chemical & Heat TreatmentHeat-treatment Temperature400 °C~33.1 nm
Ni(Ac)₂Wet Chemical & Heat TreatmentHeat-treatment Temperature500 °C~57.4 nm
Ni(Ac)₂Wet Chemical & Heat TreatmentHeat-treatment Temperature600 °C~90.5 nm
Ni(acac)₂SolvothermalReaction Temperature & Time225 °C for >24 h5.5 - 6.5 nm
Ni(acac)₂Non-isothermal DecompositionNiO Content10 wt%~36 nm
Ni(acac)₂Non-isothermal DecompositionNiO Content50 wt%~50 nm
Ni(acac)₂Non-isothermal DecompositionNiO Content80 wt%~205 nm

Experimental Protocols

Protocol 1: Solvothermal Synthesis of NiO Nanoparticles

This protocol is based on the solvothermal decomposition of Ni(acac)₂ in 2-butanone (B6335102) (methyl ethyl ketone, MEK).[4][5]

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • 2-butanone (MEK)

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve a specific amount of Ni(acac)₂ in MEK to achieve the desired precursor concentration (e.g., 0.1 M).

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 225 °C) for a specified duration (e.g., 24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting black precipitate by centrifugation.

  • Wash the precipitate multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

Protocol 2: Thermal Decomposition of Ni(acac)₂

This protocol describes a general procedure for the thermal decomposition of Ni(acac)₂ to produce NiO nanoparticles.[3]

Materials:

  • This compound (Ni(acac)₂)

  • Tube furnace with temperature control

  • Crucible (e.g., alumina)

  • Inert gas supply (e.g., nitrogen or argon) (optional)

Procedure:

  • Place a known amount of Ni(acac)₂ powder into a crucible.

  • Place the crucible in the center of a tube furnace.

  • If an inert atmosphere is required, purge the furnace tube with nitrogen or argon gas.

  • Heat the furnace to the desired decomposition temperature (e.g., 400-500 °C) at a controlled heating rate.

  • Hold the temperature for a specific duration to ensure complete decomposition.

  • After the decomposition is complete, turn off the furnace and allow it to cool down to room temperature under a continuous flow of inert gas (if used).

  • The resulting powder in the crucible is the NiO nanoparticles.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product prep Dissolve Ni(acac)₂ in Solvent synthesis Reaction at Controlled Temperature & Time prep->synthesis Transfer to Autoclave/Furnace centrifuge Centrifugation synthesis->centrifuge wash Washing with Ethanol/Water centrifuge->wash wash->centrifuge Repeat dry Drying wash->dry nio_np NiO Nanoparticles dry->nio_np

Caption: Experimental workflow for NiO nanoparticle synthesis.

parameter_influence cluster_params Synthesis Parameters cluster_props Nanoparticle Properties temp Temperature size Particle Size temp->size Increases with Temp conc Precursor Concentration conc->size Increases with Conc time Reaction Time time->size Increases with Time surf Surfactant surf->size Decreases with Surfactant dist Size Distribution surf->dist Narrows Distribution agg Agglomeration surf->agg Reduces Agglomeration

Caption: Influence of synthesis parameters on NiO nanoparticle properties.

References

Validation & Comparative

A Head-to-Head Battle of Nickel Precursors: Ni(acac)₂ vs. NiCl₂ in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. In the realm of nickel-catalyzed reactions, nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and nickel(II) chloride (NiCl₂) are two of the most common and commercially available precursors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal precursor for specific applications.

Both Ni(acac)₂ and NiCl₂ are versatile precursors for a wide array of nickel-catalyzed transformations, including cross-coupling reactions, hydrogenations, and polymerizations. Their primary role is to serve as a source of nickel, which, upon activation, forms the catalytically active Ni(0) or Ni(I) species. However, the nature of the anionic ligands—acetylacetonate versus chloride—can influence the precursor's solubility, stability, ease of reduction, and ultimately, its catalytic efficacy in a given reaction system.

Performance in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, both Ni(acac)₂ and NiCl₂ have been extensively employed, often in combination with various ligands and reducing agents.

Recent studies have suggested that for certain coupling reactions, Ni(acac)₂ may hold an edge over NiCl₂.[1] For instance, in Suzuki-Miyaura coupling reactions, the choice of precursor can significantly affect the yield. While NiCl₂ in the form of its glyme adduct (NiCl₂·glyme) is a low-cost and air-stable option, its performance can be substantially lower compared to more sophisticated precatalysts in several instances.[2]

Reaction TypePrecursorLigandReductantYield (%)Reference
Suzuki-Miyaura CouplingNiCl₂·glymedtbbpyMn55[2]
Suzuki-Miyaura Coupling[(TMEDA)Ni(o-tolyl)Cl]dtbbpyMn95[2]
Reductive CouplingNiCl₂bipyridineZnHigh[3]
Reductive CouplingNi(acac)₂PPh₃Et₂ZnHigh[4]

Table 1: Comparison of Ni(acac)₂ and NiCl₂ in selected cross-coupling reactions.

Catalytic Hydrogenation

In hydrogenation reactions, which are crucial for the synthesis of pharmaceuticals and fine chemicals, both precursors are effective in generating active nickel catalysts. The activation typically involves reduction to form nickel nanoparticles or well-defined nickel hydride species.

NiCl₂ can be reduced by agents like lithium in the presence of an electron carrier to generate highly reactive nickel(0) for hydrogenation.[5] Similarly, Ni(acac)₂ can be reduced by organoaluminum compounds to form nickel nanoparticles that are active hydrogenation catalysts.[6] The presence of water in the Ni(acac)₂ precursor can sometimes be advantageous, eliminating the need for an external activator.[6]

SubstratePrecursorReducing AgentProductYield (%)Reference
AlkenesNiCl₂Li/naphthaleneAlkanesHigh[5]
p-nitrophenolNiCl₂-derived NPsHydrazinep-aminophenolHigh[7]
Ethylene (B1197577)Ni(acac)₂DEAC/EASCOligomersHigh[6]
QuinolineNi(cod)₂-derived NiOH₂1,2,3,4-tetrahydroquinolineHigh[8]

Table 2: Performance of Ni(acac)₂ and NiCl₂ derived catalysts in hydrogenation and related reactions.

Polymerization and Oligomerization

In the field of polymer chemistry, nickel catalysts are vital for processes like olefin oligomerization and polymerization. Ziegler-Natta type catalysts often employ nickel precursors. Studies on ethylene oligomerization have shown that catalytic systems based on Ni(acac)₂ and organoaluminum cocatalysts are highly active.[6] The performance of these systems can be influenced by factors such as the Al/Ni ratio and the hydration state of the Ni(acac)₂.[6]

Experimental Protocols

General Procedure for Ni-Catalyzed Cross-Coupling (Illustrative)

A general procedure for a nickel-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is as follows:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the nickel precursor (e.g., NiCl₂(dppe) or Ni(acac)₂), the chosen ligand (if not already part of the precursor), and a base (e.g., K₃PO₄).

  • Add the aryl halide/pseudohalide and the boronic acid coupling partners.

  • Add the anhydrous solvent (e.g., THF, dioxane, or DMF).

  • If a reducing agent is required for the activation of a Ni(II) precursor, it is added at this stage.

  • The reaction mixture is then heated to the specified temperature for the required duration, with stirring.

  • Upon completion, the reaction is cooled to room temperature, quenched (e.g., with water or a saturated aqueous solution of NH₄Cl), and the product is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

For a specific protocol for the synthesis of a nickel complex for cross-coupling, such as [Ni(L5)Cl₂], one can start from NiCl₂(glyme) and the desired ligand in a solvent like THF and reflux the mixture.[9]

Preparation of an Active Hydrogenation Catalyst from NiCl₂

An active nickel(0) catalyst for hydrogenation can be prepared from anhydrous nickel(II) chloride as follows:[5]

  • In a reaction vessel under an inert atmosphere, lithium powder and a catalytic amount of an electron carrier (e.g., naphthalene) are suspended in anhydrous THF at room temperature.

  • Anhydrous nickel(II) chloride is then added to the stirred suspension.

  • The mixture is stirred at room temperature, during which the reduction of NiCl₂ to finely divided, highly reactive nickel(0) occurs.

  • The resulting black suspension is the active hydrogenation catalyst and can be used directly for the hydrogenation of various organic compounds under a hydrogen atmosphere.

Activation Pathways and Reaction Mechanisms

The catalytic activity of both Ni(acac)₂ and NiCl₂ hinges on their reduction to a lower oxidation state, typically Ni(0) or Ni(I), which initiates the catalytic cycle. The choice of precursor can influence this activation step.

Catalyst_Activation cluster_precursors Ni(II) Precursors cluster_activation Activation cluster_active_species Active Catalytic Species cluster_cycle Catalytic Cycle Ni_acac Ni(acac)₂ Reducing_Agent Reducing Agent (e.g., Zn, Mn, R₃Al, Li) Ni_acac->Reducing_Agent Reduction Ni_Cl2 NiCl₂ Ni_Cl2->Reducing_Agent Reduction Ni_0 Ni(0)Lₙ Reducing_Agent->Ni_0 Ni_I Ni(I)X Lₙ Reducing_Agent->Ni_I Catalytic_Cycle e.g., Oxidative Addition, Transmetalation, Reductive Elimination Ni_0->Catalytic_Cycle Ni_I->Catalytic_Cycle

Figure 1. Generalized activation pathway for Ni(II) precursors.

For Ni(acac)₂, reduction with organoaluminum reagents can lead to the formation of nickel nanoparticles that serve as the active catalyst.[6] In the case of NiCl₂, reduction with metals like zinc or manganese, or electrochemically, generates the active Ni(0) species.[3][10] In some photochemically-driven reactions, Ni(II) complexes can be activated by light, leading to the formation of Ni(I) species.[11]

The subsequent catalytic cycle for a cross-coupling reaction typically involves oxidative addition of an electrophile to the Ni(0) center, followed by transmetalation with a nucleophile, and concluding with reductive elimination to form the product and regenerate the Ni(0) catalyst.

Experimental_Workflow start Select Precursor (Ni(acac)₂ or NiCl₂) reagents Add Ligand, Base, Substrates, Solvent start->reagents activation Activate Precursor (Reduction/Heating) reagents->activation reaction Run Catalytic Reaction (Stirring, Heating) activation->reaction workup Quench and Workup (Extraction, Drying) reaction->workup purification Purify Product (Chromatography) workup->purification analysis Analyze Product (NMR, MS, etc.) purification->analysis

Figure 2. A typical experimental workflow for a nickel-catalyzed reaction.

Conclusion

Both Ni(acac)₂ and NiCl₂ are effective and widely used catalyst precursors in organic synthesis. The choice between them is often dictated by the specific reaction, solvent system, and cost considerations.

  • Ni(acac)₂ offers good solubility in many organic solvents and can sometimes be activated under milder conditions. Its performance in certain coupling reactions has been reported to be superior to that of simple nickel halides.[1]

  • NiCl₂ is generally a more economical option and is available in various forms, including anhydrous and hydrated salts, as well as adducts like NiCl₂·glyme which offers improved air stability.[2]

Ultimately, the optimal precursor is best determined empirically for a new application through screening and optimization studies. This guide provides a foundational understanding of the relative merits and applications of Ni(acac)₂ and NiCl₂ to inform this critical decision-making process in the laboratory.

References

A Comparative Guide to the Thermal Analysis of Nickel(II) Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal analysis of Nickel(II) acetylacetonate (B107027) (Ni(acac)₂), offering insights into its decomposition behavior relative to other common metal acetylacetonates (B15086760). The data presented is compiled from peer-reviewed studies and aims to provide a clear, objective overview for professionals in research and development.

Quantitative Data Summary

The thermal decomposition of metal acetylacetonates is a critical parameter in applications such as chemical vapor deposition and nanoparticle synthesis. The following table summarizes the key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for Nickel(II) acetylacetonate and provides a comparison with other metal acetylacetonates.

CompoundDecomposition StepTemperature Range (°C)Peak Temperature (°C)Mass Loss (%)Final ResidueAtmosphere
This compound (Ni(acac)₂) annhydrous 1st200 - 300~260~78Ni (inert) / NiO (oxidative)Inert/Oxidative
2nd---
This compound dihydrate (Ni(acac)₂·2H₂O) Dehydration~50 - 120~110~12.5Ni(acac)₂Inert/Oxidative
Decomposition200 - 410327 (shoulder at 360)70.5 (of initial mass)NiOOxidative
Cobalt(II) acetylacetonate (Co(acac)₂) hydrated Dehydration50 - 120~100~4Co(acac)₂Inert
Decomposition150 - 350182-Co₃O₄ (oxidative)Inert/Oxidative
Iron(III) acetylacetonate (Fe(acac)₃) Decomposition150 - 350186~76Fe₂O₃Oxidative

Note: Decomposition temperatures and mass loss can vary depending on experimental conditions such as heating rate and atmosphere. The data presented here is a representative summary from various sources.

Experimental Protocols

The following provides a detailed methodology for conducting TGA/DSC analysis of this compound, based on protocols described in the literature.[1][2]

Instrumentation:

  • A simultaneous thermal analyzer (TGA/DSC) is employed.

  • Standard platinum or alumina (B75360) crucibles are used to hold the sample.

Sample Preparation:

  • A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in the crucible.

Experimental Conditions:

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or a mixture of oxygen and an inert gas), depending on the desired information.[3]

    • For inert atmosphere analysis, a constant flow rate (e.g., 50 mL/min) of high-purity nitrogen or argon is maintained throughout the experiment.

    • For oxidative atmosphere analysis, a constant flow rate of air or a specific oxygen/inert gas mixture is used.[1]

  • Heating Program:

    • The sample is typically heated from ambient temperature to a final temperature in the range of 600-800°C.

    • A linear heating rate is applied, commonly 10°C/min.[2] Slower or faster heating rates can be used to study the kinetics of decomposition.

  • Data Acquisition: The instrument continuously records the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

Data Analysis:

  • The TGA curve is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss at each stage.

  • The DSC curve is analyzed to identify endothermic or exothermic events associated with phase transitions (e.g., melting) or decomposition. The area under the DSC peak can be used to quantify the enthalpy change of the process.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding atmosphere. In an oxidizing environment, the decomposition proceeds through the oxidative degradation of the organic ligands, ultimately yielding Nickel(II) oxide (NiO) as the final solid residue.[3] The gaseous byproducts primarily consist of carbon dioxide and water. In an inert atmosphere, the decomposition can lead to the formation of metallic nickel, often with carbonaceous residues.[3]

The following diagram illustrates the logical relationship in the thermal decomposition of Ni(acac)₂ under different atmospheric conditions.

G cluster_start Starting Material cluster_conditions Decomposition Conditions cluster_products Final Products Ni_acac_2 This compound (Ni(acac)₂) Inert Inert Atmosphere (e.g., N₂, Ar) Ni_acac_2->Inert Heating Oxidative Oxidative Atmosphere (e.g., Air, O₂) Ni_acac_2->Oxidative Heating Ni_C Metallic Nickel (Ni) + Carbonaceous Residue Inert->Ni_C NiO Nickel(II) Oxide (NiO) + Gaseous Byproducts (CO₂, H₂O) Oxidative->NiO

Caption: Thermal decomposition pathways of Ni(acac)₂.

Comparison with Other Metal Acetylacetonates

The thermal stability of metal acetylacetonates varies depending on the central metal ion.

  • This compound generally exhibits a multi-step decomposition in its hydrated form, with an initial water loss followed by the decomposition of the anhydrous complex. The decomposition of the anhydrous form in an oxidative atmosphere typically occurs in a temperature range of approximately 200-410°C, resulting in the formation of NiO.[1][3]

  • Cobalt(II) acetylacetonate also shows an initial dehydration step if hydrated. Its decomposition to cobalt oxide occurs at a slightly lower temperature range compared to Ni(acac)₂ under similar conditions.

  • Iron(III) acetylacetonate tends to decompose at a lower temperature compared to both Ni(acac)₂ and Co(acac)₂. Its decomposition is often a sharp, single-step process.[4]

These differences in thermal stability are crucial for applications where precise temperature control is necessary, such as in the synthesis of mixed metal oxide nanoparticles or thin films. The choice of the metal acetylacetonate precursor can significantly influence the required processing temperatures and the final properties of the material.

References

Characterization of Nickel(II) Acetylacetonate by UV-Vis Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the UV-Vis spectroscopic characteristics of nickel(II) acetylacetonate, Ni(acac)₂, with other common nickel(II) complexes. The data presented, including absorption maxima (λₘₐₓ) and molar absorptivity (ε), are essential for the identification, quantification, and characterization of these compounds in various research and development applications.

Performance Comparison of Nickel(II) Complexes

The UV-Vis spectrum of a transition metal complex is dictated by the electronic transitions between d-orbitals, which are influenced by the ligand field. The position and intensity of the absorption bands provide a unique fingerprint for each complex. The following table summarizes the key UV-Vis spectroscopic data for Ni(acac)₂ in various solvents and compares it with several common aqueous nickel(II) complexes.

ComplexSolvent/SpeciesAbsorption Maxima (λₘₐₓ, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ni(acac)₂ Dichloromethane265, 30023650, 8450[1]
Chloroform265, 29615200, 12400
Ethanol29423700
[Ni(H₂O)₆]²⁺ Aqueous (from NiSO₄)393, ~7205.13[2], ~2
[Ni(H₂O)₆]²⁺ Aqueous (from NiCl₂)~393, 656, 720~5, ~2, ~2[3]
[Ni(NH₃)₆]²⁺ Aqueous360, 590< 10[1][4]

Experimental Protocols

Accurate and reproducible UV-Vis spectroscopic data are contingent on standardized experimental procedures. Below are detailed protocols for the characterization of nickel(II) complexes.

Instrumentation and General Procedure

A dual-beam UV-Vis spectrophotometer is employed for all measurements. Quartz cuvettes with a 1 cm path length are used. The instrument is calibrated by running a baseline correction with the respective solvent. Spectra are typically recorded over a wavelength range of 200-900 nm.

Sample Preparation
  • Ni(acac)₂ Solutions: Accurately weigh a precise amount of Ni(acac)₂ and dissolve it in the desired solvent (e.g., dichloromethane, chloroform, ethanol) to prepare a stock solution of known concentration. Further dilutions can be made to bring the absorbance within the linear range of the instrument (typically 0.1-1.0).

  • Aqueous Nickel(II) Solutions: Prepare aqueous solutions of nickel(II) sulfate (B86663) (NiSO₄·6H₂O) or nickel(II) chloride (NiCl₂·6H₂O) by dissolving a known mass of the salt in deionized water to achieve the desired concentration. In aqueous solutions, these salts form the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.

  • [Ni(NH₃)₆]²⁺ Solution: To an aqueous solution of NiCl₂, add a concentrated ammonia (B1221849) solution dropwise until the formation of the pale blue hexaamminenickel(II) complex is complete.

Data Acquisition
  • Fill a clean quartz cuvette with the blank solvent and place it in the reference beam path of the spectrophotometer.

  • Fill another quartz cuvette with the sample solution and place it in the sample beam path.

  • Record the absorption spectrum over the desired wavelength range.

  • Identify the wavelengths of maximum absorbance (λₘₐₓ).

  • Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity at each λₘₐₓ.

Visualizing Electronic Transitions

The observed UV-Vis absorption bands in octahedral nickel(II) complexes, such as [Ni(H₂O)₆]²⁺ and [Ni(NH₃)₆]²⁺, arise from d-d electronic transitions. The following diagram, generated using Graphviz, illustrates these transitions.

G cluster_gs Ground State cluster_es Excited States GS ³A₂g T2g ³T₂g GS->T2g ν₁ T1gF ³T₁g(F) GS->T1gF ν₂ T1gP ³T₁g(P) GS->T1gP ν₃

Caption: d-d electronic transitions in an octahedral Ni(II) complex.

This guide provides a foundational understanding of the UV-Vis characterization of Ni(acac)₂ in comparison to other nickel(II) complexes. The presented data and protocols are intended to support researchers in their analytical endeavors.

References

A Comparative Guide to the XRD Analysis of Ni(acac)2-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis of various nanomaterials derived from the common precursor, nickel(II) acetylacetonate (B107027) (Ni(acac)2). Understanding the crystallographic properties of these materials is crucial for controlling their functionality in applications ranging from catalysis to drug delivery. This document summarizes key experimental data, provides detailed protocols, and visualizes synthetic and analytical workflows.

Comparison of Crystallographic Data

The thermal decomposition or chemical transformation of Ni(acac)2 can yield a variety of nickel-based nanomaterials, including metallic nickel (Ni), nickel oxide (NiO), and nickel phosphides (Ni-P). The crystallographic phase and properties of the final product are highly dependent on the synthesis conditions.

Quantitative XRD Data Summary

The following tables summarize key quantitative data extracted from XRD analysis of Ni(acac)2-derived materials. These values are crucial for understanding the relationship between synthesis parameters and the resulting material properties.

Table 1: Influence of Synthesis Temperature on the Crystallite Size of Ni and NiO Nanoparticles

MaterialSynthesis Temperature (°C)Crystallite Size (nm)Crystal SystemPrecursor
Ni215Not specified, but crystallineFace-Centered Cubic (fcc)Ni(acac)2 in oleylamine
Ni240Not specified, but crystallineFace-Centered Cubic (fcc)Ni(acac)2 in oleylamine
Ni260Not specified, but crystallineFace-Centered Cubic (fcc) with unidentified phasesNi(acac)2 in oleylamine
NiO30015.0HexagonalNi(OH)2 from Ni(Ac)2
NiO40033.1HexagonalNi(OH)2 from Ni(Ac)2
NiO50057.4HexagonalNi(OH)2 from Ni(Ac)2
NiO60090.5HexagonalNi(OH)2 from Ni(Ac)2

Note: While the NiO data is derived from a nickel acetate (B1210297) precursor, it provides a valuable comparison of the effect of temperature on nickel oxide nanoparticle size, a common product of Ni(acac)2 decomposition in the presence of oxygen.

Table 2: Phase Identification of Ni(acac)2-Derived Nickel Phosphides

Product Phase(s)Co-reactant/Solvent SystemSynthesis Conditions
Amorphous Ni-P, fcc NiTrioctylphosphine (B1581425) (TOP) in oleylamine/octadecene215°C, varying TOP:Ni(acac)2 ratio influences P content and crystallinity.[1]
Crystalline Ni2PTrioctylphosphine (TOP) in oleylamine/octadecene215°C for 1h, followed by heating to 315°C.[1]
Ni12P5Tributylphosphine (TBP) in dioctyl ether/oleylamine280°C for 30 min.[2]
Mixture of Ni2P and Ni8P3Hexadecylamine (HDA)/TOP300°C for 1h.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of nanomaterials. Below are representative procedures for the preparation of Ni, NiO, and Ni-P nanoparticles from Ni(acac)2.

Synthesis of Nickel (Ni) Nanoparticles

Objective: To synthesize crystalline nickel nanoparticles by thermal decomposition of Ni(acac)2.

Procedure:

  • In a three-neck flask, combine 0.2 mmol of Ni(acac)2 and 5 mL of oleylamine.

  • Degas the mixture under an argon atmosphere for 10 minutes.

  • Heat the reaction mixture to 215°C and maintain this temperature for 15 minutes.

  • After 15 minutes, quench the reaction by removing the heating mantle.

  • The resulting nickel nanoparticles can then be purified and collected for analysis.[1]

Synthesis of Nickel Oxide (NiO) Nanoparticles

Objective: To prepare nickel oxide nanoparticles. While direct synthesis from Ni(acac)2 in an oxygen-containing atmosphere is common, a well-documented procedure using a related precursor is provided for clarity. The thermal decomposition of Ni(acac)2 in air or oxygen would follow a similar principle of precursor decomposition and oxidation.

Procedure (by thermal decomposition of a nickel precursor):

  • A nickel-containing precursor (such as nickel oxalate) is placed in an alumina (B75360) crucible.

  • The crucible is subjected to isothermal treatment in a furnace at a temperature of 450°C for two hours.

  • The heating rate is maintained at 10 K/min.

  • The resulting powder is characterized as NiO nanoparticles.

Synthesis of Nickel Phosphide (B1233454) (Ni2P) Nanoparticles

Objective: To synthesize crystalline Ni2P nanoparticles.

Procedure:

  • In a three-neck round-bottom flask under an argon atmosphere, combine Ni(acac)2 (52.4 mg, 0.2 mmol), 1 mL of oleylamine, and 4 mL of 1-octadecene.

  • Degas the mixture for 10 minutes under argon.

  • Inject 1 mL of trioctylphosphine (TOP) into the flask.

  • Heat the reaction mixture to 215°C and hold for 1 hour to form amorphous nickel phosphide intermediates.

  • Subsequently, increase the temperature to 315°C to induce crystallization into the Ni2P phase.[1]

XRD Analysis Protocol

Objective: To obtain the X-ray diffraction pattern of the synthesized nanomaterials to determine their crystalline phase, crystallite size, and lattice parameters.

Procedure:

  • Prepare a powder sample of the synthesized material.

  • Mount the sample on a zero-background sample holder.

  • Place the sample in a powder X-ray diffractometer.

  • Set the instrument parameters, typically using Cu Kα radiation (λ = 1.5406 Å).

  • Scan the sample over a 2θ range appropriate for the expected phases (e.g., 20-80°).

  • Analyze the resulting diffractogram to identify the crystalline phases by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the JCPDS database).

  • Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak in radians, and θ is the Bragg angle.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the relationships between synthesis parameters and material properties can greatly aid in understanding the complex processes involved in nanomaterial synthesis and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_product Product Formation cluster_analysis Analysis Precursor (Ni(acac)2) Precursor (Ni(acac)2) Solvent/Capping Agent Solvent/Capping Agent Precursor (Ni(acac)2)->Solvent/Capping Agent Dispersion Heating Heating Solvent/Capping Agent->Heating Thermal Decomposition Nanoparticle Formation Nanoparticle Formation Heating->Nanoparticle Formation Purification Purification Nanoparticle Formation->Purification Characterization XRD Analysis XRD Analysis Purification->XRD Analysis Characterization Phase ID & Size Calculation Phase ID & Size Calculation XRD Analysis->Phase ID & Size Calculation

Caption: Experimental workflow for the synthesis and XRD analysis of Ni(acac)2-derived materials.

logical_relationship cluster_conditions Synthesis Conditions cluster_products Resulting Material Ni(acac)2 Ni(acac)2 Temperature Temperature Phosphorus Source Phosphorus Source Ni (fcc) Ni (fcc) Temperature->Ni (fcc) Inert Atmosphere NiO (cubic/hexagonal) NiO (cubic/hexagonal) Temperature->NiO (cubic/hexagonal) Oxygen Atmosphere Atmosphere Atmosphere Ni-P (various phases) Ni-P (various phases) Phosphorus Source->Ni-P (various phases) e.g., TOP, TBP

Caption: Logical relationship between synthesis conditions and the resulting Ni(acac)2-derived material.

References

A Comparative Guide to Nickel Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Chemical Vapor Deposition (MOCVD) is a pivotal technique for the fabrication of high-quality thin films essential in various fields, including electronics, catalysis, and drug delivery systems. The choice of the metal precursor is a critical parameter that dictates the deposition process and the final properties of the film. This guide provides an objective comparison of Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) with other common nickel precursors for MOCVD, supported by experimental data to aid in precursor selection for specific research and development applications.

Overview of Nickel Precursors

A variety of nickel precursors are available for MOCVD, each with distinct physical and chemical properties that influence their performance. The most common classes include β-diketonates, cyclopentadienyls, and aminoalkoxides.

  • Nickel(II) acetylacetonate (Ni(acac)₂) is a widely used, air-stable, and relatively low-cost precursor. Its solubility in organic solvents and good thermal stability make it a versatile option for various MOCVD setups.[1]

  • Other Nickel β-diketonates , such as Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ni(thd)₂) and fluorinated derivatives like Nickel(II) bis(hexafluoroacetylacetonate) (Ni(hfac)₂), offer modified volatility and reactivity compared to Ni(acac)₂.[2]

  • Nickelocene (NiCp₂) , a cyclopentadienyl (B1206354) complex, is another common precursor known for its volatility.[3] However, it can lead to carbon incorporation in the deposited films if the process parameters are not carefully controlled.[3]

  • Nickel Aminoalkoxides , a newer class of precursors, are often liquids or low-melting-point solids with high volatility and thermal stability, enabling lower deposition temperatures.[4][5]

  • Nickel Pyrrolide Complexes represent a novel class of precursors that have shown promise for depositing high-purity nickel films at relatively low temperatures.[6][7][8]

Quantitative Performance Comparison

The selection of an appropriate nickel precursor is often a trade-off between deposition temperature, growth rate, film purity, and cost. The following tables summarize the quantitative data extracted from various experimental studies.

Table 1: Physical Properties of Common Nickel MOCVD Precursors

Precursor ClassPrecursor ExampleFormulaMelting Point (°C)Volatility
β-DiketonateThis compound (Ni(acac)₂)C₁₀H₁₄NiO₄230 (decomposes)[2]Moderate
β-DiketonateNickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ni(thd)₂)C₂₂H₃₈NiO₄219-223[2]High
CyclopentadienylNickelocene (NiCp₂)C₁₀H₁₀Ni173High (0.4 Torr at RT-250°C)[3]
AminoalkoxideNickel bis(1-dimethylamino-2-methyl-2-butanolate) (Ni(dmamb)₂)C₁₄H₃₂N₂NiO₂LiquidHigh
Pyrrolide(Pyrrolide)Ni(allyl) typeVariesVariesHigh (0.1 Torr at 40°C)[6][7]

Table 2: MOCVD Deposition Parameters and Resulting Film Properties

PrecursorFilm TypeDeposition Temperature (°C)Growth RateFilm PurityResulting Film Resistivity
This compound (Ni(acac)₂)NiO340 (AACVD)~11-17 nm/min[1]--
Nickelocene (NiCp₂)Ni200-< 5% Carbon[3]-
Nickelocene (NiCp₂)Ni> 225-High Carbon Content[3]High
Nickel dialkylaminoalkoxide ([Ni(dmamp')₂])NiO250-400---
Nickel pyrrolide complexNi250up to 6.5 nm/min[6][7][8]> 99 at% Ni[6][7][8]7-23 μΩ·cm[6][7][8]
bis-(ethylcyclopentadienyl) nickel ((EtCp)₂Ni)NiO327-427 (kinetically controlled)---

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative MOCVD protocols for different nickel precursors.

MOCVD of NiO Films using this compound (Aerosol-Assisted CVD)
  • Precursor Solution Preparation: Dissolve Nickel(II) bis(acetylacetonate) dihydrate (Ni(acac)₂(H₂O)₂) in methanol.

  • Aerosol Generation: Generate an aerosol from the precursor solution using a liquifog generator.

  • Deposition:

    • Introduce the aerosol into the reaction chamber using a nitrogen carrier gas at a flow rate of 1500 sccm.

    • Maintain the substrate temperature at 340°C.[9]

MOCVD of Ni Films using Nickelocene
  • Precursor Delivery: Heat the Nickelocene (NiCp₂) precursor to maintain a vapor pressure of 0.4 Torr.

  • Carrier Gas: Use a mixture of H₂ and Ar as the carrier gas.

  • Deposition:

    • Set the substrate temperature to approximately 200°C to minimize carbon incorporation.[3]

    • Higher temperatures (>225°C) can lead to increased carbon content in the film.[3]

MOCVD of NiO Films using a Nickel Dialkylaminoalkoxide
  • Precursor Vaporization: Heat the precursor, for instance [Ni(dmamp')₂], to a temperature sufficient for vapor transport (e.g., 80°C).

  • Deposition:

    • Carry out the deposition in a temperature range of 250–400°C.[4][10]

    • The optimal temperature for achieving high conformality and uniformity is typically around 300°C.[4][10]

MOCVD of Ni Films using a Nickel Pyrrolide Precursor
  • Precursor Delivery: Utilize the high volatility of the nickel pyrrolide complex, which can exhibit a vapor pressure of 0.1 Torr at 40°C.[6][7]

  • Reactant Gas: Use a hydrogen (H₂) atmosphere.

  • Deposition:

    • Perform the deposition at a substrate temperature of 250°C.[8]

    • This process can yield high-purity nickel films with rapid growth rates.[6][7][8]

Visualizing MOCVD Processes and Relationships

The following diagrams illustrate the general workflow of an MOCVD process and the logical relationship between precursor choice and resulting film properties.

MOCVD_Workflow cluster_precursor Precursor Handling cluster_deposition Deposition Chamber cluster_exhaust Exhaust System Precursor Nickel Precursor Vaporizer Vaporizer/Bubbler Precursor->Vaporizer Introduction Reactor MOCVD Reactor Vaporizer->Reactor Precursor Vapor MFC Mass Flow Controllers MFC->Reactor Carrier/Reactive Gases Substrate Heated Substrate Reactor->Substrate Deposition Pump Vacuum Pump Scrubber Scrubber Pump->Scrubber Byproducts

Caption: A generalized workflow for a Metal-Organic Chemical Vapor Deposition (MOCVD) system.

Precursor_Selection_Logic cluster_precursors Precursor Choice cluster_properties Desired Film Properties Ni_acac Ni(acac)₂ NiO_Film NiO Film Ni_acac->NiO_Film NiCp2 NiCp₂ High_Purity High Purity NiCp2->High_Purity at optimal temp. Ni_Film Metallic Ni Film NiCp2->Ni_Film Ni_aminoalkoxide Ni Aminoalkoxide Low_Temp Low Temp. Deposition Ni_aminoalkoxide->Low_Temp Ni_aminoalkoxide->NiO_Film Ni_pyrrolide Ni Pyrrolide Ni_pyrrolide->High_Purity High_Growth_Rate High Growth Rate Ni_pyrrolide->High_Growth_Rate Ni_pyrrolide->Ni_Film

Caption: Relationship between nickel precursor selection and achievable film properties.

Conclusion

The choice of a nickel precursor for MOCVD is a critical decision that significantly impacts the deposition process and the final film characteristics.

  • This compound remains a viable, cost-effective option, particularly for the deposition of nickel oxide films, although it may require higher deposition temperatures.

  • Nickelocene is suitable for depositing metallic nickel films, but careful control of the deposition temperature is necessary to minimize carbon contamination.

  • Nickel aminoalkoxides and pyrrolide complexes represent promising alternatives, offering the potential for lower deposition temperatures and the growth of high-purity films with excellent properties.

Researchers and scientists should carefully consider the desired film properties, available equipment, and budget when selecting a nickel precursor for their MOCVD applications. This guide provides a foundational understanding and comparative data to facilitate an informed decision-making process.

References

A Head-to-Head Battle of Precursors: Ni(acac)₂ Versus Nickel Nitrate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process viability. In the realm of nickel-catalyzed reactions, two common precursors, nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and nickel(II) nitrate (B79036), are often considered. This guide provides an in-depth comparison of their performance, drawing upon experimental data to illuminate the key differences and guide precursor selection.

While a direct, comprehensive comparison in a single application remains elusive in publicly available literature, a detailed study on the influence of nickel precursors on the structure and performance of Ni-Al₂O₃ catalysts for CO methanation offers valuable insights. This study, which compares catalysts derived from nickel nitrate, nickel chloride, and nickel acetate (B1210297), allows for a strong inferential analysis of the likely performance differences between catalysts derived from nickel nitrate and an organometallic precursor like Ni(acac)₂. The data suggests that the nature of the anion (nitrate vs. an organic chelating agent) plays a pivotal role in determining the final catalyst's properties and efficacy.

Performance in CO Methanation: A Case Study

In a study investigating the performance of Ni-Al₂O₃ catalysts for CO methanation, catalysts were prepared using nickel nitrate hexahydrate, nickel chloride hexahydrate, and nickel acetate tetrahydrate as precursors. The results highlight the superior performance of the catalyst derived from nickel nitrate.

The catalyst prepared with Ni(NO₃)₂·6H₂O demonstrated good nickel dispersibility and a small Ni grain size of 6.80 nm.[1][2] This led to high CO conversion, CH₄ selectivity, and yield, reaching 78.8%, 87.9%, and 69.8%, respectively.[1][2] In contrast, the catalyst derived from nickel acetate, while showing higher CO conversion, had slightly worse CH₄ selectivity.[2] Furthermore, the study indicated that the catalyst from nickel acetate was more prone to deactivation due to carbon deposition.[1]

Quantitative Performance Data
Catalyst PrecursorNi Grain Size (nm)CO Conversion (%)CH₄ Selectivity (%)CH₄ Yield (%)
Ni(NO₃)₂·6H₂O6.8078.887.969.8
Ni(CH₃COO)₂·4H₂O->78.8<87.9~69.8
NiCl₂·6H₂O15.99<78.8<87.9<69.8

Data sourced from a study on CO methanation using Ni-Al₂O₃ catalysts.[1][2] The catalyst prepared from nickel nitrate (Ni-NO) showed the best overall performance in terms of activity and resistance to carbon deposition.

Insights into Precursor Influence

The choice of precursor significantly impacts the physicochemical properties of the final catalyst. The nitrate anion in nickel nitrate is readily decomposed during calcination, leading to well-dispersed nickel oxide nanoparticles on the support. This high dispersion translates to a larger number of active sites and, consequently, higher catalytic activity.

Conversely, organic ligands like acetylacetonate or acetate can lead to the formation of larger nickel particles during thermal decomposition. While not directly tested against Ni(acac)₂ in this specific study, the results for the nickel acetate-derived catalyst suggest that organic precursors might lead to challenges with carbon deposition on the catalyst surface, which can cause deactivation over time.[1]

Experimental Protocols

Below is a detailed methodology for the preparation and evaluation of Ni-Al₂O₃ catalysts for CO methanation, based on the comparative study.

Catalyst Preparation

Three Ni-Al₂O₃ catalysts were synthesized using a mechanochemical one-step method with Al(NO₃)₃·9H₂O as the aluminum precursor and (NH₄)₂CO₃ as the precipitant. The nickel precursors used were Ni(NO₃)₂·6H₂O, NiCl₂·6H₂O, and Ni(CH₃COO)₂·4H₂O.

  • Milling: The precursors were mixed in a planetary ball-milling machine. The mass ratio of large balls to small balls was 1:1, and the ball-to-material ratio was 2:1. The milling time was 60 minutes.

  • Drying: The resulting mixture was dried at 110 °C for 12 hours.

  • Calcination: The dried powder was calcined at 450 °C for 4 hours.

  • Reduction: The calcined catalyst was reduced at 600 °C for 6 hours to obtain the activated Ni-based catalyst.[1]

CO Methanation Performance Evaluation

The catalytic performance was evaluated in a fixed-bed reactor under the following conditions:

  • Catalyst amount: 0.2 g

  • Reaction gas: A mixture of CO, H₂, and N₂ with a volume ratio of 1:3:1.

  • Gas flow rate: 100 mL/min

  • Reaction temperature: 350 °C

  • Reaction pressure: 1.0 MPa

  • Analysis: The composition of the tail gas was analyzed online using a gas chromatograph equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Catalyst Preparation cluster_evaluation Performance Evaluation P1 Precursor Mixing (Ni Salt, Al(NO3)3, (NH4)2CO3) P2 Ball Milling (60 min) P1->P2 P3 Drying (110°C, 12h) P2->P3 P4 Calcination (450°C, 4h) P3->P4 P5 Reduction (600°C, 6h) P4->P5 E1 Fixed-Bed Reactor Loading P5->E1 Activated Catalyst E2 CO Methanation (350°C, 1.0 MPa) E1->E2 E3 Gas Chromatography Analysis E2->E3 F F E3->F Performance Data (Conversion, Selectivity, Yield)

Experimental workflow for catalyst preparation and evaluation.

CO_Methanation_Cycle Ni Ni(0) Active Site CO_ads Ni-CO Ni->CO_ads CO Adsorption H2_ads 2(Ni-H) Ni->H2_ads H₂ Dissociative Adsorption CHx_ads Ni-CHx CO_ads->CHx_ads Hydrogenation H2O_des H₂O (g) CO_ads->H2O_des Oxygen Removal H2_ads->CHx_ads H2_ads->H2O_des CH4_des CH₄ (g) CHx_ads->CH4_des Further Hydrogenation & Desorption Products CH₄ (g) + H₂O (g) Reactants CO (g) + H₂ (g)

Simplified catalytic cycle for CO methanation on a nickel surface.

Conclusion

The selection of a nickel precursor has a profound effect on the resulting catalyst's physical and chemical properties, which in turn dictates its catalytic performance. The comparative data from the CO methanation study strongly suggests that nickel nitrate is a more advantageous precursor than nickel acetate for preparing highly active and stable supported nickel catalysts.[1][2] The smaller nickel particle size and higher dispersion achieved with the nitrate precursor are key factors contributing to its superior performance.

While Ni(acac)₂ offers advantages in terms of solubility in organic solvents for homogeneous catalysis or specific deposition techniques, for the preparation of heterogeneous catalysts via impregnation and thermal treatment, nickel nitrate appears to be the precursor of choice for achieving high activity and durability . Researchers should carefully consider the specific requirements of their catalytic system and the intended application when selecting between these two common nickel sources. Further head-to-head studies in a wider range of catalytic reactions would be invaluable to the scientific community for making more informed decisions.

References

Purity Analysis of Nickel(II) Acetylacetonate: A Comparative Guide to Titrimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like nickel(II) acetylacetonate (B107027) (Ni(acac)₂) is a critical step in ensuring the reliability and reproducibility of experimental outcomes. Ni(acac)₂ is widely used as a catalyst and precursor in various chemical syntheses. This guide provides a detailed comparison of methods for determining the purity of Ni(acac)₂, with a primary focus on the widely accepted complexometric titration with EDTA.

Comparison of Analytical Methods

While several advanced analytical techniques can determine elemental composition, complexometric titration remains a cost-effective, accurate, and accessible method for determining the purity of metal complexes like Ni(acac)₂ in a laboratory setting. A comparison with an alternative classical method, gravimetric analysis, is presented below.

Parameter Complexometric Titration with EDTA Gravimetric Analysis with Dimethylglyoxime Instrumental Methods (e.g., XRF, ICP-MS)
Principle Titration of Ni²⁺ ions with a standard EDTA solution using a colorimetric indicator.[1][2][3][4]Precipitation of nickel as a specific, insoluble complex (nickel dimethylglyoximate), followed by weighing.Measurement of elemental composition based on X-ray fluorescence or mass-to-charge ratio of ions.[5][6][7]
Speed Relatively fast (can be completed within an hour).Time-consuming due to precipitation, drying, and weighing steps.Very fast, providing results in minutes.[6]
Cost Low cost, requires standard laboratory glassware and reagents.Low cost, requires standard laboratory equipment.High initial instrument cost and requires skilled operators.
Accuracy High accuracy and precision when performed correctly.High accuracy, considered a reference method.Very high accuracy and sensitivity, capable of trace element analysis.[7]
Selectivity Good, but can be affected by other metal ion impurities. Masking agents may be required.[4]Highly selective for nickel.Excellent selectivity, can distinguish between different elements.[6]
Typical Use Routine quality control, purity assessment.Reference analysis, determination of nickel content in alloys.Elemental analysis, trace impurity detection.

Experimental Protocol: Purity Determination of Ni(acac)₂ by EDTA Titration

This section details the experimental procedure for determining the purity of Ni(acac)₂ via complexometric titration with a standardized EDTA solution. The method is based on the 1:1 reaction between nickel ions (Ni²⁺) and EDTA.[8][9]

Materials and Reagents:

  • Nickel(II) acetylacetonate (Ni(acac)₂) sample

  • Standardized 0.01 M EDTA solution

  • Deionized water

  • Ammonia (B1221849) buffer (pH 10)

  • Murexide (B42330) indicator[1][2]

  • Concentrated ammonia solution[4][10]

  • 1 M Ammonium (B1175870) chloride solution[10]

  • Analytical balance

  • Volumetric flasks (100 mL)

  • Pipettes (20 mL)

  • Burette (50 mL)

  • Conical flasks (250 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.25 g of the Ni(acac)₂ sample and record the mass. Transfer the sample to a 100 mL volumetric flask. Dissolve the sample in a minimal amount of a suitable organic solvent (if necessary, though Ni(acac)₂(H₂O)₂ has some water solubility) and then dilute to the mark with deionized water.[11] For the anhydrous form, which is soluble in organic solvents, initial dissolution in a solvent like toluene (B28343) may be followed by a suitable extraction or sample digestion procedure to bring the nickel into an aqueous solution for titration. For the dihydrate, direct dissolution in water is possible.

  • Titration Setup: Pipette 20 mL of the prepared Ni(acac)₂ solution into a 250 mL conical flask.

  • Buffering and Indicator Addition: To the conical flask, add approximately 80 mL of deionized water, followed by 10 mL of 1 M ammonium chloride solution. Add concentrated ammonia solution dropwise until the pH is around 7-8.[10] Add a small amount of murexide indicator (as a solid mixture with NaCl or as a solution) to the flask.[4] The solution should turn yellow.[10]

  • Titration: Titrate the nickel solution with the standardized 0.01 M EDTA solution. The reaction between EDTA and Ni²⁺ can be slow, so the titration should be performed slowly, especially near the endpoint.[4][10]

  • Endpoint Determination: Just before the expected endpoint, add about 10 mL of concentrated ammonia solution to raise the pH to approximately 10.[4][10] Continue the titration dropwise until the color of the solution changes from yellow to bluish-violet, which indicates the endpoint.[10]

  • Repeat: Repeat the titration with two more aliquots of the nickel solution to obtain concordant results.

Calculation of Purity:

The percentage purity of the Ni(acac)₂ sample can be calculated using the following formula:

Percentage Purity = (Molarity of EDTA × Volume of EDTA used in L × Molar mass of Ni(acac)₂ × 100) / (Mass of Ni(acac)₂ sample in g × (Aliquot volume / Total volume of stock solution))

Where the molar mass of anhydrous Ni(acac)₂ (C₁₀H₁₄NiO₄) is 256.91 g/mol and the dihydrate (C₁₀H₁₈NiO₆) is 292.94 g/mol .

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purity analysis of Ni(acac)₂ by complexometric titration.

Caption: Workflow for Ni(acac)2 purity analysis by titration.

Logical Relationship of Titration Chemistry

The underlying chemistry of the complexometric titration involves the displacement of the indicator from the nickel-indicator complex by the stronger chelating agent, EDTA.

signaling_pathway Ni_Indicator Ni-Murexide Complex (Yellow) Ni_EDTA Ni-EDTA Complex (More Stable) Ni_Indicator->Ni_EDTA + EDTA Free_Indicator Free Murexide (Bluish-Violet at pH 10) Ni_Indicator->Free_Indicator + EDTA EDTA EDTA (Titrant) EDTA->Ni_EDTA

Caption: Chemical principle of the complexometric titration.

References

A Comparative Guide to the Mass Spectrometry of Nickel(II) Acetylacetonate and Its Volatile Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and two common volatile alternatives: nickel carbonyl (Ni(CO)₄) and nickelocene (B73246) (Ni(Cp)₂). Understanding the fragmentation patterns and optimal analytical conditions for these nickel complexes is crucial for their application in areas such as catalysis, material science, and drug development, where accurate characterization is paramount.

Performance Comparison: Fragmentation Analysis

The choice of a nickel precursor for applications involving mass spectrometry is often dictated by its volatility and fragmentation behavior under specific ionization conditions. This section compares the electron ionization mass spectra of Nickel(II) acetylacetonate, nickel carbonyl, and nickelocene, providing a clear overview of their characteristic fragments.

Data Presentation

The following tables summarize the prominent mass-to-charge ratios (m/z) and relative intensities of the major fragments observed in the 70 eV electron ionization mass spectra of the three nickel complexes.

Table 1: Mass Spectrometry Data for this compound (Ni(acac)₂) under Electron Ionization

m/zRelative Intensity (%)Proposed Fragment
25625[Ni(C₅H₇O₂)₂]⁺ (Molecular Ion)
19910[Ni(C₅H₇O₂)(C₃H₄O)]⁺
157100[Ni(C₅H₇O₂)]⁺
14215[Ni(C₅H₇O₂) - CH₃]⁺
10020[C₅H₈O₂]⁺ (Acetylacetone)
5885[Ni]⁺
4395[C₃H₇]⁺ or [CH₃CO]⁺

Data sourced from NIST WebBook.[1]

Table 2: Mass Spectrometry Data for Nickel Carbonyl (Ni(CO)₄) under Electron Ionization

m/zRelative Intensity (%)Proposed Fragment
17035[Ni(CO)₄]⁺ (Molecular Ion)
14245[Ni(CO)₃]⁺
11480[Ni(CO)₂]⁺
86100[Ni(CO)]⁺
5895[Ni]⁺

Data sourced from NIST WebBook.[2][3]

Table 3: Mass Spectrometry Data for Nickelocene (Ni(Cp)₂) under Electron Ionization

m/zRelative Intensity (%)Proposed Fragment
188100[Ni(C₅H₅)₂]⁺ (Molecular Ion)
12320[Ni(C₅H₅)]⁺
6515[C₅H₅]⁺ (Cyclopentadienyl)
5830[Ni]⁺

Data interpretation based on fragmentation patterns of metallocenes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data. Below are representative protocols for the analysis of these nickel complexes using common mass spectrometry techniques.

Electron Ionization Mass Spectrometry (EI-MS) of this compound

This protocol is suitable for the direct analysis of solid Ni(acac)₂ using a solids probe.

  • Sample Preparation: A few micrograms of solid this compound are placed in a clean capillary tube.

  • Instrumentation: A magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source is used.

  • Ionization Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 200 °C

    • Emission Current: 100 µA

  • Inlet System: The sample is introduced via a direct insertion probe (DIP). The probe is heated gradually to facilitate sublimation of the sample into the ion source. A typical temperature program would be a ramp from 50 °C to 250 °C at a rate of 20 °C/min.

  • Mass Analysis: Spectra are scanned over a mass range of m/z 40-300.

Gas Chromatography-Mass Spectrometry (GC-MS) of Nickel Carbonyl

Due to its high volatility and toxicity, handling of nickel carbonyl requires a well-ventilated area and appropriate safety precautions.

  • Sample Introduction: A gas-tight syringe is used to inject a small volume of the headspace vapor from a sealed vial containing nickel carbonyl into the GC injection port. Alternatively, a certified gas standard can be used.

  • Gas Chromatography Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 150 °C.

    • Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at 10 °C/min.

  • Mass Spectrometry Parameters:

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS of this compound

This protocol is suitable for the analysis of Ni(acac)₂ when direct vaporization is challenging or when a softer ionization technique is preferred.

  • Materials:

    • This compound

    • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

    • Solvent: Acetonitrile and deionized water.

  • Sample and Matrix Preparation:

    • Prepare a 10 mg/mL solution of the matrix in 50:50 acetonitrile/water.

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Spotting Procedure (Dried-Droplet Method):

    • On a stainless-steel MALDI target plate, spot 1 µL of the matrix solution and let it air dry completely to form a crystalline bed.

    • Spot 1 µL of the this compound solution onto the dried matrix spot.

    • Allow the sample spot to air dry completely before insertion into the mass spectrometer.

  • Instrumentation and Parameters:

    • Mass Spectrometer: Bruker UltrafleXtreme MALDI-TOF/TOF or equivalent.

    • Laser: 337 nm Nitrogen laser.

    • Mode: Positive ion reflectron mode.

    • Laser Intensity: Adjusted to the minimum level required to obtain a good signal-to-noise ratio, typically 20-40% of maximum power.

    • Mass Range: m/z 50-500.

    • Calibration: External calibration using a standard peptide mixture.

Visualizations

The following diagrams illustrate the fragmentation pathways and a typical experimental workflow for the mass spectrometric analysis of these nickel complexes.

Fragmentation_Ni_acac M [Ni(acac)₂]⁺ m/z 256 F1 [Ni(acac)]⁺ m/z 157 M->F1 - acac F2 [Ni]⁺ m/z 58 F1->F2 - acac L acac radical

Caption: Fragmentation of Ni(acac)₂.

Fragmentation_Ni_CO M [Ni(CO)₄]⁺ m/z 170 F1 [Ni(CO)₃]⁺ m/z 142 M->F1 - CO F2 [Ni(CO)₂]⁺ m/z 114 F1->F2 - CO F3 [Ni(CO)]⁺ m/z 86 F2->F3 - CO F4 [Ni]⁺ m/z 58 F3->F4 - CO

Caption: Fragmentation of Ni(CO)₄.

Fragmentation_Ni_Cp M [Ni(Cp)₂]⁺ m/z 188 F1 [Ni(Cp)]⁺ m/z 123 M->F1 - Cp F2 [Ni]⁺ m/z 58 F1->F2 - Cp L Cp radical

Caption: Fragmentation of Ni(Cp)₂.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis Detector->Data Sample Volatile Ni Complex Sample->Injector

Caption: GC-MS Experimental Workflow.

References

A Comparative Guide to Anhydrous vs. Dihydrate Nickel(II) Acetylacetonate in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst precursor can significantly impact the outcome of a chemical reaction. Nickel(II) acetylacetonate (B107027), a widely used nickel source in catalysis, is commercially available in both anhydrous (Ni(acac)₂) and dihydrate (Ni(acac)₂·2H₂O) forms. While seemingly similar, the presence of coordinated water molecules in the dihydrate form can lead to notable differences in reactivity and catalytic performance. This guide provides an objective comparison of these two forms, supported by experimental data and detailed protocols, to aid in the selection of the appropriate reagent for specific applications.

Performance Comparison in Cross-Coupling Reactions

The primary difference in catalytic performance between anhydrous and dihydrate Ni(acac)₂ often stems from the presence of water in the dihydrate form, which can influence the formation of the active catalytic species. While comprehensive quantitative data directly comparing the two in all major cross-coupling reactions is not extensively documented in a single study, evidence from the literature suggests a general trend favoring the anhydrous form for higher catalytic efficacy in certain contexts.

A key study investigating Buchwald-Hartwig-type amination found that the chemical yield of the reaction catalyzed by Ni(acac)₂·2H₂O was significantly lower than that of the reaction catalyzed by anhydrous Ni(acac)₂.[1] This suggests that the water of hydration can be detrimental to the catalytic cycle, potentially by interfering with the formation of the active Ni(0) species or by promoting side reactions.

Table 1: Physicochemical Properties of Anhydrous vs. Dihydrate Ni(acac)₂

PropertyAnhydrous Ni(acac)₂Dihydrate Ni(acac)₂·2H₂O
Formula C₁₀H₁₄NiO₄C₁₀H₁₈NiO₆
Molecular Weight 256.91 g/mol 292.94 g/mol
Appearance Light green powder/emerald-green crystals[3][4]Blue-green crystalline solid[5]
Structure Trimeric in the solid state[4][5]Monomeric, octahedral[5]
Melting Point 230 °C (decomposes)[3]Not applicable (loses water upon heating)
Solubility Soluble in organic solvents like toluene (B28343), benzene, chloroform, and alcohols; insoluble in ether.[3][4]Slightly soluble in water and methanol, soluble in ethanol.[6]
Hygroscopicity Hygroscopic[3]Stable under normal conditions

Experimental Protocols

Preparation of Anhydrous Ni(acac)₂ from Dihydrate

Anhydrous Ni(acac)₂ can be prepared from the dihydrate form by heating in vacuo or by azeotropic distillation.

Protocol:

  • Place Ni(acac)₂·2H₂O in a Schlenk flask.

  • Heat the flask to 50 °C under vacuum to remove the water of hydration.[4]

  • Alternatively, add toluene to the flask and heat to reflux with a Dean-Stark trap to remove water azeotropically.[7]

  • Once all water is removed, the color of the solid will change from blue-green to the characteristic emerald-green of the anhydrous form.

  • Cool the flask under an inert atmosphere and store the anhydrous Ni(acac)₂ in a desiccator or glovebox.

Representative Protocol for Suzuki-Miyaura Coupling using Anhydrous Ni(acac)₂

This protocol is adapted from a procedure for a Ni(0)-catalyzed Suzuki coupling where anhydrous Ni(acac)₂ is used as the precursor to the active catalyst.[8]

Materials:

  • Anhydrous Ni(acac)₂

  • Aryl halide (e.g., heteroaryl bromide)

  • Aryl boronic acid (e.g., heteroaryl boronic acid)

  • Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand)

  • Base (e.g., K₃PO₄)

  • Reducing agent (e.g., AlEt₃)

  • Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with anhydrous Ni(acac)₂ (e.g., 10 mol%).

  • Add the ligand (e.g., 20 mol%) and the aryl halide (1.0 equiv).

  • Add the aryl boronic acid (1.5 equiv) and the base (2.0 equiv).

  • Add the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Slowly add the reducing agent to generate the active Ni(0) catalyst in situ.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Kumada Cross-Coupling using Ni(acac)₂

This is a general protocol for a Kumada coupling where the use of anhydrous Ni(acac)₂ is implied due to the moisture-sensitive nature of the Grignard reagent.[2][9]

Materials:

  • Anhydrous Ni(acac)₂

  • Aryl or vinyl halide

  • Grignard reagent (e.g., Alkyl- or Aryl-MgBr)

  • Additive (e.g., TMEDA or diallyl ether, if required)[9]

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add anhydrous Ni(acac)₂ (e.g., 5 mol%) to a dry Schlenk flask.

  • If an additive is used, add it to the flask.

  • Add the anhydrous solvent and stir to dissolve the catalyst.

  • Add the aryl or vinyl halide (1.0 equiv).

  • Slowly add the Grignard reagent (1.2 equiv) at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully quench the reaction by slow addition of 1 M HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizing the Catalytic Pathways

The following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura and Kumada cross-coupling reactions catalyzed by nickel. The cycle begins with a Ni(II) precatalyst, such as Ni(acac)₂, which is reduced in situ to the active Ni(0) species.

Suzuki_Miyaura_Coupling Ni_II Ni(II)(acac)₂ Ni_0 Ni(0)Lₙ Ni_II->Ni_0 Reduction (e.g., with organometallic reagent) OxAdd Oxidative Addition Ni_0->OxAdd Ni_II_Aryl R¹-Ni(II)-X Lₙ OxAdd->Ni_II_Aryl R¹-X Transmetal Transmetalation Ni_II_Aryl->Transmetal Ni_II_Biaryl R¹-Ni(II)-R² Lₙ Transmetal->Ni_II_Biaryl R²-B(OR)₂ RedElim Reductive Elimination Ni_II_Biaryl->RedElim RedElim->Ni_0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Kumada_Coupling Ni_II Ni(II)(acac)₂ Ni_0 Ni(0)Lₙ Ni_II->Ni_0 Reduction (with Grignard reagent) OxAdd Oxidative Addition Ni_0->OxAdd Ni_II_Aryl R¹-Ni(II)-X Lₙ OxAdd->Ni_II_Aryl R¹-X Transmetal Transmetalation Ni_II_Aryl->Transmetal Ni_II_Biaryl R¹-Ni(II)-R² Lₙ Transmetal->Ni_II_Biaryl R²-MgX RedElim Reductive Elimination Ni_II_Biaryl->RedElim RedElim->Ni_0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle for a Nickel-catalyzed Kumada cross-coupling reaction.

Conclusion

The choice between anhydrous and dihydrate Ni(acac)₂ is a critical parameter in the design of catalytic reactions. The anhydrous form is generally preferred for reactions that are sensitive to water, such as those involving organometallic reagents like Grignard reagents, and where the highest catalytic activity is desired. The presence of water in the dihydrate form can be detrimental to the reaction yield. However, the dihydrate is more stable in air and less hygroscopic, making it easier to handle and store. For reactions that are tolerant to small amounts of water, or where convenience of handling is a priority, the dihydrate may be a suitable choice. Researchers should carefully consider the nature of their reaction and the potential impact of water when selecting the appropriate form of Ni(acac)₂.

References

A Comparative Guide to Ni(acac)₂-Based Catalysts in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive electrochemical characterization of catalysts derived from nickel(II) acetylacetonate (B107027) (Ni(acac)₂), a versatile precursor for a range of catalytic materials. We present a comparative analysis of their performance in key electrochemical reactions—the Oxygen Evolution Reaction (OER), the Hydrogen Evolution Reaction (HER), and the Carbon Dioxide Reduction Reaction (CO₂RR)—benchmarked against leading alternative catalysts. This guide is intended to be a valuable resource, offering a side-by-side look at performance metrics, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to aid in the selection and development of next-generation catalysts.

Performance Comparison of Ni(acac)₂-Based Catalysts

The following tables summarize the key performance metrics of Ni(acac)₂-derived catalysts and their alternatives. These metrics are crucial for evaluating the efficiency and effectiveness of electrocatalysts.

Table 1: Oxygen Evolution Reaction (OER) Performance

CatalystPrecursor/MaterialOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteReference
NiO/NiFe LDHNi(acac)₂20542.31 M KOH[1]
NiFe-LDH-24942.31 M KOH[2][3]
Fe/NiO-288 (at 100 mA/cm²)72.6Alkaline[4]
RuO₂ (Benchmark) -~360~70.11 M KOH[1][2]
IrO₂ (Benchmark) -~320~961 M KOH[5]

Table 2: Hydrogen Evolution Reaction (HER) Performance

CatalystPrecursor/MaterialOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteReference
Ni₂PNi(acac)₂~65~440.1 M HClO₄[6]
Ni₅P₄Ni(acac)₂Lower than Ni₂P and Ni₁₂P₅--[6]
Ni-P (amorphous)-50-1.0 M KOH[6]
Pt/C (Benchmark) -~32~310.1 M HClO₄[7]

Table 3: Carbon Dioxide Reduction Reaction (CO₂RR) Performance

CatalystPrecursor/MaterialMajor ProductFaradaic Efficiency (FE) for Major Product (%)Partial Current Density for Major Product (mA/cm²)Applied Potential (V vs. RHE)ElectrolyteReference
Ni Single Atom on N-doped CarbonNi(acac)₂ (implied)CO>95--1.6 V vs Ag/AgCl-[8][9]
Ni-N-C Single Atom Catalyst-CO979.0-0.90.1 M KHCO₃
Au Nanoparticles (Benchmark) -COHighHighLow overpotential-
Ag Nanoparticles (Benchmark) -COHighHighLow overpotential-[10]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and electrochemical characterization of Ni(acac)₂-based catalysts, providing a foundation for reproducible research.

Synthesis of Nickel Phosphide (B1233454) (Ni₂P) Nanocrystals from Ni(acac)₂

This protocol describes the synthesis of monodispersed nickel phosphide nanocrystals, a highly active HER catalyst, using Ni(acac)₂ as the nickel source.[6]

  • Precursor Solution Preparation: In a typical synthesis, nickel(II) acetylacetonate is used as the nickel source, trioctylphosphine (B1581425) (TOP) serves as the phosphorus source, and oleylamine (B85491) in 1-octadecene (B91540) acts as the reductant and solvent. The ratio of P:Ni precursors is critical for controlling the final phase of the nickel phosphide (e.g., Ni₁₂P₅, Ni₂P, or Ni₅P₄).[6]

  • Thermal Decomposition: The precursor solution is heated to a high temperature under an inert atmosphere. The thermal decomposition of the precursors leads to the formation of nickel phosphide nanocrystals.

  • Phase Control: The crystalline phase of the resulting nickel phosphide nanocrystals can be controlled by adjusting the P:Ni precursor molar ratio.[6]

  • Purification: The synthesized nanocrystals are then purified by washing with appropriate solvents to remove any unreacted precursors and byproducts.

Electrochemical Characterization

The following are standard procedures for evaluating the electrochemical performance of the synthesized catalysts.

  • Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the catalyst powder in a solvent mixture (e.g., ethanol (B145695) and Nafion solution) through ultrasonication. A specific volume of this ink is then drop-casted onto a glassy carbon electrode and dried to form a uniform catalyst film.

  • Three-Electrode Setup: All electrochemical measurements are conducted in a standard three-electrode cell. The prepared catalyst-coated electrode serves as the working electrode, a graphite (B72142) rod or platinum wire is used as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode) is placed in close proximity to the working electrode.

  • Cyclic Voltammetry (CV): CV is performed to activate the catalyst and to study its redox properties. The potential is swept between defined limits at a specific scan rate for a number of cycles until a stable voltammogram is obtained.

  • Linear Sweep Voltammetry (LSV): LSV is used to evaluate the catalytic activity for OER and HER. The potential is swept from a starting potential to a final potential at a slow scan rate (e.g., 5 mV/s), and the resulting current is recorded. The overpotential required to achieve a specific current density (e.g., 10 mA/cm²) is a key performance metric.

  • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of the current density). A smaller Tafel slope indicates more favorable reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer kinetics at the electrode-electrolyte interface.

  • CO₂RR Product Analysis and Faradaic Efficiency Calculation: For CO₂RR, the gaseous and liquid products are quantified using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The Faradaic efficiency for each product is calculated to determine the selectivity of the catalyst.

Visualizing the Science: Diagrams and Pathways

Visual representations are essential for understanding complex scientific concepts. The following diagrams, generated using the DOT language, illustrate key processes in the synthesis and function of Ni(acac)₂-based catalysts.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochem Electrochemical Testing s1 Ni(acac)₂ Precursor s4 Thermal Decomposition / Solvothermal s1->s4 s2 Solvent/Reducing Agent s2->s4 s3 Phosphorus Source (for NiP) s3->s4 s5 Purification & Drying s4->s5 c1 XRD s5->c1 c2 SEM/TEM s5->c2 c3 XPS s5->c3 e1 Electrode Preparation s5->e1 e2 Three-Electrode Cell Setup e1->e2 e3 CV / LSV / EIS e2->e3 e4 Product Analysis (GC/HPLC) e3->e4 e5 Data Analysis e3->e5 e4->e5

Caption: Experimental workflow for Ni(acac)₂-based catalysts.

oer_mechanism M Ni Active Site M_OH M-OH M->M_OH + OH⁻ M_O M-O M_OH->M_O + OH⁻ - H₂O - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻ - e⁻ M_O2 M-O₂ M_OOH->M_O2 + OH⁻ - H₂O - e⁻ M_O2->M - O₂ O2 O₂ (gas) M_O2->O2

Caption: Generalized mechanism for the Oxygen Evolution Reaction.

her_mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step v H⁺ + e⁻ + * -> H* h H* + H⁺ + e⁻ -> H₂ + * v->h t 2H* -> H₂ + 2* v->t co2rr_mechanism Ni_site Ni Single Atom Site Ni_COOH *COOH Ni_site->Ni_COOH + CO₂ + H⁺ + e⁻ Ni_CO *CO Ni_COOH->Ni_CO - OH⁻ Ni_CO->Ni_site - CO CO CO (gas) Ni_CO->CO

References

Unraveling the Electronic Structure of Nickel(II) Acetylacetonate: A DFT Calculation Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate electronic structure of coordination complexes like Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) is paramount for predicting their reactivity, stability, and potential applications. Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating these electronic properties. This guide provides an objective comparison of different DFT approaches for studying Ni(acac)₂, supported by computational data and experimental context.

The electronic structure of Nickel(II) acetylacetonate has been a subject of significant research, with computational studies providing deep insights into its bonding and molecular orbital characteristics.[1] DFT calculations, in particular, have been instrumental in interpreting experimental data, such as photoelectron spectra, and in predicting the geometric parameters of the complex.[1][2]

The Structure of this compound: Monomer vs. Trimer

Anhydrous this compound typically exists as a trimer, [Ni(acac)₂]₃, where the three nickel atoms are arranged in a nearly linear fashion.[3] This trimeric structure allows each nickel center to achieve a more stable octahedral coordination geometry.[3][4] In the presence of water, the blue-green diaquo complex, Ni(acac)₂(H₂O)₂, is formed, which also features an octahedral Ni(II) center and can exist as cis and trans isomers.[3] For computational studies, the choice between modeling the monomer or the trimer is a critical decision that can influence the results. Most fundamental DFT studies, however, focus on the monomeric unit to simplify calculations while still capturing the essential electronic features of the metal-ligand interaction.

Comparative Analysis of DFT Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Different functionals can yield varying results for geometric parameters, orbital energies, and other electronic properties. Below is a comparison of results obtained from different DFT functionals for Ni(acac)₂.

ParameterDFT MethodCalculated ValueExperimental Value% Difference
Ni-O bond lengthPBEVaries (not specified)Varies (not specified)~2%[2]
Bond anglesPBEVaries (not specified)Varies (not specified)~3%[2]
Molecular OrbitalsB3LYP/def2-TZVPPQualitative description--
Bond Dissociation Energy (C-NO₂) in a derivativeNot specified60.48 kcal/mol--

Note: Specific bond lengths and angles from the PBE functional were not detailed in the source material, but the percentage difference from experimental values was provided.[2]

Studies have shown that for transition metal complexes, the choice of functional is critical. While functionals like PBE and B3LYP are widely used, others such as ωB97M-V and MN15 have been reported to provide high accuracy for transition-metal chemistries.[5][6][7] The BP86 and M06 functionals have also been employed in studies of similar transition metal bis(β-diketonate) complexes.[8]

Experimental Protocols: A Typical DFT Workflow

The following outlines a generalized workflow for performing DFT calculations on this compound, based on methodologies reported in the literature.[1][2]

  • Geometry Optimization: An initial structure of Ni(acac)₂ (either monomer or trimer) is built. A geometry optimization is then performed to find the lowest energy conformation. This is a crucial step as the electronic structure is highly dependent on the molecular geometry.

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is carried out. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Structure Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals, their energies, and other electronic properties.

  • Analysis of Results: The output is then analyzed to understand the nature of the metal-ligand bonding, the distribution of electron density, and to correlate the calculated orbital energies with experimental data like photoelectron spectra. The energies of the Kohn-Sham orbitals can be related to the experimental vertical ionization energies through approximations like the extended Koopmans' theorem.[1]

DFT_Workflow cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_electronic_structure 3. Electronic Properties cluster_analysis 4. Data Analysis A Define Molecular Structure (Ni(acac)₂) B Select DFT Functional & Basis Set A->B C Perform Geometry Optimization B->C D Frequency Calculation C->D E Verify Minimum Energy Structure D->E F Single-Point Energy Calculation E->F G Calculate Molecular Orbitals & Energies F->G H Analyze Orbital Contributions G->H I Compare with Experimental Data H->I

A typical workflow for DFT calculations on Ni(acac)₂.

Signaling Pathways and Logical Relationships

The relationship between theoretical calculations and experimental validation is crucial in computational chemistry. The following diagram illustrates the logical flow from computational prediction to experimental verification for the electronic structure of Ni(acac)₂.

Logical_Flow cluster_computational Computational Prediction cluster_experimental Experimental Verification A DFT Calculation (e.g., B3LYP, PBE) B Predicted Geometric Parameters A->B C Calculated Molecular Orbital Energies A->C F Experimental Bond Lengths & Angles B->F Comparison G Experimental Ionization Energies C->G Correlation D X-ray Crystallography D->F E Photoelectron Spectroscopy E->G

Logical flow from DFT prediction to experimental verification.

References

A Researcher's Guide to Validating Nickel Content in Synthesized NiO Nanoparticles: A Comparative Analysis of EDX, ICP-MS, and XPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of nickel oxide (NiO) nanoparticles, accurate determination of the nickel content is a critical checkpoint for quality control and ensuring stoichiometric integrity. This guide provides a comprehensive comparison of three widely used analytical techniques for this purpose: Energy Dispersive X-ray Spectroscopy (EDX), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Photoelectron Spectroscopy (XPS). We present a comparative overview of their performance, detailed experimental protocols, and quantitative data to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Techniques

The choice of analytical technique for quantifying nickel in NiO nanoparticles depends on several factors, including the required precision, sensitivity, sample throughput, and the nature of the information sought (bulk vs. surface composition). The following table summarizes the key performance characteristics of EDX, ICP-MS, and XPS.

FeatureEnergy Dispersive X-ray Spectroscopy (EDX/EDS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-ray Photoelectron Spectroscopy (XPS)
Principle Analysis of characteristic X-rays emitted from a sample bombarded with an electron beam.Mass-to-charge ratio analysis of ions generated by introducing a sample into an inductively coupled plasma source.Analysis of the kinetic energy of photoelectrons emitted from a material's surface upon X-ray irradiation.
Analysis Type Bulk elemental analysis (micrometer penetration depth).Bulk elemental analysis of a digested sample.Surface-sensitive elemental and chemical state analysis (top few nanometers).
Sample Form Solid (powder, thin film).Liquid (requires acid digestion of nanoparticles).Solid (powder, thin film) under ultra-high vacuum.
Quantitative Accuracy Semi-quantitative to quantitative, with potential for matrix effects. Accuracy can be improved with standards. Relative errors can be around 5-15%.High accuracy and precision with proper calibration.Quantitative, but can be challenging for nickel compounds due to complex peak shapes.
Detection Limit Typically in the range of 0.1 wt%.Very low, in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.Around 0.1 atomic %.
Sample Preparation Minimal; nanoparticles can be mounted on a suitable substrate.Destructive and requires complete acid digestion of the nanoparticles.Requires careful handling to avoid surface contamination. Samples must be vacuum compatible.
Throughput High; rapid analysis.Moderate to high, depending on the digestion procedure.Low; time-consuming due to vacuum requirements and detailed spectral analysis.
Key Advantage Fast, non-destructive, and provides spatial distribution of elements (mapping).Excellent sensitivity and accuracy for trace element analysis.Provides information on the chemical state (e.g., oxidation state) of nickel.
Key Disadvantage Lower accuracy and sensitivity compared to ICP-MS.Destructive sample preparation and potential for polyatomic interferences.Surface sensitivity may not represent the bulk composition; complex data analysis for nickel.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are generalized experimental methodologies for each technique, which should be optimized for specific instrumentation and nanoparticle characteristics.

Energy Dispersive X-ray Spectroscopy (EDX)

Objective: To determine the elemental composition of synthesized NiO nanoparticles.

Methodology:

  • Sample Preparation:

    • Disperse a small amount of the synthesized NiO nanoparticle powder onto a carbon adhesive tab mounted on an aluminum SEM stub.

    • Alternatively, for TEM-EDX, disperse the nanoparticles in a suitable solvent (e.g., ethanol) and drop-cast onto a TEM grid (e.g., carbon-coated copper grid). Ensure the solvent has fully evaporated.

    • For analysis of thin films, the sample can be directly mounted on the SEM stub.

  • Instrumentation and Data Acquisition:

    • The analysis is typically performed using an EDX detector attached to a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM).

    • Set the accelerating voltage of the electron beam to a value sufficient to excite the Ni Kα and O Kα characteristic X-rays (e.g., 15-20 kV).

    • Acquire the EDX spectrum from a representative area of the sample. For nanoparticles, it is advisable to acquire spectra from multiple particles or areas to ensure homogeneity.

  • Data Analysis:

    • Identify the characteristic X-ray peaks for nickel and oxygen in the acquired spectrum.

    • Utilize the instrument's software to perform quantitative analysis. This typically involves background subtraction and peak integration.

    • The software calculates the weight percent (wt%) and atomic percent (at%) of each element. For NiO, the expected atomic ratio of Ni to O is 1:1.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To accurately quantify the total nickel content in the synthesized NiO nanoparticles.

Methodology:

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a known amount of the dried NiO nanoparticle powder (e.g., 10-50 mg) into a clean, acid-leached microwave digestion vessel.

    • Add a mixture of high-purity acids. A common mixture is nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia). For refractory oxides like NiO, the addition of hydrofluoric acid (HF) might be necessary to ensure complete dissolution. A typical procedure involves adding 5 mL of HNO₃ and 2 mL of HCl.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 180-200°C and hold for 20-30 minutes, or until the solution is clear, indicating complete digestion.

    • After cooling, carefully open the vessel and quantitatively transfer the digestate to a volumetric flask. Dilute to a known volume with deionized water. The final acid concentration should typically be around 1-2% HNO₃.

  • Instrumentation and Data Acquisition:

    • Use a calibrated ICP-MS instrument. Optimize instrument parameters such as plasma power, gas flow rates, and lens voltages for nickel analysis (monitoring isotopes ⁵⁸Ni and ⁶⁰Ni is common).

    • Prepare a series of calibration standards from a certified nickel standard solution, matching the acid matrix of the digested samples.

    • Include an internal standard (e.g., yttrium, rhodium) in all samples and standards to correct for instrumental drift and matrix effects.

  • Data Analysis:

    • Construct a calibration curve by plotting the signal intensity against the concentration of the standards.

    • Determine the nickel concentration in the digested sample solution from the calibration curve.

    • Calculate the weight percent of nickel in the original NiO nanoparticle sample using the following formula: Ni (wt%) = (Concentration from ICP-MS (mg/L) × Final volume of digestate (L)) / (Initial weight of NiO nanoparticles (mg)) × 100

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the surface elemental composition and the chemical (oxidation) state of nickel in the synthesized NiO nanoparticles.

Methodology:

  • Sample Preparation:

    • Mount the dry NiO nanoparticle powder onto a sample holder using double-sided adhesive tape.

    • Gently press the powder to create a smooth, uniform surface.

    • Ensure that the sample is free from surface contamination, as XPS is a surface-sensitive technique.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic X-ray source (e.g., Al Kα).

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ni 2p and O 1s regions to determine their chemical states and for quantification.

  • Data Analysis:

    • Perform charge correction by referencing the adventitious carbon C 1s peak to 284.8 eV.

    • Process the high-resolution spectra using appropriate software. This involves background subtraction (e.g., Shirley background) and peak fitting.

    • The Ni 2p spectrum of NiO is complex due to multiplet splitting and satellite peaks. Careful peak fitting using established models for NiO is necessary to accurately determine the contribution from Ni²⁺.

    • Calculate the atomic concentrations of nickel and oxygen from the integrated peak areas of the high-resolution spectra, corrected by their respective relative sensitivity factors (RSFs).

Workflow for Validation of Nickel Content

The following diagram illustrates a general workflow for the validation of nickel content in synthesized NiO nanoparticles, from synthesis to the final analytical report.

Validation_Workflow cluster_synthesis Synthesis & Pre-analysis cluster_analysis Analytical Techniques cluster_protocol Experimental Protocols cluster_data Data Processing & Reporting Synthesis NiO Nanoparticle Synthesis Drying Drying & Homogenization Synthesis->Drying EDX EDX Analysis Drying->EDX ICP_MS ICP-MS Analysis Drying->ICP_MS XPS XPS Analysis Drying->XPS EDX_prep Sample Mounting EDX->EDX_prep ICP_prep Acid Digestion ICP_MS->ICP_prep XPS_prep UHV Mounting XPS->XPS_prep Quant_EDX Quantitative Analysis (wt%, at%) EDX_prep->Quant_EDX Quant_ICP Concentration Determination (wt%) ICP_prep->Quant_ICP Quant_XPS Peak Fitting & Composition (at%) XPS_prep->Quant_XPS Report Final Report & Comparison Quant_EDX->Report Quant_ICP->Report Quant_XPS->Report

Caption: General workflow for Ni content validation.

Conclusion

The validation of nickel content in synthesized NiO nanoparticles is a critical step that can be accomplished using several analytical techniques. EDX offers a rapid, non-destructive method for preliminary elemental analysis and mapping. For high-accuracy and sensitive bulk quantification, ICP-MS is the method of choice, despite its destructive sample preparation. XPS provides invaluable surface-specific information, including the oxidation state of nickel, which is crucial for understanding the surface chemistry of the nanoparticles. The selection of the most suitable technique will ultimately depend on the specific research question, the required level of accuracy and sensitivity, and the available resources. For a comprehensive characterization, a combination of these techniques is often recommended.

Safety Operating Guide

Proper Disposal of Nickel(II) Acetylacetonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Nickel(II) acetylacetonate (B107027) is a critical aspect of laboratory safety and environmental responsibility. This compound, while valuable in research and development, poses significant health and environmental risks if not handled and disposed of correctly. This guide provides detailed, step-by-step procedures for the proper disposal of Nickel(II) acetylacetonate, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, a suspected carcinogen, and may cause skin and respiratory sensitization.[1][2][3]

Essential PPE includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: A NIOSH/MSHA approved respirator should be used if there is a risk of dust formation or if exposure limits are exceeded.[4][6]

Work should always be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2][4][7]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[3][8] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3][9]

Step 1: Waste Identification and Segregation

  • Clearly label all waste containers with "Hazardous Waste" and the chemical name: "this compound".

  • Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions.

Step 2: Preparing Solid Waste for Disposal

  • For pure compound or dry spills:

    • Use dry clean-up procedures to avoid generating dust.[1][5]

    • Carefully sweep or shovel the solid material.[2][5][6]

    • Place the collected residue into a suitable, sealable, and clearly labeled container for hazardous waste.[1][2][5] Polyethylene or polypropylene (B1209903) containers are recommended.[1]

  • For contaminated materials (e.g., paper towels, gloves, etc.):

    • Place all contaminated items into a sealed plastic bag or a designated hazardous waste container.[1]

    • Ensure the container is properly sealed to prevent leakage or exposure.

Step 3: Managing Spills

  • Minor Spills:

    • Clean up spills immediately, wearing appropriate PPE.[5]

    • Follow the dry clean-up procedures mentioned above.[1]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1][5]

    • Prevent the spillage from entering drains or waterways.[1][5]

    • Control the spill using absorbent materials if it is a solution, and then collect for disposal as hazardous waste.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[3][8]

  • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Store the sealed waste container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area while awaiting pickup.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safety and toxicity of this compound, which underscores the importance of proper disposal.

ParameterValueReference
Occupational Exposure Limit 0.015 mg/m³ TWA (as Ni)[2]
IDLH (Immediately Dangerous to Life or Health) 10 mg/m³ (as Ni)[2]
Oral LD50 (Rabbit) 587 mg/kg[7]
Aquatic Toxicity (Fish, LC50, 96h) 0.4 mg/L[7]
Aquatic Toxicity (Daphnia, LC50, 48h) 1.068 mg/L[7]

Experimental Protocols for Disposal

The safety data sheets and available literature do not provide specific experimental protocols for the chemical neutralization or treatment of this compound waste in a standard laboratory setting. The consensus and regulatory requirement is that waste of this nature must be handled by licensed professionals who have the facilities and expertise to manage its disposal in an environmentally sound manner.[3][8] Offering surplus and non-recyclable solutions to a licensed disposal company is the recommended course of action.[3][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Solid or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Step 1 collect Collect Waste in a Labeled, Sealed Container ppe->collect Step 2 storage Store in Designated Hazardous Waste Area collect->storage Step 3 contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs Step 4 provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup end Proper Disposal Complete pickup->end

References

Personal protective equipment for handling Nickel(II) acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nickel(II) Acetylacetonate (B107027)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nickel(II) acetylacetonate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier and Hazard Information:

Identifier Value
Product Name This compound
Synonyms Nickel 2,4-pentanedionate, Bis(2,4-pentanediono)nickel
CAS Number 3264-82-2
EC Number 221-875-7
Molecular Formula C10H14NiO4

Hazard Statements: [1][2][3]

  • Harmful if swallowed or in contact with skin.

  • May cause an allergic skin reaction.

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Suspected of causing genetic defects.

  • May cause cancer.

  • Causes damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4] Double gloving is recommended if the chemical is fatal in contact with skin.[5]Prevents skin contact, which can cause sensitization and allergic reactions.[6]
Eye Protection Safety goggles or a face shield.[4]Protects eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved respirator with a high-efficiency particulate air (HEPA) filter.[4][7] To be used in case of inadequate ventilation.[1]Prevents inhalation of dust, which is a primary route of exposure and can cause respiratory sensitization and cancer.[6][8]
Body Protection A fastened lab coat and protective clothing to cover legs and arms.[5][9] Consider Tyvek sleeves for splash risks.[5]Minimizes skin exposure and contamination of personal clothing.[8]
Footwear Closed-toe shoes.[9]Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Follow these procedures meticulously to ensure safe handling of this compound powder.

1. Preparation and Designated Area:

  • Work in a designated and clearly labeled area for toxic powders.[5][9]

  • Whenever possible, handle the powder within a chemical fume hood to minimize inhalation exposure.[2][9]

  • Cover the work surface with absorbent, leak-proof bench pads.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

2. Weighing the Powder:

  • To avoid dust generation, use an anti-static gun or anti-static weigh vessels.[5][9]

  • Method 1 (Preferred): Weighing in a fume hood.

    • Place the balance inside the chemical fume hood.[5]

    • Carefully transfer the desired amount of powder using a clean spatula.

    • Keep the container closed as much as possible.[10]

  • Method 2 (If balance cannot be in a hood): [5][9]

    • Tare an empty, sealed container on the balance in the lab.

    • Move the tared container to the fume hood.

    • Add the this compound powder to the container inside the hood and securely close the lid.

    • Return the sealed container to the balance for weighing.

    • Perform any further manipulations of the powder inside the fume hood.[5]

3. Post-Handling and Decontamination:

  • Wipe down the work area and any non-disposable equipment with a towel wetted with a suitable solvent in which the powder is soluble.[9]

  • Never use a dry brush or sweep, as this can generate dust.[9]

  • Contaminated work clothing should not be taken out of the workplace and should be laundered separately.[1][8]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and health risks.

  • Chemical Waste:

    • Collect all solid waste, including excess this compound and contaminated consumables (e.g., weigh paper, pipette tips), in a clearly labeled, sealed container for hazardous waste.[6]

    • Dispose of the waste through a licensed professional waste disposal service.[11] Do not dispose of it down the drain.[2]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[11]

    • Non-disposable PPE, such as lab coats, must be decontaminated or laundered by a professional service familiar with hazardous chemical contamination.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical aid.[6]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]
Spill For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6][8] Ensure the area is well-ventilated. For major spills, evacuate the area and alert emergency responders.[8]

Workflow for Handling this compound

prep Preparation ppe Don PPE prep->ppe Enter Designated Area weigh Weighing ppe->weigh Proceed to Fume Hood handle Handling/Use weigh->handle decon Decontamination handle->decon After Use disposal Waste Disposal decon->disposal remove_ppe Doff PPE disposal->remove_ppe wash Wash Hands remove_ppe->wash Exit Lab

Caption: Workflow for the safe handling of this compound.

References

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